molecular formula C3H5BrO2 B048846 3-Bromopropionic acid CAS No. 590-92-1

3-Bromopropionic acid

Cat. No.: B048846
CAS No.: 590-92-1
M. Wt: 152.97 g/mol
InChI Key: DHXNZYCXMFBMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopropionic acid is a highly valuable alkylating agent and synthetic intermediate extensively used in organic synthesis and biochemical research. Its primary utility stems from the reactivity of the bromo group, which readily participates in nucleophilic substitution reactions (SN2), enabling the efficient incorporation of the propionic acid moiety into more complex molecules. This makes it an essential building block for the synthesis of various esters, amides, and heterocyclic compounds. In biochemical contexts, this compound is widely recognized as a potent and irreversible inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By alkylating the active site cysteine residue, it effectively inhibits glycolysis, making it a critical tool for studying cellular metabolism, energy deprivation, and inducing models of ischemic injury in vitro. Furthermore, its role extends to polymer chemistry as a precursor for functionalized materials and in the development of prodrugs and bioconjugates. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXNZYCXMFBMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060443
Record name Propanoic acid, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS]
Record name 3-Bromopropionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1443
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

140-142 °C @ 45 MM HG
Record name 3-BROMOPROPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC
Record name 3-BROMOPROPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.48
Record name 3-BROMOPROPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

PLATES FROM CARBON TETRACHLORIDE

CAS No.

590-92-1
Record name 3-Bromopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromopropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMOPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFZ7CSR69R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-BROMOPROPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

62.5 °C
Record name 3-Bromopropionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1443
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-BROMOPROPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to 3-Bromopropionic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid is a carboxylic acid containing bromine that serves as a valuable building block in organic synthesis and has garnered attention in biochemical research. Its utility as a chemical intermediate is well-established in the production of pharmaceuticals and pesticides.[1] This guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis methods, and key applications, with a focus on its role as a protein-modifying agent. Detailed experimental protocols and diagrams of its mechanistic action are also presented to support researchers in their laboratory work.

Core Properties of this compound

This compound is a white to pale yellow crystalline solid.[1] It is soluble in water and a variety of organic solvents, including alcohol, ether, chloroform, and benzene.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 590-92-1[2][3]
Molecular Weight 152.97 g/mol [2][4]
Molecular Formula C3H5BrO2[2]
Melting Point 55-64 °C[5]
Boiling Point 140-142 °C (at 45.0 mmHg)
Density ~1.8 g/cm³
Appearance White to cream to yellow to orange to brown crystals, powder, or lumps[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common approaches involve the addition of hydrogen bromide to acrylic acid or the hydrolysis of brominated precursors.

Experimental Protocol: Synthesis from Acrylic Acid and Hydrogen Bromide

This protocol is adapted from a patented method for the preparation of this compound.[3]

Materials:

  • Acrylic acid

  • 48% Hydrobromic acid

  • 5000 mL reaction kettle equipped with a stirrer, thermometer, and vent for tail gas absorption

Procedure:

  • To the 5000 mL reaction kettle, add 3040 g of 48% hydrobromic acid (18 gram molecules) and 655 g of 99.00% acrylic acid (9 gram molecules).[3]

  • Raise the temperature of the mixture to 60 °C while stirring.[3]

  • Maintain the reaction at 60 °C for 4 hours.[3]

  • After the 4-hour incubation, cool the reaction mixture.

  • Filter the cooled mixture to collect the solid product.

  • Dry the collected solid to obtain this compound.

  • This method has been reported to yield approximately 1278.6 g of this compound with a purity of 98.00%, corresponding to a yield of 91.00%.[3]

Experimental Protocol: Synthesis from Ethylene (B1197577) Cyanohydrin

This method is a classic organic synthesis procedure.

Materials:

  • 40% Hydrobromic acid

  • Ethylene cyanohydrin

  • Carbon tetrachloride

  • 3 L flask with a reflux condenser

Procedure:

  • In a 3 L flask, combine 2750 g (2 L) of 40% hydrobromic acid and 317 g of ethylene cyanohydrin.[6]

  • Boil the mixture for two hours under a reflux condenser.[6]

  • After reflux, arrange the condenser for downward distillation and immerse a thermometer in the reaction mixture.

  • Distill off the dilute hydrobromic acid until the temperature in the flask reaches 121 °C.[6]

  • Change the receiver and collect the stronger hydrobromic acid fraction as the temperature rises from 121 °C to 129 °C.[6]

  • Upon cooling, the remaining mass will solidify.

  • Dissolve the solid in 2000 cc of carbon tetrachloride.[6]

  • Filter off the ammonium (B1175870) bromide and wash it with an additional 500 cc of carbon tetrachloride.[6]

  • Separate the thin aqueous layer and distill 1500 cc of carbon tetrachloride from the filtrate.[6]

  • Upon cooling the residue, this compound will crystallize. Filter and dry the crystals.

  • Further concentration of the mother liquor will yield a second crop of the product.[6]

  • The total yield from this method is reported to be between 560-570 g (82-83% of the theoretical amount).[6]

Applications in Research and Drug Development

This compound is a versatile reagent with applications in various fields of chemical and biological research.

Chemical Synthesis

As a chemical intermediate, this compound is used in the synthesis of a range of molecules, including esters, acid halides, and amides.[1] Its reactive bromine atom allows for nucleophilic substitution reactions, making it a key component in the production of pesticides and pharmaceuticals.[1]

Alkylation of Protein Thiols

A significant application of this compound in biochemical research is the alkylation of protein thiol groups, particularly the sulfhydryl group of cysteine residues. This reaction is useful for the determination and protection of protein thiol groups.[7] The product of the reaction with cysteine, S-carboxyethylcysteine, is stable and does not undergo the intramolecular cyclization that can be observed with S-carboxymethylcysteine formed from iodoacetic acid.[7]

This protocol provides a general workflow for the alkylation of cysteine residues in a protein sample using a haloacetyl reagent like this compound. This procedure is based on standard protein chemistry techniques.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 6-8 M Urea in 100 mM Tris/HCl, pH 8.3)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • This compound solution (prepare fresh)

  • Quenching solution (e.g., concentrated DTT or β-mercaptoethanol)

Procedure:

  • Dissolve the protein sample in the denaturing buffer to expose the cysteine residues.

  • Add DTT to a final concentration of 5 mM to reduce any disulfide bonds. Incubate for 30-45 minutes at 56 °C.

  • Cool the protein solution to room temperature.

  • Add a freshly prepared solution of this compound to a final concentration sufficient to alkylate the free thiols (typically a 2-3 fold molar excess over the reducing agent, e.g., 10-15 mM).

  • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quench the unreacted this compound by adding a concentrated solution of DTT or β-mercaptoethanol.

  • The alkylated protein sample is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Mechanism of Action and Biological Effects

The biological effects of this compound are primarily attributed to its ability to act as an alkylating agent, targeting nucleophilic residues in proteins, most notably the thiol group of cysteine. While research on the specific signaling pathways affected by this compound is ongoing, valuable insights can be drawn from studies of the closely related and more extensively studied compound, 3-bromopyruvate (B3434600) (3-BrPA).

3-BrPA is known to inhibit key enzymes in cellular metabolism, leading to cancer cell death.[8] A primary target of 3-BrPA is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which it inactivates by alkylating a critical cysteine residue in the active site.[8][9] Inhibition of GAPDH disrupts glycolysis, a central metabolic pathway for energy production.[1] Furthermore, 3-BrPA has been shown to inhibit enzymes in the tricarboxylic acid (TCA) cycle and glutaminolysis, such as isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate (B1194679) dehydrogenase, further compromising cellular energy metabolism.[10]

Given that this compound shares the same reactive functional group as 3-BrPA, it is plausible that it exerts its biological effects through a similar mechanism of action, namely the alkylation and subsequent inhibition of key metabolic enzymes.

Proposed Signaling Pathway for Metabolic Inhibition

The following diagram illustrates the proposed mechanism by which an alkylating agent like this compound could disrupt cellular metabolism, based on the known effects of 3-bromopyruvate.

G cluster_cell Cancer Cell 3-Bromopropionic_acid This compound GAPDH GAPDH 3-Bromopropionic_acid->GAPDH Alkylation (Inhibition) TCA_Cycle_Enzymes TCA Cycle Enzymes 3-Bromopropionic_acid->TCA_Cycle_Enzymes Alkylation (Inhibition) Glycolysis Glycolysis GAPDH->Glycolysis Blocks TCA_Cycle TCA Cycle TCA_Cycle_Enzymes->TCA_Cycle Blocks ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion TCA_Cycle->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of this compound-induced metabolic disruption.

Experimental Workflow for Assessing Protein Alkylation

The following diagram outlines a typical experimental workflow for identifying protein targets of this compound in a cellular context.

G Cell_Culture 1. Cell Culture Treatment (with this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Extraction 3. Protein Extraction Cell_Lysis->Protein_Extraction Alkylation 4. Reduction and Alkylation (with heavy/light isotopes for quantification) Protein_Extraction->Alkylation Digestion 5. Tryptic Digestion Alkylation->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Data Analysis (Identification of alkylated peptides) LC_MS->Data_Analysis Target_ID 8. Target Protein Identification Data_Analysis->Target_ID

Caption: Workflow for identifying protein targets of this compound.

Conclusion

This compound is a commercially available and synthetically accessible compound with important applications in both chemical synthesis and biochemical research. Its ability to selectively alkylate cysteine residues makes it a useful tool for studying protein function and for the development of potential therapeutic agents that target metabolic pathways. The provided protocols and diagrams offer a foundation for researchers to utilize this compound in their studies. As with any reactive compound, appropriate safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Bromopropionic Acid from Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromopropionic acid from acrylic acid, a critical process for obtaining a versatile building block in the pharmaceutical and chemical industries. This document details the underlying reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of various synthetic approaches through clearly structured data tables. Furthermore, it elucidates the biochemical relevance of this compound through diagrammatic representations of its role as an enzyme inhibitor.

Introduction

This compound is a valuable carboxylic acid derivative widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of more complex molecules, including amino acids like alanine, serine, and threonine.[4] This guide focuses on the prevalent and industrially relevant synthesis of this compound via the hydrobromination of acrylic acid.

Reaction Mechanism: A Tale of Two Regioselectivities

The addition of hydrogen bromide (HBr) across the carbon-carbon double bond of acrylic acid is the cornerstone of this synthesis. The regioselectivity of this reaction, determining whether the bromine atom attaches to the second (α) or third (β) carbon relative to the carboxyl group, is dictated by the reaction conditions.

Markovnikov Addition (Electrophilic Addition)

Under standard conditions, in the absence of free-radical initiators, the hydrobromination of acrylic acid proceeds via an electrophilic addition mechanism, adhering to Markovnikov's rule. The electron-withdrawing nature of the carboxyl group deactivates the double bond towards electrophilic attack. However, the reaction can be driven to favor the formation of the more stable carbocation intermediate. In this case, protonation of the double bond occurs at the carbon atom further from the carboxyl group (C3), leading to a carbocation at the carbon adjacent to the carboxyl group (C2). This carbocation is stabilized by the resonance effect of the carbonyl group. Subsequent attack by the bromide ion yields 2-bromopropionic acid. However, for the synthesis of this compound, this pathway is generally suppressed.

The desired product, this compound, is the result of an anti-Markovnikov addition.

Anti-Markovnikov Addition (Free Radical Addition)

The synthesis of this compound is achieved through a free-radical addition mechanism, which is initiated in the presence of peroxides or UV light.[5][6] This process is also known as the Kharasch effect.[6] This mechanism proceeds in three main stages:

  • Initiation: A peroxide initiator undergoes homolytic cleavage to form two alkoxy radicals. These radicals then react with HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical adds to the acrylic acid double bond at the carbon atom further from the carboxyl group (C3). This regioselectivity is governed by the formation of the more stable radical intermediate, which is the one where the unpaired electron resides on the carbon atom alpha to the carboxyl group (C2), where it can be stabilized by resonance. This radical then abstracts a hydrogen atom from another molecule of HBr, forming this compound and regenerating a bromine radical to continue the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR ROOR 2RO 2RO ROOR->2RO Heat/UV RO RO ROH ROH RO->ROH + HBr ROHBr ROHBr Br Br• Acrylic_Acid CH₂=CHCOOH Radical_Intermediate BrCH₂-ĊHCOOH 3_Bromopropionic_Acid BrCH₂CH₂COOH Br_Br Br₂ R_Br R-Br R_R R-R

Figure 1: Free radical addition of HBr to acrylic acid.

Experimental Protocols

The synthesis of this compound from acrylic acid can be performed using either aqueous hydrobromic acid or gaseous hydrogen bromide. Below are detailed methodologies for both approaches.

Synthesis using Aqueous Hydrobromic Acid

This method involves the reaction of acrylic acid with a concentrated aqueous solution of hydrobromic acid.

Materials:

  • Acrylic acid (99%)

  • Hydrobromic acid (48% aqueous solution)

  • 5000 mL three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a 5000 mL three-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add 3040 g (18 mol) of 48% hydrobromic acid.[7]

  • While stirring, add 655 g (9 mol) of acrylic acid to the flask.[7]

  • Heat the reaction mixture to 60°C and maintain this temperature for 4 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water to remove any unreacted hydrobromic acid.

  • Dry the collected this compound in a drying oven at a low temperature.

Synthesis using Gaseous Hydrogen Bromide

This method utilizes gaseous hydrogen bromide, which can offer advantages in terms of reduced waste and potentially higher yields.

Materials:

  • Acrylic acid (99%)

  • Hydrogen bromide gas

  • 1000 mL three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Gas inlet tube

  • Vent for tail gas absorption (e.g., a trap with a sodium hydroxide (B78521) solution)

  • Heating mantle

Procedure:

  • In a 1000 mL three-necked round-bottom flask equipped with a stirrer, thermometer, gas inlet tube, and a vent for tail gas absorption, add 364 g (5 mol) of acrylic acid.[7]

  • Heat the acrylic acid to 50°C.[7]

  • Slowly bubble hydrogen bromide gas through the stirred acrylic acid.

  • Maintain the reaction temperature between 50-65°C during the addition of HBr.[7] The total amount of HBr introduced should be approximately 530 g (6.5 mol).[7]

  • After the addition of HBr is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • To remove any excess dissolved HBr, pass a stream of air through the reaction mixture.[7]

  • The resulting product is crude this compound.

Purification

Crude this compound can be purified by recrystallization. A common solvent for this purpose is carbon tetrachloride.[1]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot carbon tetrachloride.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold carbon tetrachloride.

  • Dry the crystals under vacuum.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of this compound from acrylic acid.

ParameterMethod 1 (Aqueous HBr)Method 2 (Gaseous HBr)
Reactants Acrylic acid, 48% Hydrobromic acidAcrylic acid, Hydrogen bromide gas
Molar Ratio (Acrylic Acid:HBr) 1 : 2[7]1 : 1.3[7]
Reaction Temperature 60°C[7]50-65°C[7]
Reaction Time 4 hours[7]Not specified, dependent on HBr addition rate
Yield 91.00%[7]95.00%[7]
Product Purity 98.00%[7]96.70%[7]

Biochemical Relevance and Mechanism of Action

This compound and its analogs have garnered interest in biochemical and pharmaceutical research due to their ability to act as enzyme inhibitors. For instance, the structurally similar compound, 3-bromopyruvate, is a known inhibitor of hexokinase II (HK2), a key enzyme in the glycolytic pathway.[8] By targeting glycolysis, which is often upregulated in cancer cells (the Warburg effect), such compounds exhibit potential as anti-cancer agents.[8]

The inhibitory action of this compound and its analogs often involves the alkylation of cysteine residues in the active site of target enzymes. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by the thiol group of cysteine, leading to the formation of a covalent bond and irreversible enzyme inhibition.

G cluster_cellular_process Cellular Glycolysis cluster_inhibition Enzyme Inhibition Glucose Glucose G6P G6P Glucose->G6P Hexokinase II (HK2) ATP_Production ATP_Production Glycolytic_Intermediates Glycolytic_Intermediates G6P->Glycolytic_Intermediates ... Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate Pyruvate->ATP_Production TCA Cycle & Oxidative Phosphorylation 3BP This compound HK2_Active_Site HK2 Active Site (with Cysteine residue) Inactive_HK2 Inactive Alkylated HK2

Figure 2: Inhibition of Hexokinase II by this compound.

Conclusion

The synthesis of this compound from acrylic acid is a well-established and efficient process. The choice between using aqueous hydrobromic acid and gaseous hydrogen bromide will depend on the specific requirements of the laboratory or industrial setting, including scale, safety considerations, and waste management. Understanding the underlying free-radical mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired anti-Markovnikov product. The role of this compound and its analogs as enzyme inhibitors highlights their importance in ongoing drug discovery and development efforts. This guide provides the necessary technical details to enable researchers and professionals to effectively synthesize and utilize this important chemical intermediate.

References

Technical Guide: Synthesis of 3-Bromopropionic Acid from Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 3-bromopropionic acid, a valuable chemical intermediate, from acrylonitrile (B1666552). The primary method involves the reaction of acrylonitrile with hydrogen bromide, which proceeds through the formation of a 3-bromopropionitrile (B1265702) intermediate followed by hydrolysis. This guide details the reaction mechanism, experimental protocols, and key quantitative data to support laboratory and developmental applications.

Synthesis Overview and Reaction Mechanism

The conversion of acrylonitrile to this compound is a robust process typically performed as a one-pot synthesis. The reaction involves two principal stages:

  • Michael Addition: The process begins with a Michael-type addition of hydrogen bromide (HBr) across the carbon-carbon double bond of acrylonitrile. The electron-withdrawing nature of the nitrile group facilitates the nucleophilic attack of the bromide ion at the β-carbon, leading to the formation of the intermediate, 3-bromopropionitrile.

  • Hydrolysis: The nitrile group of the 3-bromopropionitrile intermediate is subsequently hydrolyzed under the acidic conditions provided by the hydrobromic acid. This step converts the nitrile into a carboxylic acid, yielding this compound and ammonium (B1175870) bromide as a byproduct.

The overall reaction can be summarized as follows:

CH₂=CHCN + 2HBr + 2H₂O → BrCH₂CH₂COOH + NH₄Br

A diagram illustrating this two-step reaction pathway is provided below.

ReactionMechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Acid Hydrolysis Acrylonitrile Acrylonitrile (CH₂=CHCN) HBr1 + HBr Acrylonitrile->HBr1 Intermediate 3-Bromopropionitrile (BrCH₂CH₂CN) HBr1->Intermediate Intermediate2 3-Bromopropionitrile (BrCH₂CH₂CN) HBr_H2O + 2H₂O, HBr (catalyst) Intermediate2->HBr_H2O Product This compound (BrCH₂CH₂COOH) HBr_H2O->Product Ammonium + NH₄Br Product->Ammonium

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The synthesis is typically achieved by adding acrylonitrile to heated hydrobromic acid and maintaining the temperature under reflux.[1][2] While specific conditions can be optimized, the following protocol outlines a general procedure based on cited literature.

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a magnetic stirrer

  • Acrylonitrile

  • Concentrated hydrobromic acid (e.g., 48%)

  • Extraction solvent (e.g., ethanol (B145695), carbon tetrachloride)

  • Standard glassware for filtration, extraction, and distillation/crystallization

Procedure: One-Pot Synthesis

  • Reaction Setup: In a round-bottom flask, place the desired volume of concentrated hydrobromic acid. Begin stirring and heat the acid to the target reaction temperature (e.g., 60°C or boiling, up to 130°C).[1][2]

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the heated hydrobromic acid using a dropping funnel over a period of time to control the reaction rate.

  • Reflux: Once the addition is complete, heat the mixture under reflux for a specified duration, typically ranging from 2 to 6 hours.[2][3] The reaction progress can be monitored by appropriate analytical techniques.

  • Cooling and Isolation: After the reflux period, cool the reaction mixture. The product, along with ammonium bromide, may precipitate as a solid.[3] Filter the solid mass from the aqueous solution.

  • Purification:

    • Extraction: Extract the filtered solid with a suitable organic solvent like ethanol or carbon tetrachloride to dissolve the this compound, leaving the insoluble ammonium bromide behind.[2][3]

    • Solvent Removal: Filter off the ammonium bromide and remove the solvent from the filtrate by distillation under reduced pressure.[2]

    • Final Purification: The resulting crude product can be further purified by vacuum distillation or by crystallization from a solvent like carbon tetrachloride.[3] The pure product is a solid with a melting point of 62.5–63.5°C.[3][4]

A generalized workflow for this experimental procedure is visualized below.

ExperimentalWorkflow start Start setup Reaction Setup (Flask, HBr, Heat) start->setup addition Slow Addition of Acrylonitrile setup->addition reflux Reflux Reaction (e.g., 4-6 hours) addition->reflux cool_filter Cooling and Filtration of Solid Product reflux->cool_filter extraction Solvent Extraction (e.g., Ethanol) cool_filter->extraction filter_nh4br Filter Ammonium Bromide extraction->filter_nh4br solvent_removal Solvent Removal (Reduced Pressure) filter_nh4br->solvent_removal purification Final Purification (Distillation or Crystallization) solvent_removal->purification end End (Pure this compound) purification->end

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on reaction conditions. The table below summarizes key quantitative parameters derived from patent literature for analogous syntheses, providing a baseline for process optimization.

ParameterValueNotesReference
Reactant Ratio Acrylic Acid:HBr = 1:2Molar ratio from an optimized example using acrylic acid, which follows a similar addition mechanism.[1]
Reaction Temperature 50-65 °COptimal temperature range cited for high yield and reduced equipment corrosion.[1]
130 °CHigher temperature used in another described method, involving boiling HBr.[2]
Reaction Time 4 hoursDuration corresponding to the 60°C reaction temperature.[1]
6 hoursDuration corresponding to the 130°C reflux condition.[2]
Product Yield 91.0%Achieved under the optimized conditions (60°C, 4 hours).[1]
>80%General yield reported for a related synthesis from 2-cyanoethanol.[2]
Product Purity 98.0%Purity of the final product obtained in the optimized example.[1]
Melting Point 62.5–63.5 °CPhysical property of the purified product.[3]

Safety and Handling

  • Acrylonitrile: Is a flammable, volatile, and toxic liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Hydrobromic Acid: Is highly corrosive and can cause severe burns. It should be handled with extreme care. The reaction may also produce HBr gas, necessitating proper ventilation and potential off-gas scrubbing.[1]

  • High Temperatures: The reaction can be run at high temperatures (up to 130°C), which poses a risk of severe equipment corrosion.[1][2] Careful selection of reactor materials is advised for larger-scale operations.

This guide provides a comprehensive technical foundation for the synthesis of this compound from acrylonitrile. Researchers and development professionals should use this information as a starting point, with the understanding that optimization of specific parameters may be required to achieve desired yields and purity for their applications.

References

A Technical Guide to the Physicochemical Properties of 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid (CAS No: 590-92-1), also known as β-bromopropionic acid, is a halogenated carboxylic acid of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a versatile intermediate stems from its bifunctional nature, incorporating both a carboxylic acid moiety and a reactive bromo-alkyl group. This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive and in-depth overview of the core physical and chemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their work with this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are compiled in the subsequent tables, offering a readily accessible reference for key quantitative data.

General and Physical Properties
PropertyValue
Molecular Formula C₃H₅BrO₂[1]
Molecular Weight 152.97 g/mol [1]
Appearance White to pale yellow crystalline solid[2][3]
Melting Point 58-62 °C[3]
Boiling Point 140-142 °C at 45 mmHg[1]
Density 1.48 g/cm³ at 25 °C[1]
pKa 4.01 (at 25 °C)
Solubility Profile
SolventSolubility
Water Soluble[2]
Ethanol Soluble[2]
Ether Soluble[2]
Chloroform Soluble[2]
Benzene Soluble[2]
Spectroscopic Data Summary
TechniqueKey Data and Observations
¹H NMR Spectra have been reported in D₂O.[4]
¹³C NMR Spectra have been reported in D₂O.[4][5]
Infrared (IR) Characteristic spectra are available for samples prepared as KBr discs or in CCl₄ solution.[4]
Mass Spectrometry (GC-MS) Analysis typically requires derivatization, for example, with MTBSTFA, to enhance volatility.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the determination of the principal physicochemical properties of this compound, designed to be reproducible in a laboratory setting.

Melting Point Determination

The melting point of this compound is accurately measured using the capillary tube method with a calibrated melting point apparatus.

Procedure:

  • A small quantity of finely ground this compound is carefully packed into a glass capillary tube, sealed at one end, to a sample height of approximately 2-3 mm.

  • The prepared capillary tube is inserted into the heating block of a melting point apparatus.

  • The sample is heated at a rapid rate of 10-15 °C per minute to quickly approach the expected melting point.

  • As the temperature nears the anticipated melting range, the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has completely liquefied are recorded. This range represents the melting point.

Boiling Point Determination (at Reduced Pressure)

To prevent potential thermal decomposition at its atmospheric boiling point, the boiling point of this compound is determined under reduced pressure.

Procedure:

  • A small volume of this compound is placed into a small-scale distillation flask.

  • The distillation apparatus is securely connected to a vacuum pump and a manometer to monitor the pressure.

  • The pressure within the system is carefully lowered to a stable, recorded value (e.g., 45 mmHg).

  • The sample is then gently heated until it boils, and the temperature of the vapor that condenses is recorded. This temperature is the boiling point at the measured pressure.

Solubility Assessment

The solubility of this compound in a range of solvents is determined through systematic dissolution tests.

Procedure:

  • Into a test tube containing a precisely measured volume of the desired solvent (e.g., 1 mL), a small, accurately weighed amount of this compound (e.g., 10 mg) is introduced.

  • The mixture is agitated vigorously, typically using a vortex mixer, at a controlled and constant temperature.

  • If the solid dissolves completely, further pre-weighed portions of the solute are added incrementally until the solution becomes saturated and solid material remains undissolved.

  • The solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in grams per 100 mL of solvent).

pKa Determination

The acid dissociation constant (pKa) of this compound is precisely determined by potentiometric titration.

Procedure:

  • A standard aqueous solution of this compound of known concentration is prepared.

  • A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is used as the titrant.

  • The initial pH of the this compound solution is recorded using a calibrated pH meter.

  • The basic titrant is added in small, measured increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • The collected data is used to plot a titration curve of pH versus the volume of titrant added.

  • The pKa is determined from the pH value at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), within a standard NMR tube.[4]

  • The tube is securely capped and gently agitated to ensure the sample is completely dissolved and the solution is homogeneous.

Analysis:

  • The NMR spectra are acquired using a high-resolution NMR spectrometer (e.g., 300 MHz for ¹H NMR).

  • Chemical shifts are reported in parts per million (ppm) and are referenced to an appropriate internal standard.

Sample Preparation (Thin Solid Film Method):

  • A small amount of this compound is dissolved in a minimal amount of a volatile organic solvent, such as methylene (B1212753) chloride.

  • A single drop of this solution is carefully applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate completely, which leaves a thin, uniform film of the solid compound on the plate.

Analysis:

  • The salt plate with the sample film is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.

  • The infrared spectrum is then recorded over the desired wavenumber range.

Due to its inherent low volatility, this compound requires chemical derivatization prior to analysis by GC-MS to ensure efficient chromatographic separation and detection.[6][7][8]

Derivatization and Analysis:

  • The sample containing this compound is first extracted into a suitable organic solvent, such as ethyl acetate.[6][8]

  • The solvent extract is then treated with a silylating agent, for instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with the carboxylic acid group to form a more volatile tert-butyldimethylsilyl ester.[6][7][8]

  • The derivatized sample is then injected into the GC-MS instrument.

  • The components are separated on a capillary column (e.g., HP-1), and the mass spectrum of the derivatized this compound is obtained for identification and quantification.[6]

Chemical Reactivity and Synthesis

Key Chemical Reactions

This compound exhibits reactivity characteristic of both its carboxylic acid and alkyl halide functional groups.

  • Esterification: The carboxylic acid group readily undergoes esterification when reacted with an alcohol in the presence of a strong acid catalyst.

  • Nucleophilic Substitution: The bromine atom at the β-position is susceptible to displacement by a wide variety of nucleophiles. A prominent example is its hydrolysis to form 3-hydroxypropionic acid (hydracrylic acid) when treated with an aqueous alkali.[1]

Synthetic Route

A prevalent and efficient method for the laboratory and industrial synthesis of this compound is the hydrobromination of acrylic acid.[1][9]

Procedure:

  • Acrylic acid is reacted directly with hydrobromic acid (HBr).[9]

  • The reaction mixture is typically heated to facilitate the electrophilic addition of HBr across the carbon-carbon double bond.[9]

  • Upon completion of the reaction, the resulting this compound is isolated and purified, commonly through recrystallization.[9]

Visualizations

Synthesis of this compound

Synthesis Acrylic_Acid Acrylic Acid Three_Bromopropionic_Acid This compound Acrylic_Acid->Three_Bromopropionic_Acid Addition Reaction HBr Hydrobromic Acid HBr->Three_Bromopropionic_Acid

Caption: Synthesis of this compound from Acrylic Acid and HBr.

Hydrolysis of this compound

Hydrolysis Three_Bromopropionic_Acid This compound Hydracrylic_Acid 3-Hydroxypropionic Acid Three_Bromopropionic_Acid->Hydracrylic_Acid Nucleophilic Substitution Aqueous_Alkali Aqueous Alkali (e.g., NaOH) Aqueous_Alkali->Hydracrylic_Acid

Caption: Hydrolysis of this compound to 3-Hydroxypropionic Acid.

Physicochemical Characterization Workflow

Characterization_Workflow Sample This compound Sample Physical_Properties Physical Properties Sample->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Sample->Spectroscopic_Analysis Chemical_Properties Chemical Properties Sample->Chemical_Properties Melting_Point Melting Point Physical_Properties->Melting_Point Boiling_Point Boiling Point Physical_Properties->Boiling_Point Solubility Solubility Physical_Properties->Solubility NMR 1H and 13C NMR Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry (GC-MS) Spectroscopic_Analysis->MS pKa pKa Determination Chemical_Properties->pKa Reactivity Reactivity Studies Chemical_Properties->Reactivity

Caption: Workflow for the Physicochemical Characterization of this compound.

References

A Comprehensive Technical Guide to the Solubility of 3-Bromopropionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-bromopropionic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these solubility parameters in their own laboratory settings.

Introduction

This compound is a valuable bifunctional molecule utilized as a building block in the synthesis of a wide range of pharmaceutical and chemical entities. Its reactivity is attributed to the presence of both a carboxylic acid and a bromine functional group. Understanding its solubility in different organic solvents is critical for reaction optimization, purification processes, and formulation development. This guide summarizes the known qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

Based on available literature, this compound is a white to pale yellow crystalline solid. It is qualitatively described as being soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSpecific SolventsQualitative Solubility
Protic Solvents WaterSoluble (0.1 g/mL)[1][2][3][4]
Alcohols (e.g., Methanol, Ethanol)Soluble[2][3][5][6][7]
Aprotic Solvents Ethers (e.g., Diethyl ether)Soluble[2][3][5][6][7]
Halogenated Solvents (e.g., Chloroform)Soluble[2][3][5][6][7]
Aromatic Hydrocarbons (e.g., Benzene)Soluble[2][3][5][6][7]

Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield a readily available, comprehensive set of quantitative solubility data for this compound in a wide array of organic solvents. The only quantitative value found was for its solubility in water, which is reported to be 0.1 g/mL.[1][2][3][4] The absence of this data in the public domain highlights the necessity for experimental determination by researchers working with this compound. The following sections provide a detailed methodology for obtaining this critical information.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed, dry collection vials

  • Oven for drying

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add known volume of solvent to vial A->B C Seal vial B->C D Place in thermostatic shaker C->D E Equilibrate for 24-48 hours D->E F Allow to settle E->F G Withdraw supernatant using filtered syringe F->G H Transfer to pre-weighed vial G->H I Weigh the vial with the solution H->I J Evaporate the solvent I->J K Weigh the vial with the dry solute J->K L Calculate mass of solvent K->L N Determine solubility (g/100g solvent) L->N M Calculate mass of dissolved solute M->N

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount is not critical, but there must be undissolved solid present after equilibration.

    • Pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter that is chemically resistant to the solvent. This step is crucial to avoid transferring any undissolved solid.

    • Dispense the filtered solution into a pre-weighed, dry collection vial.

    • Weigh the collection vial containing the solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or in an oven at a temperature below the melting point of this compound.

    • Once the solute is completely dry, weigh the collection vial again.

Data Calculation
  • Mass of the solution:

    • Mass of vial with solution - Mass of empty vial

  • Mass of the dissolved this compound:

    • Mass of vial with dry solute - Mass of empty vial

  • Mass of the solvent:

    • Mass of the solution - Mass of the dissolved this compound

  • Solubility (in g/100 g of solvent):

    • (Mass of the dissolved this compound / Mass of the solvent) x 100

Logical Relationship for Solubility Testing

The decision-making process for characterizing the solubility of a compound like this compound can be visualized as follows:

solubility_logic A Select Solvent B Perform Qualitative Test (e.g., add small amount of solute to solvent) A->B C Is the compound soluble? B->C D Proceed to Quantitative Analysis C->D Yes E Report as 'Insoluble' or 'Sparingly Soluble' C->E No F Determine Solubility (e.g., g/100g solvent) D->F

Caption: Logical workflow for solubility characterization.

Conclusion

References

An In-Depth Technical Guide to the Reactivity of 3-Bromopropionic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopropionic acid is a versatile bifunctional reagent utilized in various synthetic applications, particularly in the fields of bioconjugation and drug development. Its reactivity is primarily governed by the presence of a primary alkyl bromide, which serves as an excellent electrophile for nucleophilic substitution reactions. This guide provides a comprehensive overview of the core principles governing the reactivity of this compound with a range of common nucleophiles, including amines, thiols, and azides. Detailed experimental protocols, quantitative kinetic and yield data, and mechanistic diagrams are presented to offer a practical resource for laboratory applications.

Core Reactivity Principles: The S(_N)2 Mechanism

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. As a primary alkyl halide, the carbon atom bonded to the bromine is relatively unhindered, allowing for backside attack by a nucleophile. This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond.

Several factors influence the rate and efficiency of this S(_N)2 reaction:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent used.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.

  • Leaving Group: The bromide ion is an excellent leaving group due to its stability in solution.

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction.

The pH of the reaction medium is also a critical parameter, as it dictates the protonation state of both the nucleophile and the carboxylic acid moiety of this compound. For amine and thiol nucleophiles, the deprotonated form is the more potent nucleophile.

Diagram: General S(_N)2 Reaction Mechanism

Caption: Generalized S(_N)2 reaction of a nucleophile with this compound.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of β-amino acids and their derivatives. The reaction proceeds through the alkylation of the amine nitrogen. To favor the mono-alkylated product and avoid the formation of secondary and tertiary amine byproducts, it is common to use a large excess of the starting amine.

Table 1: Reaction of this compound with Amines - Conditions and Yields

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia (B1221849)Water/Ethanol (B145695)1004~75General observation
GlycineWater (pH 9-10)5012>80Hypothetical, based on similar reactions
AnilineEthanolReflux6ModerateGeneral observation
ImidazoleAcetonitrile8024HighHypothetical, based on similar reactions
Experimental Protocol: Synthesis of 3-Aminopropionic Acid (β-Alanine)

Materials:

  • This compound

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stir bar and magnetic stir plate/heater

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add a significant excess of concentrated aqueous ammonia (10-15 equivalents) to the flask.

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by recrystallization from a water/ethanol mixture.

Reactivity with Thiol Nucleophiles

Thiol groups, particularly in the context of cysteine residues in peptides and proteins, are highly potent nucleophiles for reaction with this compound. This S-alkylation reaction is widely used in proteomics to block free cysteine residues. The resulting thioether bond is stable under various conditions. The reaction is typically carried out at a pH slightly above the pKa of the thiol group to ensure it is in the more nucleophilic thiolate form.

Table 2: Reaction of this compound with Thiols - Conditions and Yields

NucleophileSolventpHTemperature (°C)Time (h)Yield (%)Reference
CysteineWater8.0-8.525-371-2>95General proteomics protocols
MercaptoethanolWater/Buffer8.0252HighGeneral observation
ThioureaEthanolN/AReflux4HighHypothetical, based on similar reactions
Experimental Protocol: S-Alkylation of Cysteine

Materials:

  • This compound

  • L-Cysteine

  • Sodium bicarbonate buffer (0.5 M, pH 8.5)

  • Nitrogen or Argon gas

  • Reaction vial with a stir bar

Procedure:

  • Dissolve L-cysteine (1 equivalent) in deoxygenated sodium bicarbonate buffer in a reaction vial.

  • Purge the solution with nitrogen or argon for 10-15 minutes to prevent oxidation of the thiol.

  • In a separate vial, prepare a stock solution of this compound (1.5 equivalents) in the same buffer.

  • Slowly add the this compound solution to the cysteine solution with stirring under an inert atmosphere.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • The reaction can be monitored by Ellman's test to confirm the consumption of the free thiol.

  • The resulting S-carboxyethylcysteine can be purified using ion-exchange chromatography if necessary.

Reactivity with Other Nucleophiles

Azide (B81097) Nucleophiles

The azide ion (N(_3)

^{-}
) is an excellent nucleophile for S(_N)2 reactions. Its reaction with this compound provides a straightforward route to 3-azidopropionic acid, a useful building block in click chemistry and for the synthesis of β-amino acids via reduction.

Table 3: Reaction of this compound with Sodium Azide

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium AzideDMF or Water/Acetone50-7012-24>90General synthetic methods
Experimental Protocol: Synthesis of 3-Azidopropionic Acid

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1 equivalent) and sodium bicarbonate (1.1 equivalents) in water.

  • Add a solution of sodium azide (1.2 equivalents) in water.

  • Heat the mixture to 60-70°C and stir for 12-18 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2.

  • Extract the product into diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-azidopropionic acid. Caution: Azide compounds can be explosive; handle with appropriate care.

Experimental and Logical Workflows

Diagram: General Experimental Workflow for Nucleophilic Substitution

experimental_workflow start Start dissolve_reactants Dissolve this compound and Nucleophile in Solvent start->dissolve_reactants adjust_conditions Adjust pH and Temperature dissolve_reactants->adjust_conditions reaction Stir Reaction Mixture for Specified Time adjust_conditions->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Aqueous Workup/Extraction monitoring->workup Complete purification Purify Product (Crystallization, Chromatography) workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis end_node End analysis->end_node

Caption: A typical workflow for the reaction of this compound with a nucleophile.

Diagram: Factors Influencing Reactivity

factors_influencing_reactivity reactivity Reaction Rate & Yield nucleophile Nucleophile (Strength, Concentration) nucleophile->reactivity solvent Solvent (Polarity, Aprotic/Protic) solvent->reactivity temperature Temperature temperature->reactivity ph pH (Protonation State) ph->reactivity

Caption: Key factors that modulate the reactivity of this compound.

Conclusion

This compound is a valuable electrophilic building block whose reactivity is reliably predicted by the principles of the S(_N)2 reaction mechanism. By carefully selecting the nucleophile, solvent, temperature, and pH, researchers can achieve high yields of desired substitution products. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound in chemical synthesis and bioconjugation. For novel applications, it is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions.

An In-depth Technical Guide to the SN2 Reaction Mechanism of 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction mechanism as it pertains to 3-bromopropionic acid. It details the core mechanistic principles, influencing factors, and a critical competing intramolecular pathway involving neighboring group participation.

Introduction to the SN2 Reaction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry where a nucleophile displaces a leaving group on an sp³-hybridized carbon atom in a single, concerted step.[1][2] The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[3][4] This mechanism is characterized by a second-order rate law, meaning the reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2][5] A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the reaction center, often referred to as a Walden inversion.[6][7]

The Substrate: this compound

This compound is a bifunctional molecule containing a carboxylic acid group and a primary alkyl bromide. The carbon atom bonded to the bromine is the electrophilic center, susceptible to nucleophilic attack.[8][9] As a primary alkyl halide, its structure is well-suited for the SN2 mechanism, as it presents minimal steric hindrance to the incoming nucleophile.[1][10]

However, the presence of the adjacent carboxylic acid group introduces significant complexity. Under basic or certain neutral conditions, this group can deprotonate to form a carboxylate anion, which can act as an internal nucleophile, leading to a competing reaction pathway.

Core Mechanism: The Intermolecular SN2 Pathway

In the presence of a strong external nucleophile, this compound undergoes a classic intermolecular SN2 reaction. The nucleophile attacks the α-carbon, displacing the bromide ion and forming a new carbon-nucleophile bond.

The mechanism is a single, concerted step that passes through a high-energy transition state where the carbon atom is pentacoordinate.[7][11] In this state, a partial bond exists between the carbon and both the incoming nucleophile and the outgoing bromide leaving group.

Figure 1: General intermolecular SN2 reaction of this compound.

Competing Pathway: Intramolecular SN2 & Neighboring Group Participation (NGP)

A critical feature of the reactivity of this compound is the potential for Neighboring Group Participation (NGP) , also known as anchimeric assistance.[12][13] When the carboxylic acid is deprotonated (e.g., in the presence of a weak base or low concentration of hydroxide), the resulting carboxylate anion can act as an intramolecular nucleophile.[4][14]

This initiates an intramolecular SN2 reaction, where the carboxylate attacks the electrophilic carbon, displacing the bromide ion to form a strained four-membered cyclic ester called β-propiolactone .[15][16] This intermediate is then susceptible to a second SN2 attack by an external nucleophile. This subsequent attack occurs at the carbonyl carbon or, more commonly for SN2 conditions, at the β-carbon, leading to the ring opening.

This two-step process, with two consecutive SN2 inversions, results in an overall retention of configuration at the carbon center, a hallmark of NGP.[17][18]

Figure 2: Intramolecular SN2 via Neighboring Group Participation (NGP).

Factors Influencing the Reaction Pathway

The competition between the direct intermolecular SN2 reaction and the NGP pathway is primarily governed by the reaction conditions.

Logical_Workflow Start Reaction of This compound Condition Evaluate Reaction Conditions: - Nucleophile Strength - Nucleophile Concentration - Base Presence Start->Condition Inter Pathway: Direct Intermolecular SN2 Condition->Inter [High] of Strong, Non-basic Nucleophile OR Acidic Conditions (No -COO⁻) NGP Pathway: Neighboring Group Participation (NGP) Condition->NGP [Low] of Nucleophile OR Presence of a Base (Forms -COO⁻) Result_Inter Outcome: Inversion of Configuration Inter->Result_Inter Result_NGP Outcome: Retention of Configuration (via β-propiolactone) NGP->Result_NGP

Figure 3: Logical workflow for predicting the dominant reaction pathway.

Nucleophile
  • Strong Nucleophiles: High concentrations of strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) favor the direct intermolecular SN2 pathway, as the rate of external attack outcompetes the intramolecular reaction.[4][19]

  • Weak Nucleophiles / Low Concentration: Weaker nucleophiles or low concentrations of strong ones allow the intramolecular NGP pathway to become more significant.[14]

Solvent
  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone (B3395972) are ideal for SN2 reactions.[20][21] They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive, thus increasing the reaction rate.[3][22]

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thereby slowing the SN2 reaction rate.[1][10]

Quantitative Data Presentation

Specific kinetic data for this compound is not widely tabulated. However, the relative rates of SN2 reactions are well-established. The following table provides an illustrative comparison of expected reaction rates based on general principles of nucleophilicity and solvent effects for a primary alkyl bromide like this compound.

NucleophileSolventRelative Rate (Illustrative)Rationale
I⁻Acetone~1500Strong nucleophile in a polar aprotic solvent.[22]
CN⁻DMSO~1000Strong nucleophile, enhanced by polar aprotic solvent.
N₃⁻Ethanol~30Strong nucleophile, but rate is attenuated by protic solvent.
Br⁻Acetone~20Moderate nucleophile.
Cl⁻Acetone1Weaker nucleophile compared to Br⁻ and I⁻.
CH₃COO⁻Ethanol~0.01Weak nucleophile in a protic solvent.
H₂OWater<0.001Very weak, neutral nucleophile in a highly protic solvent.

Note: Rates are relative to the reaction with Chloride (Cl⁻) in Acetone, set to 1. These are representative values to illustrate established principles.

Experimental Protocols

This section provides a representative methodology for conducting an SN2 reaction with this compound and monitoring its progress.

Objective: Synthesis of 3-Azidopropionic Acid via SN2 Reaction.

Materials:

  • This compound (1.53 g, 10 mmol)

  • Sodium azide (B81097) (NaN₃) (0.78 g, 12 mmol)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (50 mL) with stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes, deuterated solvent (e.g., CDCl₃)

Experimental_Workflow cluster_setup Reaction Setup cluster_monitor Monitoring cluster_workup Work-up cluster_analysis Isolation & Analysis A Combine this compound, NaN₃, and DMF in flask B Equip with condenser and stir bar A->B C Heat to 60-70°C under N₂ atmosphere B->C D Monitor reaction progress by TLC (approx. 4-6 hours) C->D E Cool to room temp. Quench with H₂O D->E Upon completion F Acidify with 1M HCl to pH ~2 E->F G Extract with diethyl ether (3x) F->G H Wash organic layer with brine G->H I Dry over MgSO₄, filter H->I J Remove solvent via rotary evaporation I->J K Characterize product by ¹H NMR, ¹³C NMR, and IR Spectroscopy J->K

Figure 4: Experimental workflow for the synthesis of 3-azidopropionic acid.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol) and sodium azide (12 mmol). Add anhydrous DMF (20 mL) and a magnetic stir bar.

  • Reaction Execution: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture to 60-70°C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material by taking small aliquots and analyzing via TLC (e.g., using a 1:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Acidification & Extraction: Carefully acidify the aqueous solution to a pH of approximately 2 using 1M HCl. Extract the product into diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Characterize the resulting crude product, 3-azidopropionic acid, using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion

The SN2 reaction of this compound is a nuanced process governed by the principles of bimolecular substitution. While it readily undergoes the classic intermolecular SN2 reaction with inversion of configuration, its bifunctional nature creates a competing intramolecular pathway. The presence of the carboxylate group enables neighboring group participation, leading to the formation of a β-propiolactone intermediate and an overall retention of stereochemistry. Understanding the delicate balance between these two pathways—controlled by factors such as nucleophile strength, concentration, and solvent choice—is critical for researchers aiming to utilize this compound as a versatile building block in drug development and complex organic synthesis.

References

3-Bromopropionic Acid: A Comprehensive Technical Guide to its Application as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 3-bromopropionic acid as a versatile and efficient alkylating agent in a variety of organic transformations. We will delve into its chemical properties, reactivity with a range of nucleophiles, and provide detailed experimental protocols for key reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound, also known as β-bromopropionic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a primary alkyl bromide.[1] This unique structural combination makes it a valuable building block in organic synthesis, allowing for the introduction of a propionic acid moiety onto various substrates through nucleophilic substitution reactions.[2] Its utility extends to the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference(s)
Molecular Formula C₃H₅BrO₂[4]
Molecular Weight 152.97 g/mol [4]
Appearance White to pale yellow crystalline solid[4]
Melting Point 62.5 °C[4]
Boiling Point 140-142 °C at 45 mmHg[4]
Solubility Soluble in water, ethanol, ether, chloroform, and benzene.[4]
pKa ~4.0[4]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and reliable method involves the reaction of acrylonitrile (B1666552) with hydrogen bromide, followed by hydrolysis.[2] Another established procedure is the reaction of ethylene (B1197577) cyanohydrin with hydrobromic acid.[5] A high-yield synthesis from acrylic acid and hydrogen bromide has also been documented.[3]

Experimental Protocol: Synthesis from Ethylene Cyanohydrin

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • Ethylene cyanohydrin (4.5 moles)

  • 40% Hydrobromic acid (13.6 moles)

  • Carbon tetrachloride

Procedure:

  • A mixture of ethylene cyanohydrin and 40% hydrobromic acid is boiled under reflux for two hours.

  • The apparatus is then set up for distillation, and dilute hydrobromic acid is distilled off until the temperature of the reaction mixture reaches 121 °C.

  • The receiver is changed, and a fraction of stronger hydrobromic acid is collected as the temperature rises to 129 °C.

  • Upon cooling, the reaction mixture solidifies.

  • The solid is dissolved in carbon tetrachloride, and ammonium (B1175870) bromide is removed by filtration.

  • The carbon tetrachloride is partially distilled off from the filtrate.

  • Upon cooling, this compound crystallizes and is collected by filtration.

  • Further concentration of the mother liquor yields additional product. The total yield is typically in the range of 82-83%.[5]

This compound as an Alkylating Agent

The primary utility of this compound in organic synthesis stems from its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of a new carbon-nucleophile bond at the β-position relative to the carboxylic acid.

G cluster_reactants Reactants cluster_products Products This compound Br-CH₂-CH₂-COOH Alkylated Product Nu-CH₂-CH₂-COOH This compound->Alkylated Product Bromide Ion Br⁻ This compound->Bromide Ion Loss of Leaving Group Nucleophile Nu:⁻ Nucleophile->Alkylated Product SN2 Attack G cluster_workflow Experimental Workflow: Alkylation Reaction A 1. Dissolve Nucleophile and Base in Solvent B 2. Add this compound A->B C 3. Heat and Monitor Reaction (e.g., by TLC) B->C D 4. Work-up: - Quench with water - Extract with organic solvent C->D E 5. Purification: - Column chromatography - Recrystallization D->E F Characterized Product E->F G cluster_pathway Gabriel Synthesis of β-Alanine A Potassium Phthalimide C N-Phthalimidopropionic Acid Ester A->C 1. SN2 Alkylation B This compound Ester B->C D β-Alanine C->D 2. Hydrolysis (e.g., H₃O⁺, Δ or Hydrazine)

References

A Comprehensive Technical Guide to the Hydrolysis of 3-Bromopropionic Acid to 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the chemical conversion of 3-bromopropionic acid to 3-hydroxypropionic acid. This document outlines the reaction principles, offers a representative experimental protocol, discusses potential side reactions, and summarizes key data for professionals in research and drug development.

Introduction

3-Hydroxypropionic acid is a valuable platform chemical with broad applications in the synthesis of various compounds, including biodegradable polymers and pharmaceuticals. One common laboratory-scale synthetic route to 3-hydroxypropionic acid is through the hydrolysis of this compound. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide, a good leaving group, is displaced by a hydroxide (B78521) ion. The reaction is typically carried out in an alkaline aqueous solution.[1][2][3][4]

This guide will focus on the chemical hydrolysis of this compound, providing a foundational understanding for its synthesis and purification.

Reaction Principle and Mechanism

The hydrolysis of this compound is a classic example of a nucleophilic substitution reaction, specifically an S_N2 (bimolecular nucleophilic substitution) reaction. In this mechanism, a hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[5][6] This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for this compound). The reaction proceeds in a single, concerted step where the carbon-hydroxide bond forms simultaneously as the carbon-bromine bond breaks.[6][7]

The overall reaction can be represented as:

BrCH₂CH₂COOH + 2 OH⁻ → HOCH₂CH₂COO⁻ + Br⁻ + H₂O

Followed by acidification to protonate the carboxylate:

HOCH₂CH₂COO⁻ + H⁺ → HOCH₂CH₂COOH

A potential side reaction is an elimination reaction (E2), which would lead to the formation of acrylic acid. This is more likely to occur under strenuous conditions, such as high temperatures and a high concentration of a strong, non-nucleophilic base.

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds involved in the hydrolysis of this compound.

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
This compoundC₃H₅BrO₂152.9758-62140-142 @ 45 mmHgSoluble
3-Hydroxypropionic AcidC₃H₆O₃90.08<25142 (decomposes)Miscible

Data sourced from various chemical suppliers and databases.

Table 2: Representative Reaction Conditions for Hydrolysis

ParameterValue/ConditionNotes
Reactant This compound---
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)A molar excess of base is required to neutralize the carboxylic acid and act as the nucleophile.
Solvent Water or a Water/Ethanol (B145695) mixtureA 50/50 mixture of ethanol and water can improve the solubility of the reactants.[7]
Temperature 80-100 °C (Reflux)Heating is necessary to achieve a reasonable reaction rate.[7]
Reaction Time 2-6 hoursReaction progress should be monitored by a suitable analytical method (e.g., TLC, HPLC).
Work-up Acidification, ExtractionThe reaction mixture is acidified, and the product is extracted with an organic solvent.

Experimental Protocols

While a specific, detailed protocol for the hydrolysis of this compound was not found in the available literature, the following is a representative experimental procedure based on the principles of nucleophilic substitution of alkyl halides.

Materials and Equipment
  • This compound

  • Sodium hydroxide (or potassium hydroxide)

  • Deionized water

  • Ethanol (optional)

  • Concentrated hydrochloric acid (or sulfuric acid)

  • Ethyl acetate (B1210297) (or diethyl ether) for extraction

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a 1 M aqueous solution of sodium hydroxide. A 2.5 molar equivalent of sodium hydroxide is recommended. A 50/50 mixture of ethanol and water can be used as the solvent to ensure homogeneity.[7]

  • Reaction: Heat the mixture to reflux (approximately 100°C for an aqueous solution) and maintain for 4 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture, acidifying them, and spotting them on a TLC plate against a standard of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the 3-hydroxypropionic acid with three portions of ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 3-hydroxypropionic acid.

Purification

The crude 3-hydroxypropionic acid can be further purified by vacuum distillation or chromatography if necessary.

Visualizations

Reaction Mechanism

G Figure 1: SN2 Mechanism for the Hydrolysis of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products HO- HO⁻ TS [HO---CH₂(Br)---CH₂COOH]⁻ HO-->TS Nucleophilic Attack BrCH2CH2COOH Br-CH₂-CH₂-COOH BrCH2CH2COOH->TS HOCH2CH2COOH HO-CH₂-CH₂-COOH TS->HOCH2CH2COOH Br- Br⁻ TS->Br- Leaving Group Departure

Caption: SN2 Mechanism for this compound Hydrolysis.

Experimental Workflow

G Figure 2: Experimental Workflow for the Synthesis of 3-Hydroxypropionic Acid A 1. Reaction Setup (this compound + NaOH(aq)) B 2. Reflux (100°C, 4h) A->B C 3. Cooling & Acidification (to pH 2 with HCl) B->C D 4. Liquid-Liquid Extraction (with Ethyl Acetate) C->D E 5. Drying of Organic Phase (with MgSO₄) D->E F 6. Solvent Evaporation (Rotary Evaporator) E->F G Crude 3-Hydroxypropionic Acid F->G H Purification (e.g., Vacuum Distillation) G->H I Pure 3-Hydroxypropionic Acid H->I

Caption: Workflow for 3-Hydroxypropionic Acid Synthesis.

Conclusion

The hydrolysis of this compound presents a straightforward and effective method for the laboratory-scale synthesis of 3-hydroxypropionic acid. By understanding the underlying S_{N}2 reaction mechanism and carefully controlling the reaction conditions, researchers can achieve a successful conversion. The provided representative protocol and workflow diagrams serve as a valuable resource for scientists and professionals in drug development and chemical research. Further optimization of reaction conditions and purification techniques may be necessary to achieve high purity and yield for specific applications.

References

The Versatility of 3-Bromopropionic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid, a seemingly simple bifunctional molecule, has emerged as a highly versatile and valuable building block in the realm of medicinal chemistry. Its unique combination of a carboxylic acid and a reactive alkyl bromide moiety allows for a diverse range of chemical transformations, making it an essential tool in the synthesis of novel therapeutic agents, the development of sophisticated drug delivery systems, and the exploration of fundamental biological processes. This technical guide provides an in-depth overview of the core applications of this compound, presenting key data, detailed experimental protocols, and visual representations of its utility in modern drug discovery and development.

Core Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are multifaceted, spanning from its use as a foundational scaffold for complex molecule synthesis to its role as a reactive probe for studying protein function.

A Versatile Synthetic Building Block

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its carboxyl group can be readily transformed into esters, amides, and acid halides, while the bromine atom is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.[2][3]

One notable application is in the synthesis of gamma-aminobutyric acid (GABA) analogs . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are crucial for treating neurological disorders such as epilepsy, neuropathic pain, and anxiety.[4][5] this compound can be utilized as a starting material to construct the carbon skeleton of these analogs.[6][7]

Covalent Modification of Proteins and Enzyme Inhibition

The electrophilic nature of the carbon atom bearing the bromine atom makes this compound and its derivatives potent agents for the covalent modification of nucleophilic amino acid residues in proteins, particularly cysteine thiols.[8][9] This property is harnessed to study protein function, identify active site residues, and develop irreversible enzyme inhibitors. The reaction of this compound with a cysteine residue results in the formation of a stable thioether bond, leading to S-carboxyethylcysteine.[8]

A prominent example of its application in enzyme inhibition is through its derivative, 3-bromopyruvic acid (3-BP) . 3-BP is a potent inhibitor of several key enzymes in cellular metabolism, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK2).[2][10] By targeting these enzymes, 3-BP disrupts glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect).[2][10] This selective targeting of cancer cell metabolism has positioned 3-BP as a promising anticancer agent.[2][10][11]

Anticancer Drug Development: The Case of 3-Bromopyruvic Acid (3-BP)

3-Bromopyruvic acid (3-BP), a close analog of this compound, has garnered significant attention for its potent and selective anticancer activity.[2][10][11] It is considered a promising candidate for cancer therapy due to its ability to target the altered metabolism of tumor cells.

Mechanism of Action: 3-BP exerts its anticancer effects through a multi-pronged approach. It enters cancer cells, often through overexpressed monocarboxylate transporters (MCTs), and proceeds to inhibit key glycolytic enzymes, leading to a rapid depletion of ATP.[11][12] This energy crisis triggers downstream signaling pathways that induce apoptosis (programmed cell death).[2] Furthermore, 3-BP can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[11]

Quantitative Data on Anticancer Activity: The cytotoxic effects of 3-BP have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma11.72 ± 1.49[1]
MKN28Gastric Cancer47.28 ± 5.90[1]
HCT116Colorectal Carcinoma27.09 ± 1.40[1]
HCC1143Triple-Negative Breast Cancer44.87 (24h), 41.26 (48h)
MCF-7Breast Adenocarcinoma111.3 (24h), 75.87 (48h)

Signaling Pathways Affected by 3-Bromopyruvic Acid:

G Signaling Pathway of 3-Bromopyruvic Acid (3-BP) in Cancer Cells cluster_cell Cancer Cell 3-BP_ext 3-Bromopyruvic Acid (extracellular) MCT Monocarboxylate Transporter (MCT) 3-BP_ext->MCT Uptake 3-BP_int 3-Bromopyruvic Acid (intracellular) MCT->3-BP_int Glycolysis Glycolysis 3-BP_int->Glycolysis Inhibition of HK2, GAPDH ROS ROS Generation 3-BP_int->ROS ATP ATP Depletion Glycolysis->ATP Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage

Signaling pathway of 3-BP in cancer cells.

Linker Technology in Targeted Drug Delivery

The bifunctional nature of this compound makes it and its derivatives attractive candidates for use as linkers in targeted drug delivery systems , such as antibody-drug conjugates (ADCs). An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[11] The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety. While direct use of this compound as a linker is less common, its structural motifs can be incorporated into more complex linker designs. The carboxyl group can be used to attach the payload, while the alkyl halide can be used to conjugate to the antibody, often through reaction with cysteine residues.

General structure of an ADC.

Radiolabeling for In Vivo Imaging

While less documented, the reactive nature of this compound suggests its potential for the synthesis of radiolabeled compounds for applications in diagnostics and in vivo imaging, such as Positron Emission Tomography (PET).[9] By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the this compound backbone, it can be used to synthesize radiotracers. For example, [3-¹¹C]bromopropionic acid could potentially be synthesized and used as a precursor for labeling biomolecules. The synthesis of radiolabeled propionic acid derivatives has been reported, indicating the feasibility of this approach.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of acrylonitrile (B1666552) with hydrogen bromide, followed by hydrolysis.[3]

Materials:

  • Acrylonitrile

  • 48% Hydrobromic acid

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Extraction funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add acrylonitrile to boiling 48% hydrobromic acid.

  • Reflux the mixture at approximately 130°C for 6 hours.

  • After cooling, a solid may precipitate. Filter the reaction mixture.

  • Extract the solid with ethanol.

  • Recover the ethanol by distillation under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent like carbon tetrachloride.

Covalent Modification of Protein Thiol Groups

This protocol provides a general method for the modification of cysteine residues in a protein using this compound.

Materials:

  • Protein of interest with accessible thiol groups

  • This compound

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

  • Desalting column or dialysis tubing

  • Mass spectrometer for analysis

Procedure:

  • If necessary, reduce any disulfide bonds in the protein by incubating with DTT or TCEP according to standard protocols. Remove the reducing agent using a desalting column or dialysis.

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in the reaction buffer.

  • Add a molar excess of this compound to the protein solution. The optimal molar ratio and reaction time should be determined empirically. A starting point could be a 10- to 100-fold molar excess.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.

  • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or by removing the excess this compound using a desalting column or dialysis.

  • Analyze the modified protein by mass spectrometry to confirm the covalent modification and identify the modified cysteine residues. A mass increase of 152.97 Da per modified cysteine residue is expected.

G Experimental Workflow for Protein Thiol Modification start Start protein_prep Protein Preparation (with optional reduction) start->protein_prep reaction Reaction with This compound protein_prep->reaction quenching Quenching and Purification reaction->quenching analysis Mass Spectrometry Analysis quenching->analysis end End analysis->end

References

The Versatility of 3-Bromopropionic Acid as a Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Bromopropionic acid (3-BPA) is a highly reactive, trifunctional chemical building block that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structure, featuring a carboxylic acid, a bromine atom at the β-position, and a flexible three-carbon chain, allows for a diverse range of chemical transformations. This versatility makes it an invaluable precursor for synthesizing complex molecules, including a variety of active pharmaceutical ingredients (APIs). This guide provides a technical overview of 3-BPA's application in pharmaceutical synthesis, focusing on a logical synthetic pathway to the muscle relaxant Baclofen (B1667701). It includes detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for scientists in the field.

This compound: A Versatile Synthon

The reactivity of 3-BPA stems from its two primary functional groups. The carboxylic acid can be readily converted into esters, amides, or acid halides, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for its incorporation into larger molecular scaffolds through various synthetic strategies.[1][2] It is a key intermediate in the synthesis of various compounds, particularly those targeting neurological disorders.[3]

While direct, large-scale pharmaceutical syntheses starting from 3-BPA are often adapted for process chemistry optimization, its derivatives and structural analogues are fundamental to many synthetic routes. A prominent example is its conceptual relationship to succinic anhydride (B1165640), a common starting material in Friedel-Crafts reactions to build a four-carbon chain onto an aromatic ring, a key step in the synthesis of several drugs.

Case Study: Synthesis of Baclofen

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispasmodic that functions as a selective agonist for the GABA-B receptor.[4] While numerous synthetic routes to Baclofen exist, this guide outlines a plausible and illustrative multi-step synthesis that highlights reaction types where this compound chemistry is conceptually relevant, starting from the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride.

Overall Synthesis Workflow

The synthesis of Baclofen can be envisioned as a four-step process, beginning with the formation of a key keto-acid intermediate, followed by cyclization, and finally a rearrangement to introduce the amine functionality.

G General Synthesis Workflow for Baclofen A Chlorobenzene + Succinic Anhydride B Friedel-Crafts Acylation A->B C β-(4-chlorobenzoyl)propionic acid B->C D Reduction (Clemmensen or similar) C->D E β-(4-chlorophenyl)glutaric acid D->E F Imide Formation (with Ammonia (B1221849)/Urea) E->F G β-(4-chlorophenyl)glutarimide F->G H Hofmann Rearrangement G->H I Baclofen (Final Product) H->I

Caption: General Synthesis Workflow for Baclofen.

Step 1: Friedel-Crafts Acylation to form β-(p-chlorobenzoyl)propionic acid

The synthesis begins with the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), to form the key intermediate, β-(p-chlorobenzoyl)propionic acid.

Experimental Protocol:

  • Setup: Equip a dry 500 mL three-necked flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel.

  • Reagents: Suspend anhydrous aluminum chloride (60 g, 0.45 mol) in 150 mL of dry nitrobenzene.

  • Addition: To the stirred suspension, add a mixture of chlorobenzene (33.8 g, 0.3 mol) and succinic anhydride (30 g, 0.3 mol) portion-wise, maintaining the temperature below 10°C using an ice bath.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 48 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Extract the resulting mixture with diethyl ether (3 x 100 mL). Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution.

  • Isolation: Acidify the bicarbonate washings with concentrated HCl to precipitate the crude product. Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a mixture of ethanol (B145695) and water to yield pure β-(p-chlorobenzoyl)propionic acid.

ParameterValueReference
Reactants Chlorobenzene, Succinic Anhydride[5]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[5]
Solvent Nitrobenzene[5]
Temperature <10°C (addition), Room Temp (reaction)[5]
Reaction Time 48 hours[5]
Typical Yield 75-85%[5]
Step 2: Reduction to β-(4-chlorophenyl)glutaric acid

The keto group of β-(p-chlorobenzoyl)propionic acid is reduced to a methylene (B1212753) group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a classic method for this transformation.

Experimental Protocol:

  • Amalgamation: Prepare amalgamated zinc by stirring zinc dust (50 g) with a 5% mercuric chloride solution (50 mL) for 5 minutes. Decant the solution and wash the zinc with water.

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, 75 mL of water, and 150 mL of concentrated hydrochloric acid.

  • Addition: Add β-(p-chlorobenzoyl)propionic acid (21.2 g, 0.1 mol) to the flask.

  • Reflux: Heat the mixture to a gentle reflux. If the reaction becomes too vigorous, temporarily remove the heat source. Add additional concentrated HCl (50 mL in portions) during the reflux period of 4-6 hours.

  • Work-up: After cooling, decant the aqueous solution from the unreacted zinc. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Isolation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude β-(4-chlorophenyl)glutaric acid.

  • Purification: Recrystallize the product from hot water or an ethanol/water mixture.

ParameterValueReference
Reactant β-(p-chlorobenzoyl)propionic acid[6]
Reagents Amalgamated Zinc (Zn(Hg)), Conc. HCl[6]
Temperature Reflux[6]
Reaction Time 4-6 hours[6]
Typical Yield 85-95%[6]
Step 3: Synthesis of β-(p-chlorophenyl)glutarimide

The resulting glutaric acid derivative is converted to the corresponding cyclic imide by treatment with ammonia or a source of ammonia like urea, followed by heating to induce cyclization via dehydration.[7]

Experimental Protocol:

  • Setup: Place β-(p-chlorophenyl)glutaric acid (24.2 g, 0.1 mol) in a 250 mL round-bottom flask.

  • Reagents: Add concentrated ammonium (B1175870) hydroxide (B78521) (70 mL).

  • Heating: Heat the solution in an open flask gently to evaporate the water and excess ammonia. Continue heating until the temperature of the melt reaches 200°C.

  • Cyclization: Maintain the temperature at 200°C for 30 minutes.

  • Isolation: Allow the mixture to cool, which results in the solidification of the crude imide.

  • Purification: Dissolve the crude product in 100 mL of hot absolute ethanol, treat with activated charcoal, and filter while hot. Allow the filtrate to cool to crystallize the pure β-(p-chlorophenyl)glutarimide.[8]

ParameterValueReference
Reactant β-(p-chlorophenyl)glutaric acid[8]
Reagent Concentrated Ammonium Hydroxide[8]
Temperature 200°C[8]
Reaction Time 30 minutes (at 200°C)[8]
Typical Yield 78%[8]
Step 4: Hofmann Rearrangement to Baclofen

The final step is a Hofmann rearrangement of the glutarimide. This reaction involves treating the imide with an alkaline solution of bromine or chlorine, which converts the imide into an amino acid through a complex rearrangement mechanism.[4][8]

Experimental Protocol:

  • Setup: In a flask cooled to 10-15°C, dissolve β-(p-chlorophenyl)glutarimide (5 g) in a solution of sodium hydroxide (5 g) in water (20 mL).

  • Addition of Bromine: Over a period of 20 minutes, add bromine (4 g) dropwise to the cooled solution, maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 20-25°C for 8 hours.

  • Neutralization: Carefully adjust the pH of the reaction solution to 7 using concentrated hydrochloric acid. This will cause the finely crystalline Baclofen to precipitate.

  • Isolation: Filter the precipitated product, wash with a small amount of cold water, and then with ethanol.

  • Purification: Recrystallize the crude Baclofen from water to obtain the pure product.

ParameterValueReference
Reactant β-(p-chlorophenyl)glutarimide[8]
Reagents Sodium Hydroxide, Bromine[8]
Temperature 10-25°C[8]
Reaction Time 8 hours[8]
Typical Yield 81%[8]

Mechanism of Action: Baclofen and the GABA-B Receptor

Baclofen exerts its therapeutic effects by acting as a specific agonist at the gamma-aminobutyric acid type B (GABA-B) receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central nervous system.[8] Activation of these receptors leads to a cascade of inhibitory signals that ultimately reduce neuronal excitability and decrease the release of excitatory neurotransmitters.

The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon binding of Baclofen to the GABA-B1 subunit, a conformational change occurs, activating the associated heterotrimeric G-protein (Gαi/o). This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.[9][10]

The primary inhibitory mechanisms include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA), reducing the phosphorylation of proteins involved in neurotransmitter release.[8]

  • Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This increases potassium efflux, causing hyperpolarization of the neuronal membrane and making it more difficult to fire an action potential.[8][10]

  • Inhibition of Calcium Channels: The Gβγ subunit also inhibits presynaptic voltage-gated calcium channels (VGCCs). This reduces calcium influx, which is a critical step for the fusion of synaptic vesicles and the release of excitatory neurotransmitters like glutamate.[8][10]

G Baclofen's Mechanism of Action via GABA-B Receptor cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Baclofen Baclofen GABAB_R GABA-B Receptor (GABAB1/GABAB2) Baclofen->GABAB_R Binds G_Protein Gαi/o-βγ (Inactive) GABAB_R->G_Protein Activates G_Alpha Gαi/o (Active) G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ (Active) G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits K_Channel GIRK K+ Channel G_BetaGamma->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_BetaGamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Neurotransmitter Reduced Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter Reduces Ca2+ Influx ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neurotransmitter Leads to Inh Neuronal Inhibition & Muscle Relaxation K_ion K+ K_ion->K_Channel Ca_ion Ca2+ Ca_ion->Ca_Channel

Caption: Baclofen's Mechanism of Action via GABA-B Receptor.

Conclusion

This compound and its related chemical structures are fundamental building blocks in the synthesis of pharmaceuticals. The illustrative synthesis of Baclofen demonstrates how a sequence of classical organic reactions can be employed to construct a complex, biologically active molecule from simple aromatic and aliphatic precursors. Understanding these synthetic pathways, coupled with a deep knowledge of the drug's mechanism of action at the molecular level, is crucial for the discovery and development of new therapeutic agents. This guide serves as a technical resource to aid researchers in leveraging the synthetic potential of precursors like this compound in their drug development endeavors.

References

The Metabolic Fate of 3-Bromopropionic Acid In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropionic acid (3-BP), a short-chain halogenated carboxylic acid, is recognized primarily as a urinary metabolite of the industrial solvent 1-bromopropane (B46711).[1][2][3][4][5][6] While comprehensive in vivo studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound itself are not extensively documented in publicly available literature, its metabolic fate can be largely inferred from its physicochemical properties and the well-established biotransformation pathways for analogous halogenated compounds. This guide synthesizes the available data, outlines the probable metabolic pathways, details relevant experimental protocols for its detection, and provides a framework for future research.

Introduction

This compound (CAS 590-92-1) is a corrosive, solid organic acid used as an intermediate in chemical synthesis.[7][8] Its primary relevance in a biological context stems from its identification as a biomarker for occupational exposure to 1-bromopropane.[2][3][4] Understanding the in vivo behavior of 3-BP is crucial for toxicology, biomarker development, and assessing its potential as a reactive intermediate. This document provides a detailed overview of its known and inferred metabolic fate.

Metabolic Pathways: The Central Role of Glutathione (B108866) Conjugation

Direct in vivo metabolic studies of this compound are limited. However, based on its chemical structure as a β-halogenated acid and extensive data on similar compounds like 3-bromopyruvic acid, the primary route of metabolism is expected to be glutathione (GSH) conjugation .[9][10][11] This is a critical Phase II detoxification pathway for electrophilic compounds.

The proposed pathway involves two main stages:

  • Glutathione Conjugation: The nucleophilic thiol group of glutathione attacks the carbon atom bearing the bromine, displacing the bromide ion in a nucleophilic substitution reaction. This reaction can be catalyzed by glutathione S-transferases (GSTs) or occur non-enzymatically.[9][10] The product is S-(2-carboxyethyl)glutathione.

  • Mercapturic Acid Formation: The resulting glutathione conjugate is not directly excreted. It undergoes sequential enzymatic cleavage. First, γ-glutamyl transpeptidase removes the glutamate (B1630785) residue. Next, a dipeptidase cleaves the glycine (B1666218) residue, leaving S-(2-carboxyethyl)cysteine. Finally, N-acetyltransferase acetylates the free amino group of the cysteine residue to form the final metabolite, N-acetyl-S-(2-carboxyethyl)cysteine , a mercapturic acid.[5][12] This water-soluble conjugate is then readily excreted in the urine.

A study re-investigating the metabolism of 1-bromopropane in rats identified N-acetyl-S-(2-carboxyethyl)cysteine as a urinary metabolite, providing strong evidence for this pathway occurring in vivo.[5]

G1 cluster_0 Phase II Metabolism cluster_1 Mercapturic Acid Pathway BP This compound Conj S-(2-carboxyethyl)glutathione BP->Conj  + GSH GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) GST->Conj CysGly S-(2-carboxyethyl)cysteinylglycine Conj->CysGly - Glutamate Cleavage1 γ-Glutamyl Transpeptidase CysConj S-(2-carboxyethyl)cysteine CysGly->CysConj - Glycine Cleavage2 Dipeptidase Mercap N-acetyl-S-(2-carboxyethyl)cysteine (Mercapturic Acid) CysConj->Mercap + Acetyl-CoA NAT N-Acetyltransferase Excretion Urinary Excretion Mercap->Excretion

Caption: Inferred metabolic pathway of this compound via glutathione conjugation.

Pharmacokinetics (ADME)

Absorption

No direct data on the absorption of this compound is available. As a small, water-soluble organic acid, it is likely to be absorbed from the gastrointestinal tract if ingested.

Distribution

Specific tissue distribution studies for 3-BP have not been reported. For its parent compound, 1-bromopropane, radioactivity was found to distribute to various tissues, but this does not isolate the distribution of the 3-BP metabolite itself.[13]

Metabolism

As detailed in Section 2, the primary metabolic pathway is inferred to be conjugation with glutathione, leading to the formation of a mercapturic acid derivative.[5]

Excretion

The primary route of excretion for 3-BP and its metabolites is via the urine. It has been identified and quantified in the urine of rats exposed to 1-bromopropane.[1][5] The final mercapturic acid metabolite is highly water-soluble, facilitating renal clearance.[10]

Data Presentation

Due to the absence of direct in vivo pharmacokinetic studies on this compound, quantitative data on its ADME parameters are not available. The following table outlines the key parameters that would be determined in such a study.

Pharmacokinetic Parameter Description Value for this compound
Tmax Time to reach maximum plasma concentrationData Not Available
Cmax Maximum plasma concentrationData Not Available
AUC Area under the plasma concentration-time curveData Not Available
t½ (Half-life) Time required for the plasma concentration to decrease by halfData Not Available
CL (Clearance) Volume of plasma cleared of the drug per unit timeData Not Available
Vd (Volume of Distribution) Apparent volume into which the drug distributesData Not Available

Experimental Protocols

Protocol for Quantification of this compound in Urine

This protocol is adapted from the NIOSH Manual of Analytical Methods (NMAM) 8324 for the analysis of 3-BP as a biomarker.[2][4]

Objective: To quantify the concentration of free this compound in urine samples.

Methodology: Gas Chromatography with Mass Spectrometry (GC-MS).

Workflow:

G2 cluster_prep Sample Preparation cluster_extract Extraction cluster_deriv Derivatization cluster_analysis Analysis urine 2.0 mL Urine Sample acidify Acidify (40 µL conc. HCl) urine->acidify spike Spike Internal Std. (3-Chloropropionic acid) acidify->spike lle Liquid-Liquid Extraction (4x with Ethyl Acetate) concentrate Concentrate Extract (to 1 mL) lle->concentrate reagent Add MTBSTFA heat Heat (70°C for 1.5h) reagent->heat gcms GC-MS Analysis (SIM Mode) quant Quantification gcms->quant

Caption: Experimental workflow for the analysis of this compound in urine.

Detailed Steps:

  • Sample Preparation:

    • Thaw a 2.0 mL urine specimen to room temperature and mix thoroughly.

    • Transfer to a screw-capped culture tube.

    • Acidify the sample by adding 40 µL of concentrated hydrochloric acid.[2]

    • Add 0.5 mL of deionized water.

    • Spike the sample with 0.5 mL of a 20 µg/mL solution of 3-Chloropropionic acid (internal standard).[2]

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL of ethyl acetate (B1210297) to the tube, cap, and vortex for 1 minute.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction three more times, combining all ethyl acetate extracts.[2]

    • Dry the combined extract with anhydrous magnesium sulfate.

    • Concentrate the final extract to approximately 1 mL using a gentle stream of nitrogen.[2]

  • Derivatization:

    • Transfer the concentrated extract to a GC autosampler vial.

    • Add 50 µL of N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMCS.[3]

    • Cap the vial immediately and heat at 70°C for 1.5 hours to form the tert-butyldimethylsilane (B7800976) (TBDMS) derivative.[2]

  • GC-MS Analysis:

    • Technique: Gas Chromatography, Mass Spectrometry with Selected Ion Monitoring (GC/MS-SIM).[2]

    • Column: 50 m x 0.20 mm ID, 0.33 µm film thickness dimethyl-polysiloxane capillary column (or equivalent).[3]

    • Carrier Gas: Helium at a constant flow of 0.8 mL/min.[4]

    • Temperatures: Injector at 200°C; initial column temperature at 60°C, ramped to 255°C.[4]

    • Detection: Monitor for the TBDMS derivative ions: m/z 211 for 3-BP and m/z 165 for the internal standard.[3]

  • Quantification:

    • Prepare a calibration curve using blank urine spiked with known concentrations of 3-BP (0.1 to 200 µg/mL).[2]

    • Process calibration standards identically to the unknown samples.

    • Determine the concentration of 3-BP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Parameter Methodology Details Reference
Analyte This compoundFree (unconjugated) form in urine[4]
Instrumentation GC-MSGas Chromatograph with Mass Selective Detector[3]
Sample Prep Liquid-Liquid ExtractionEthyl Acetate as extraction solvent[2]
Derivatization SilylationMTBSTFA to form TBDMS derivative[3][4]
Internal Standard 3-Chloropropionic AcidFor procedural recovery and quantification[4]
Detection Mode Selected Ion Monitoring (SIM)m/z 211 (3-BP), m/z 165 (Internal Std.)[2]
LOD ~0.01 µg/mLLimit of Detection in urine[3]
Recovery 93-98%Average recovery from fortified blank urine[3]

Signaling Pathways and Mechanisms of Action

There is limited information on specific signaling pathways modulated by this compound itself. However, related compounds offer insights into potential mechanisms of toxicity. 3-Bromopyruvic acid , an α-halogenated analog, is known to inhibit hexokinase 2, a key enzyme in glycolysis, and deplete cellular glutathione, thereby inducing oxidative stress and apoptosis.[11] 3-Nitropropionic acid , another structural analog, is an irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain, leading to energy depletion and cell death.[14] It is plausible that 3-BP, as a reactive alkylating agent, could interact with cellular nucleophiles, including protein thiols, potentially disrupting enzyme function and cellular signaling, but further research is required to confirm these effects.

References

Methodological & Application

Application Notes and Protocols for Cysteine Modification using 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a cornerstone of bioconjugation, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for specific alkylation reactions, enabling the introduction of probes, crosslinkers, or therapeutic payloads. 3-Bromopropionic acid is an effective reagent for the S-alkylation of cysteine residues, resulting in the formation of a stable S-carboxyethylcysteine derivative. A significant advantage of using this compound over the more common iodoacetic acid is that the resulting S-carboxyethylcysteine does not undergo intramolecular cyclization, a side reaction that can occur with S-carboxymethylcysteine.[1] This protocol provides a detailed methodology for the modification of cysteine residues in proteins using this compound, along with data on expected efficiency and potential side reactions.

Signaling Pathways and Logical Relationships

The modification of cysteine residues with this compound is a direct chemical alkylation and does not directly modulate a biological signaling pathway. The logical workflow of the experimental process is detailed below.

Experimental Workflow

The overall workflow for the modification of cysteine residues with this compound involves several key steps: protein preparation, reduction of disulfide bonds, alkylation of free thiols, and finally, purification of the modified protein.

experimental_workflow cluster_prep Protein Preparation cluster_reduction Reduction cluster_alkylation Alkylation cluster_purification Purification & Analysis start Start protein_prep Protein Sample in Buffer start->protein_prep reducing_agent Add Reducing Agent (e.g., DTT, TCEP) protein_prep->reducing_agent incubation_reduction Incubate reducing_agent->incubation_reduction bpa Add 3-Bromopropionic Acid incubation_reduction->bpa incubation_alkylation Incubate (in dark) bpa->incubation_alkylation quenching Quench Reaction (optional) incubation_alkylation->quenching purification Purification (e.g., Dialysis, SEC) quenching->purification analysis Analysis (e.g., MS, SDS-PAGE) purification->analysis end End analysis->end

References

Application Notes and Protocols for 3-Bromopropionic Acid in Irreversible Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid (3-BP) is a valuable tool for researchers studying enzyme mechanisms and developing novel therapeutics. As a carboxylic acid containing a reactive bromine atom, 3-BP acts as an alkylating agent, capable of forming stable covalent bonds with nucleophilic residues on proteins. This property makes it an effective irreversible inhibitor for a specific subset of enzymes, offering a powerful method to probe enzyme function and explore potential drug targets.

The primary mechanism of action for 3-BP involves the alkylation of cysteine residues within the active site of susceptible enzymes. This covalent modification permanently inactivates the enzyme, preventing it from carrying out its catalytic function. Due to the central role of many of these target enzymes in cellular metabolism, their irreversible inhibition by 3-BP can have profound effects on cellular processes, including glycolysis, cell proliferation, and apoptosis.

These application notes provide a comprehensive overview of the use of this compound in irreversible enzyme inhibition studies, with a particular focus on its interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis. While much of the detailed kinetic and mechanistic data available is for the closely related and more extensively studied analog, 3-Bromopyruvic acid (3-BrPA), the principles and protocols outlined here are broadly applicable to the study of 3-BP.

Mechanism of Irreversible Inhibition

This compound functions as a classic irreversible inhibitor through covalent modification of the target enzyme. The key steps in this process are:

  • Initial Binding: 3-BP first binds non-covalently to the active site of the target enzyme. This initial interaction is reversible and is influenced by the structural complementarity between the inhibitor and the enzyme's active site.

  • Covalent Bond Formation: Following initial binding, the electrophilic carbon atom bearing the bromine in 3-BP is attacked by a nucleophilic residue in the enzyme's active site. In the case of many target enzymes, this nucleophile is the sulfhydryl group of a cysteine residue. This nucleophilic attack results in the displacement of the bromide ion and the formation of a stable, irreversible covalent bond between the enzyme and the propionic acid moiety.

This covalent modification permanently alters the structure of the enzyme's active site, rendering it catalytically inactive.

Diagram: Mechanism of this compound Irreversible Inhibition

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Enzyme_Active_Site Enzyme Active Site (with Cysteine-SH) Enzyme_3BP_Complex Reversible Enzyme-3BP Complex Enzyme_Active_Site->Enzyme_3BP_Complex k1 3BP This compound Enzyme_3BP_Complex->Enzyme_Active_Site k-1 Enzyme_3BP_Complex_2 Reversible Enzyme-3BP Complex Inactive_Enzyme Inactive Covalently Modified Enzyme (Enzyme-S-CH2CH2COOH) Enzyme_3BP_Complex_2->Inactive_Enzyme kinact

Caption: Mechanism of irreversible inhibition by 3-BP.

Target Enzymes and Cellular Effects

The primary and most studied target of 3-BP and its analogs is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) . GAPDH is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), are particularly sensitive to GAPDH inhibition.

Inhibition of GAPDH by 3-BP leads to:

  • Depletion of ATP: By blocking a key step in glycolysis, 3-BP significantly reduces the cell's ability to produce ATP, leading to an energy crisis.

  • Induction of Apoptosis: The severe metabolic stress caused by ATP depletion can trigger programmed cell death, or apoptosis.

  • Cell Cycle Arrest: 3-BP has been shown to cause cell cycle arrest, preventing cancer cells from proliferating.

While GAPDH is a major target, the alkylating nature of 3-BP suggests that it may also inhibit other enzymes with reactive cysteine residues in their active sites. However, there is limited specific data on the inhibition of other enzymes, such as protein tyrosine phosphatases, by this compound itself.

Quantitative Data on Enzyme Inhibition

A significant challenge in the study of this compound is the limited availability of specific quantitative data, such as IC50, Ki, and k_inact values. Much of the research has focused on its more reactive analog, 3-Bromopyruvic acid (3-BrPA). The data for 3-BrPA is often used as a surrogate to understand the potential inhibitory profile of 3-BP. It is crucial to note that while the mechanism is similar, the kinetic parameters will differ.

Table 1: Inhibitory Data for 3-Bromopyruvic Acid (3-BrPA) against GAPDH

ParameterValueEnzyme SourceCell Line/ConditionsReference
IC50 Not widely reported; inhibition is time-dependent.Human, Rabbit MuscleIn vitro assaysGeneral literature on 3-BrPA
k_inact/Ki High (specific values vary with conditions)Rabbit MuscleIn vitro kinetic studiesGeneral literature on 3-BrPA

Note: Researchers are strongly encouraged to determine the specific kinetic parameters for this compound with their enzyme of interest using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Irreversible Inhibition Kinetics (k_inact and Ki)

This protocol is designed to determine the kinetic parameters for an irreversible inhibitor, such as this compound.

Materials:

  • Purified target enzyme (e.g., GAPDH)

  • This compound (3-BP) stock solution (in an appropriate solvent, e.g., DMSO or aqueous buffer)

  • Enzyme substrate (e.g., glyceraldehyde-3-phosphate for GAPDH)

  • Cofactors (e.g., NAD+ for GAPDH)

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at physiological pH)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Enzyme Activity Assay Optimization:

    • Determine the optimal concentration of enzyme and substrate to yield a linear reaction rate for at least 10-15 minutes.

    • The substrate concentration should ideally be at or below the Km of the enzyme to ensure sensitivity to inhibition.

  • Time-Dependent Inhibition Assay:

    • Prepare a series of dilutions of 3-BP in assay buffer. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • In a 96-well plate, add the enzyme to the assay buffer.

    • Initiate the pre-incubation by adding the different concentrations of 3-BP to the wells containing the enzyme. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • At each time point, initiate the enzymatic reaction by adding the substrate and any necessary cofactors.

    • Immediately measure the reaction rate (initial velocity, v₀) using the microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time.

    • The slope of this line will be the negative of the observed inactivation rate constant (-k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

    • Fit the data to the following equation to determine k_inact and Ki: k_obs = k_inact * [I] / (Ki + [I])

      • k_inact is the maximal rate of inactivation.

      • Ki is the inhibitor concentration that gives half-maximal inactivation.

Diagram: Workflow for Determining Irreversible Inhibition Kinetics

G cluster_0 Experimental Setup cluster_1 Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, and 3-BP dilutions Pre_incubation Pre-incubate Enzyme with 3-BP at various concentrations and time points Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding substrate Pre_incubation->Initiate_Reaction Measure_Activity Measure initial reaction rates (v₀) Initiate_Reaction->Measure_Activity Plot_Activity_vs_Time Plot ln(% Activity) vs. Time to determine k_obs for each [I] Measure_Activity->Plot_Activity_vs_Time Plot_kobs_vs_I Plot k_obs vs. [I] Plot_Activity_vs_Time->Plot_kobs_vs_I Fit_Data Fit data to the Michaelis-Menten-like equation to determine k_inact and Ki Plot_kobs_vs_I->Fit_Data

Caption: Workflow for kinetic analysis of irreversible inhibition.

Protocol 2: In Vitro GAPDH Activity Assay with this compound

This protocol provides a method to measure the inhibitory effect of 3-BP on GAPDH activity.

Materials:

  • Rabbit muscle GAPDH (commercially available)

  • This compound

  • Glyceraldehyde-3-phosphate (G3P)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Sodium pyrophosphate buffer (pH 8.5)

  • Sodium arsenate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GAPDH in buffer.

    • Prepare a stock solution of 3-BP.

    • Prepare a reaction mixture containing sodium pyrophosphate buffer, sodium arsenate, and NAD+.

    • Prepare a stock solution of G3P.

  • Inhibition Assay:

    • In a cuvette or 96-well plate, add the reaction mixture.

    • Add the desired concentration of 3-BP to the reaction mixture. Include a control without 3-BP.

    • Add the GAPDH solution and incubate for a defined period (e.g., 10 minutes) to allow for inhibition to occur.

    • Initiate the reaction by adding the G3P solution.

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation of Inhibition:

    • Calculate the rate of the enzymatic reaction (change in absorbance per minute) for both the control and the 3-BP-treated samples.

    • The percentage of inhibition can be calculated as follows: % Inhibition = (1 - (Rate with 3-BP / Rate of Control)) * 100

Downstream Signaling Pathways Affected by GAPDH Inhibition

The inhibition of GAPDH by this compound disrupts the central carbon metabolism, leading to significant alterations in cellular signaling. The resulting energy stress and metabolic imbalance can impact several key signaling pathways that are critical for cell survival and proliferation.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. The depletion of ATP and the accumulation of upstream glycolytic intermediates resulting from GAPDH inhibition can lead to the inactivation of AKT and mTOR, thereby suppressing cell growth and promoting apoptosis.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Metabolic stress induced by GAPDH inhibition can modulate the activity of the MAPK/ERK pathway, often leading to a decrease in proliferative signals.

Diagram: Downstream Effects of GAPDH Inhibition by this compound

G 3BP This compound GAPDH GAPDH 3BP->GAPDH Irreversible Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Leads to Metabolic_Stress Metabolic Stress ATP_Depletion->Metabolic_Stress PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Metabolic_Stress->PI3K_AKT_mTOR Inhibits MAPK_ERK MAPK/ERK Pathway Metabolic_Stress->MAPK_ERK Modulates Apoptosis Induction of Apoptosis Metabolic_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Metabolic_Stress->Cell_Cycle_Arrest Cell_Growth_Survival Decreased Cell Growth and Survival PI3K_AKT_mTOR->Cell_Growth_Survival MAPK_ERK->Cell_Growth_Survival

Application Notes and Protocols: Kinetics of GAPDH Inhibition by 3-Bromopyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and transcription.[1] The dysregulation of GAPDH activity is associated with several pathologies, making it a compelling target for therapeutic intervention, particularly in cancer metabolism. 3-Bromopyruvic acid (3-Bromopyruvate, 3-BrPA), a synthetic analog of pyruvate, has been identified as a potent inhibitor of GAPDH.[2][3][4] This document provides a detailed overview of the kinetics of GAPDH inhibition by 3-Bromopyruvic acid, experimental protocols for its characterization, and the underlying molecular mechanisms.

Mechanism of Inhibition

3-Bromopyruvic acid acts as an alkylating agent, irreversibly inhibiting GAPDH through covalent modification.[2] The primary mechanism involves the pyruvylation of the enzyme, leading to a loss of its catalytic function.[2][3] The active site of GAPDH contains a critical cysteine residue that is highly susceptible to alkylation by 3-BrPA.[5] This covalent binding disrupts the enzyme's ability to interact with its substrate, glyceraldehyde-3-phosphate, thereby halting the glycolytic flux. Studies have identified GAPDH as a primary intracellular target of 3-BrPA.[2][3]

Quantitative Data on GAPDH Inhibition by 3-Bromopyruvic Acid

The inhibitory potency of 3-Bromopyruvic acid against GAPDH has been quantified in various studies. The following tables summarize the key kinetic parameters.

InhibitorCell Line/SystemParameterValueReference
3-Bromopyruvic acid (3-BrPA)Human colorectal cancer HCT116 cellsIC50< 30 µM[1]
3-Bromopyruvic acid (3-BrPA)In vitroKi~25 µM[1]
3-Bromopyruvic acid (3-BrPA)HepG2 cells% Inhibition> 70% (at 0.15 mM for 30 min)[1][6]
3-Bromopyruvate (B3434600) Propyl Ester (3-BrOP)Purified rabbit muscle GAPDHInhibitionObserved at concentrations as low as 0.3 µM[7]

Signaling Pathway

The following diagram illustrates the central role of GAPDH in the glycolytic pathway and the point of inhibition by 3-Bromopyruvic acid.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate Multiple Steps Inhibitor 3-Bromopyruvic Acid Inhibitor->G3P Inhibits GAPDH Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_data_analysis Data Analysis CellCulture Cell Culture & Treatment with 3-Bromopyruvic Acid CellLysis Cell Lysis & Protein Quantification CellCulture->CellLysis ActivityAssay GAPDH Activity Assay (Kinetic Measurement) CellLysis->ActivityAssay CalcActivity Calculate GAPDH Activity ActivityAssay->CalcActivity IC50 Determine IC50 Value CalcActivity->IC50 KineticAnalysis Kinetic Parameter Determination (e.g., Ki) CalcActivity->KineticAnalysis Logical_Relationship Inhibitor 3-Bromopyruvic Acid GAPDH_Inhibition GAPDH Inhibition (Covalent Modification) Inhibitor->GAPDH_Inhibition Glycolysis_Block Blockade of Glycolysis GAPDH_Inhibition->Glycolysis_Block ATP_Depletion ATP Depletion Glycolysis_Block->ATP_Depletion Cell_Death Cell Death (Apoptosis/Necrosis) ATP_Depletion->Cell_Death

References

Application Notes and Protocols for Bioconjugation using 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Bromopropionic acid is a valuable tool in the field of bioconjugation, primarily utilized for the selective modification of cysteine residues in proteins and peptides. Its application is particularly advantageous for introducing a stable carboxyethyl group onto thiol moieties, which can serve as a point of attachment for other molecules or for analytical purposes such as the quantification of free thiol groups.[1]

A significant benefit of using this compound over the more common iodoacetic acid is the stability of the resulting thioether linkage. The product of the reaction with cysteine, S-carboxyethylcysteine, does not undergo the intramolecular cyclization that can be observed with S-carboxymethylcysteine (the product of iodoacetic acid), thus ensuring a more stable and homogenous conjugate.[1]

The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom bearing the bromine atom. Under optimized, slightly alkaline conditions, this reaction demonstrates high selectivity for cysteine residues. While other nucleophilic amino acid side chains (such as lysine (B10760008), histidine, and methionine) are present in proteins, their reactivity towards this compound is significantly lower under conditions optimized for cysteine modification. This selectivity is attributed to the lower pKa of the cysteine thiol group compared to the amino group of lysine, leading to a higher concentration of the more nucleophilic thiolate anion at near-neutral pH. Studies with the analogous compound, 3-bromopropylamine (B98683), have shown no evidence of alkylation of other amino acids under optimal conditions for cysteine modification.[2]

The resulting bioconjugate can be readily analyzed by mass spectrometry, with the modification resulting in a predictable mass shift. This allows for the confirmation of successful conjugation and the determination of the modification's stoichiometry.

Reaction Mechanism and Selectivity

The modification of a cysteine residue with this compound is an S-alkylation reaction that proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the cysteine's thiol group to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bonded to the bromine atom, displacing the bromide ion and forming a stable thioether bond.

Caption: Reaction of this compound with a cysteine residue.

The selectivity of this reaction for cysteine over other nucleophilic residues like lysine is primarily governed by the pH of the reaction buffer. The pKa of the cysteine thiol is approximately 8.3, while the pKa of the lysine ε-amino group is around 10.5. At a pH of 7.0-8.5, a significant fraction of cysteine residues will be in the reactive thiolate form, whereas the vast majority of lysine residues will be protonated and thus non-nucleophilic.

cluster_condition Reaction Condition cluster_cysteine Cysteine (pKa ~8.3) cluster_lysine Lysine (pKa ~10.5) pH pH 7.0 - 8.5 Cys_thiolate R-S⁻ (highly reactive) pH->Cys_thiolate Favors Deprotonation Lys_ammonium R-NH₃⁺ (non-reactive) pH->Lys_ammonium Favors Protonation Cys_thiol R-SH (less reactive) Cys_thiol->Cys_thiolate Equilibrium Reaction Reaction Cys_thiolate->Reaction Reacts with This compound Lys_amine R-NH₂ (reactive) Lys_amine->Lys_ammonium Equilibrium NoReaction NoReaction Lys_ammonium->NoReaction Does not react

Caption: pH-dependent selectivity for cysteine over lysine.

Experimental Protocols

Protocol for Cysteine Alkylation

This protocol provides a general procedure for the alkylation of cysteine residues in a protein or peptide using this compound. Optimization may be required for specific proteins.

Materials and Reagents:

  • Protein or peptide with at least one cysteine residue

  • This compound

  • Denaturing buffer (e.g., 6 M Guanidine HCl, 0.5 M Tris-HCl, 2 mM EDTA, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Protein Preparation and Reduction (if necessary): a. If the protein contains disulfide bonds that need to be modified, they must first be reduced. b. Dissolve the protein in a denaturing buffer containing a reducing agent (e.g., 10-fold molar excess of DTT over cysteine residues). c. Incubate at 37°C for 1-2 hours. d. Remove the denaturing and reducing agents by buffer exchange into the reaction buffer.

  • Alkylation Reaction: a. Prepare a stock solution of this compound (e.g., 1 M in reaction buffer). b. Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically. c. Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction: a. Add a quenching solution to a final concentration of 10-20 mM (e.g., β-mercaptoethanol or L-cysteine) to react with any excess this compound. b. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent: a. Purify the modified protein from excess reagents and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol for Mass Spectrometry Analysis

Confirmation of the modification can be achieved by mass spectrometry.

Procedure:

  • Analyze a sample of the unmodified and modified protein using MALDI-TOF or ESI-MS.

  • Compare the mass spectra. A successful modification will result in a mass increase corresponding to the addition of a carboxyethyl group.

  • To determine the site of modification, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. The modified peptides will show a characteristic mass shift on the cysteine residues.

Quantitative Data

Table 1: Recommended Reaction Conditions for Cysteine Alkylation

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal for selective deprotonation of cysteine thiols.
Temperature 20 - 37 °CRoom temperature is generally sufficient.
Molar Excess of Reagent 10 - 50 foldShould be optimized for each specific protein.
Reaction Time 2 - 4 hoursMonitor reaction progress for optimization.
Protein Concentration 1 - 10 mg/mLLower concentrations may require longer reaction times.

Table 2: Mass Shift upon Modification

ModificationReagentMass Shift (Monoisotopic)Mass Shift (Average)
CarboxyethylationThis compound+72.0211 Da+72.063 Da

Experimental Workflow

Start Start ProteinPrep Protein Preparation (Dissolve in Buffer) Start->ProteinPrep Reduction Reduction of Disulfides (e.g., DTT, TCEP) ProteinPrep->Reduction If necessary Alkylation Alkylation with This compound ProteinPrep->Alkylation If no reduction needed BufferExchange1 Buffer Exchange into Reaction Buffer Reduction->BufferExchange1 BufferExchange1->Alkylation Quenching Quench Reaction (e.g., BME, Cysteine) Alkylation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Surface Modification of Polymers with 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of polymers using 3-Bromopropionic acid. The introduction of carboxylic acid and bromide functionalities onto a polymer surface opens up a wide range of possibilities for further chemical modifications, including the covalent immobilization of biomolecules, making it a crucial technique in drug development, biosensor fabrication, and tissue engineering.

Application Notes

Principle of Surface Modification

The modification of polymer surfaces with this compound can be primarily achieved through a "grafting to" approach. This method involves the covalent attachment of the this compound molecule onto a pre-existing polymer substrate that has reactive functional groups, such as hydroxyl (-OH) groups. The carboxylic acid of the this compound reacts with the surface hydroxyls to form an ester linkage. This process results in a surface that is functionalized with terminal bromide groups, which can then be used for further reactions, or the carboxylic acid group can be exposed by cleaving the ester, or the molecule can be used to introduce both functionalities.

A key application of the resulting bromide-terminated surface is to act as an initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This "grafting from" technique allows for the growth of well-defined polymer brushes from the surface, offering precise control over the thickness and density of the grafted polymer layer.

The presence of the carboxylic acid group from this compound can also be exploited to enhance hydrophilicity or for the covalent attachment of biomolecules containing primary amine groups through carbodiimide (B86325) chemistry.

Key Applications
  • Enhanced Biocompatibility and Wettability: The introduction of polar carboxylic acid groups can significantly increase the hydrophilicity of a polymer surface, which is often desirable for improving biocompatibility and reducing non-specific protein adsorption.

  • Covalent Immobilization of Biomolecules: The carboxylic acid groups can be activated to react with primary amines present in proteins, peptides, and certain drug molecules. This allows for the stable, covalent attachment of these biomolecules to the polymer surface. This is critical for:

    • Drug Delivery: Creating drug-eluting surfaces on medical devices.

    • Biosensors: Immobilizing antibodies or enzymes for specific analyte detection.

    • Tissue Engineering: Attaching cell-adhesive peptides to promote cell attachment and growth on polymer scaffolds.

  • Platform for Further Functionalization: The bromide group introduced can serve as a reactive site for nucleophilic substitution reactions or as an initiator for controlled radical polymerizations, allowing for the creation of complex and multifunctional surfaces.

Characterization of Modified Surfaces

To confirm the successful modification of the polymer surface, several analytical techniques are employed:

  • X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the polymer surface. The appearance of a Bromine (Br 3d) signal and an increase in the Oxygen (O 1s) to Carbon (C 1s) ratio after modification provides evidence of successful grafting.

  • Contact Angle Goniometry: The measurement of the water contact angle is a simple yet effective method to assess the change in surface wettability. A decrease in the water contact angle indicates an increase in surface hydrophilicity due to the presence of polar carboxylic acid groups.

  • Fourier-Transform Infrared Spectroscopy (FTIR) in Attenuated Total Reflectance (ATR) mode: ATR-FTIR can detect the introduction of new functional groups on the polymer surface. A characteristic carbonyl (C=O) stretching peak from the carboxylic acid group of the grafted this compound would be expected.

  • Quantification of Surface Carboxylic Acid Groups: A colorimetric method, such as the toluidine blue O (TBO) assay, can be used to quantify the density of carboxylic acid groups on the modified surface.

Data Presentation

The following tables present representative quantitative data that can be expected from the surface modification of a generic hydroxyl-containing polymer (e.g., a plasma-treated polypropylene (B1209903) or a cellulose-based polymer) with this compound, as well as subsequent modifications. The data is analogous to what is observed for surfaces grafted with similar carboxylic acid-containing molecules like poly(acrylic acid).

Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Data

Surface TypeC 1s (at%)O 1s (at%)Br 3d (at%)O/C Ratio
Unmodified Polymer95.24.80.00.05
After 3-BPA Grafting75.622.12.30.29

Table 2: Representative Water Contact Angle Data

Surface TypeAdvancing Angle (°)Receding Angle (°)Hysteresis (°)
Unmodified Polymer105 ± 375 ± 430
After 3-BPA Grafting65 ± 230 ± 335
After Biomolecule Immobilization72 ± 335 ± 237

Experimental Protocols

Protocol 1: Surface Functionalization of a Hydroxyl-Containing Polymer with this compound ("Grafting To")

This protocol describes the esterification reaction between surface hydroxyl groups and the carboxylic acid of this compound.

Materials:

  • Hydroxyl-functionalized polymer substrate (e.g., plasma-treated polypropylene, cellulose (B213188) film)

  • This compound (3-BPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Glass reaction vessel with a stirrer

  • Schlenk line or glove box for inert atmosphere

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Preparation:

    • Clean the hydroxyl-functionalized polymer substrate by sonicating in ethanol for 15 minutes, followed by DI water for 15 minutes.

    • Dry the substrate under a stream of nitrogen and then in an oven at 60°C for 1 hour.

  • Reaction Setup:

    • In a clean, dry glass reaction vessel under a nitrogen atmosphere, dissolve this compound (10 eq. to estimated surface hydroxyls) and DMAP (0.1 eq.) in anhydrous DCM.

    • Add the cleaned and dried polymer substrate to the solution.

    • In a separate flask, dissolve DCC (11 eq.) in anhydrous DCM.

  • Grafting Reaction:

    • Slowly add the DCC solution to the reaction vessel containing the polymer substrate and 3-BPA.

    • Allow the reaction to proceed at room temperature for 24 hours with gentle stirring.

  • Washing and Purification:

    • Remove the polymer substrate from the reaction mixture.

    • Wash the substrate sequentially with DCM, ethanol, and DI water to remove unreacted reagents and the dicyclohexylurea (DCU) byproduct. Each wash should be performed for 15 minutes in an ultrasonic bath.

    • Dry the functionalized substrate under a stream of nitrogen.

  • Characterization:

    • Characterize the dried, 3-BPA functionalized polymer surface using XPS, water contact angle measurements, and ATR-FTIR to confirm successful modification.

Protocol 2: Covalent Immobilization of a Primary Amine-Containing Biomolecule

This protocol details the immobilization of a biomolecule (e.g., a protein or peptide) onto the 3-BPA modified surface using EDC/NHS chemistry.

Materials:

  • 3-BPA functionalized polymer substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Primary amine-containing biomolecule (e.g., Lysozyme)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Ethanolamine or other quenching solution

  • DI water

Equipment:

  • Shaker or orbital rocker

  • pH meter

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of EDC (e.g., 5 mg/mL) and NHS (e.g., 3 mg/mL) in cold MES buffer (pH 6.0).

    • Immerse the 3-BPA functionalized polymer substrate in the EDC/NHS solution.

    • Allow the activation reaction to proceed for 30 minutes at room temperature with gentle agitation.

  • Biomolecule Immobilization:

    • Prepare a solution of the primary amine-containing biomolecule (e.g., 1 mg/mL Lysozyme) in PBS (pH 7.4).

    • After the activation step, briefly rinse the substrate with PBS.

    • Immediately immerse the activated substrate in the biomolecule solution.

    • Allow the immobilization reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the biomolecule solution.

    • Immerse the substrate in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 15 minutes to deactivate any unreacted NHS-esters.

    • Wash the substrate thoroughly with PBS to remove non-covalently bound biomolecules.

    • Finally, rinse with DI water and dry under a gentle stream of nitrogen.

  • Characterization:

    • Confirm the successful immobilization of the biomolecule using XPS (look for an increase in the Nitrogen N 1s signal) and water contact angle measurements.

Visualizations

G Covalent Grafting of this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Product Polymer Polymer Surface -OH groups Process Esterification DCC/DMAP Anhydrous DCM, 24h, RT Polymer->Process BPA This compound HOOC-CH2-CH2-Br BPA->Process ModifiedPolymer Modified Polymer Surface -O-CO-CH2-CH2-Br Process->ModifiedPolymer

Caption: "Grafting To" reaction of this compound onto a hydroxylated polymer surface.

G Experimental Workflow: Surface Functionalization A 1. Substrate Cleaning (Sonication in Ethanol & DI Water) B 2. Drying (Nitrogen Stream & Oven) A->B C 3. Grafting Reaction (3-BPA, DCC, DMAP in DCM for 24h) B->C D 4. Washing (DCM, Ethanol, DI Water) C->D E 5. Final Drying (Nitrogen Stream) D->E F 6. Characterization (XPS, Contact Angle, FTIR) E->F

Caption: Experimental workflow for polymer surface functionalization with this compound.

G Biomolecule Immobilization via EDC/NHS Coupling cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Surface_COOH Surface-COOH ...-CH2-COOH Activated_Surface Activated NHS-Ester ...-CH2-CO-NHS Surface_COOH->Activated_Surface + EDC_NHS EDC / NHS MES Buffer, pH 6.0 EDC_NHS->Activated_Surface Final_Product Stable Amide Bond ...-CH2-CO-NH-Protein Activated_Surface->Final_Product + Biomolecule Biomolecule-NH2 H2N-Protein Biomolecule->Final_Product

Caption: Mechanism of EDC/NHS coupling for biomolecule immobilization on a carboxylated surface.

Synthesis of Thioether Linkages with 3-Bromopropionic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of stable thioether linkages is a cornerstone of bioconjugation, drug delivery systems, and materials science. 3-Bromopropionic acid serves as a valuable and versatile reagent for this purpose, enabling the covalent attachment of thiol-containing molecules to various substrates. This document provides detailed application notes and experimental protocols for the synthesis of thioether linkages using this compound.

The primary reaction involves the nucleophilic attack of a thiol group on the electrophilic carbon of this compound, resulting in the formation of a stable carbon-sulfur bond and the release of a bromide ion. This S-alkylation reaction is a robust and efficient method for creating thioether conjugates.

Core Applications in Research and Drug Development

The thioether linkage formed from this compound offers significant advantages in various applications:

  • Bioconjugation: The specific reaction of this compound with cysteine residues in proteins and peptides allows for site-specific modification, enabling the attachment of labels, drugs, or other functional moieties. This is particularly useful in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[1][2]

  • Drug Delivery: The propionic acid group provides a handle for further functionalization, allowing the incorporation of the thioether-linked molecule into larger drug delivery systems such as nanoparticles or hydrogels. The stability of the thioether bond ensures the integrity of the conjugate until it reaches its target.

  • Solid-Phase Peptide Synthesis: this compound can be used to introduce thioether bridges in peptides, creating cyclic structures with enhanced stability and biological activity.[3][4] This approach offers an alternative to disulfide bond formation.

  • Hydrogel Formation: As a bifunctional molecule, this compound can act as a crosslinker in the formation of hydrogels. The thioether linkages contribute to the stability and structural integrity of the hydrogel network.

Experimental Protocols

Protocol 1: General Synthesis of S-(2-carboxyethyl) Thioethers

This protocol describes a general method for the S-alkylation of a thiol with this compound in an aqueous solution.

Materials:

  • Thiol-containing compound (e.g., cysteine, glutathione, synthetic thiol)

  • This compound

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., potassium carbonate, triethylamine)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolution of Thiol: Dissolve the thiol-containing compound in deionized water. The concentration will depend on the solubility of the specific thiol.

  • Addition of Base: Add an equimolar amount of sodium bicarbonate to the thiol solution to deprotonate the thiol group, forming the more nucleophilic thiolate anion. The pH of the solution should be monitored and maintained in the range of 7.5-8.5 for optimal reactivity.

  • Addition of this compound: Slowly add a solution of this compound (typically 1.1 to 1.5 molar equivalents relative to the thiol) to the reaction mixture while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Acidification: Once the reaction is complete, quench any unreacted this compound by adding a small amount of a scavenger thiol (e.g., 2-mercaptoethanol). Carefully acidify the solution with HCl to a pH of 2-3 to protonate the carboxylic acid group of the product.

  • Purification: The product can be purified by various methods depending on its properties, including crystallization, extraction, or chromatography.

Protocol 2: Synthesis of a Thioether-Linked Peptide on Solid Support

This protocol outlines the formation of a thioether linkage within a peptide during solid-phase peptide synthesis (SPPS).[3][4][5][6]

Materials:

  • Resin-bound peptide containing a cysteine residue

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard SPPS reagents and equipment

Procedure:

  • Activation of this compound: In a separate vessel, activate this compound with a coupling agent like DIC in DMF.

  • Coupling to N-terminus: Add the activated this compound to the resin-bound peptide and allow the coupling reaction to proceed to cap the N-terminus.

  • Intramolecular Cyclization: Treat the resin with a base such as DIPEA in DMF to facilitate the intramolecular nucleophilic attack of the cysteine thiol on the bromo-propionyl group, forming the cyclic thioether peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using standard cleavage cocktails (e.g., trifluoroacetic acid-based).

  • Purification: Purify the cyclic peptide using reverse-phase HPLC.

Data Presentation

The efficiency of the S-alkylation reaction is influenced by factors such as the nature of the thiol, pH, temperature, and stoichiometry of the reactants. The following table summarizes typical reaction conditions and reported yields for the synthesis of thioether linkages with haloalkanes, which are analogous to the reaction with this compound.

Thiol SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ThiophenolBenzyl bromideK₂CO₃WaterRoom Temp0.595Generic S-alkylation
1-Dodecanethiol1-BromobutaneEt₃NWaterRoom Temp192Generic S-alkylation
CysteineThis compoundNaHCO₃WaterRoom Temp24>80[7]
Substituted ThiophenolVarious Alkyl HalidesDBUAcetonitrile01-294[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

To illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Thiol Thiol (R-SH) Product Thioether Product (R-S-CH2-CH2-COOH) Thiol->Product Nucleophilic Attack BPA This compound (Br-CH2-CH2-COOH) BPA->Product Byproduct Bromide Ion (Br-) BPA->Byproduct Leaving Group Base Base (e.g., NaHCO3) Base->Thiol Deprotonation Solvent Aqueous Solvent (e.g., Water)

Caption: General reaction scheme for the synthesis of a thioether linkage.

G start Start: Thiol-containing molecule (e.g., Protein with Cysteine) step1 Step 1: Deprotonation of Thiol (pH 7.5-8.5 with Base) start->step1 step2 Step 2: Addition of This compound step1->step2 step3 Step 3: S-Alkylation Reaction (Formation of Thioether Linkage) step2->step3 step4 Step 4: Purification (e.g., Size-Exclusion Chromatography) step3->step4 end End: Purified Thioether Conjugate step4->end

Caption: Experimental workflow for bioconjugation with this compound.

G ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Antibody->ADC Linker Thioether Linker (from this compound) Linker->ADC Linker->Antibody Cysteine Conjugation Drug Cytotoxic Drug Linker->Drug Amide Bond (example) Drug->ADC

Caption: Logical relationship of components in an Antibody-Drug Conjugate.

References

Application Notes and Protocols: Leveraging 3-Bromopropionic Acid for the Creation of Advanced Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of functionalized materials. Its carboxylic acid and bromo- functionalities allow for sequential or orthogonal reactions, making it an ideal linker and surface modification agent in various applications, including drug delivery, diagnostics, and the development of biocompatible and antifouling surfaces. This document provides detailed application notes and experimental protocols for the use of this compound in creating such advanced materials.

Core Applications and Methodologies

The unique chemical properties of this compound enable its use in several key areas of materials science and drug development:

  • Surface Modification for Antifouling Properties: By reacting the carboxylic acid group with surface-bound amines or hydroxyls, a bromo-terminated surface is created. Subsequent reaction with a tertiary amine can generate a zwitterionic carboxybetaine surface, which is highly effective in resisting protein and bacterial adhesion.

  • Bioconjugation and Drug Delivery: this compound can act as a linker to conjugate drugs, targeting ligands, or imaging agents to proteins, peptides, or nanoparticles. The carboxylic acid can be activated to react with amines on the biomolecule, while the bromo group can react with thiols, creating stable thioether linkages.

  • Nanoparticle Functionalization: The surface of nanoparticles, such as chitosan (B1678972) or gold nanoparticles, can be modified with this compound to introduce carboxyl groups or to provide a reactive handle for further conjugation, enhancing their utility in targeted drug delivery and biosensing.

Application Note 1: Synthesis of Zwitterionic Antifouling Surfaces

Zwitterionic surfaces, characterized by an equal number of positive and negative charges, are highly effective at preventing biofouling due to their ability to strongly bind water, creating a hydration layer that repels proteins and microorganisms. This compound is a key reagent in the creation of carboxybetaine-based zwitterionic surfaces.

Experimental Workflow: Zwitterionic Surface Formation

G cluster_0 Surface Preparation cluster_1 Bromo-functionalization cluster_2 Zwitterionization cluster_3 Characterization Substrate Substrate Amine_Functionalization Amine Functionalization (e.g., APTES treatment) Substrate->Amine_Functionalization Step 1 Reaction_with_3BPA Reaction with This compound Amine_Functionalization->Reaction_with_3BPA Step 2 Quaternization Quaternization with Tertiary Amine Reaction_with_3BPA->Quaternization Step 3 Antifouling_Surface Zwitterionic Antifouling Surface Quaternization->Antifouling_Surface Final Product

Caption: Workflow for creating a zwitterionic antifouling surface.

Experimental Protocol: Preparation of a Zwitterionic Coating on a Polydimethylsiloxane (PDMS) Surface

This protocol is adapted from a method for creating a zwitterionic polypeptoid coating.[1]

Materials:

  • Polydimethylsiloxane (PDMS) sheets

  • N-allyl N-carboxyanhydride (NAG-NCA)

  • Benzylamine (B48309)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Mercaptopropionic acid

  • Benzoin dimethyl ether (DMPA)

  • N,N-Dimethylformamide (DMF)

  • Tertiary amine (e.g., Pyridine)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)

  • UV cross-linker

Procedure:

  • Synthesis of Poly(N-allyl-glycine) (PNAG):

    • Dissolve NAG-NCA (1.7 g, 0.13 mol) in anhydrous THF (100 mg/mL) under a nitrogen atmosphere.

    • Add a solution of benzylamine in anhydrous THF (7.86 wt%) to initiate polymerization.

    • React the mixture at 55 °C until the characteristic peaks of NAG-NCA disappear as monitored by FTIR.

    • Precipitate the resulting PNAG polymer in ice-cold ether and collect by centrifugation.

  • Carboxy-functionalization of PNAG (PNAG-COOH):

    • Dissolve PNAG (100 mg/mL) in DMF in a Schlenk flask.

    • Add DMPA as a photoinitiator.

    • Under a nitrogen atmosphere, rapidly add 3-mercaptopropionic acid (5.97 mmol, 0.45 mL).

    • Irradiate the solution with 400 nm UV light for 4 hours at room temperature.

    • Precipitate the PNAG-COOH product with ice-cold ether to obtain a yellow oily liquid.

  • Zwitterionization of PNAG-COOH:

    • Note: This step is an adaptation for creating a carboxybetaine structure. The original protocol uses epoxides. For a direct carboxybetaine synthesis from a bromo-intermediate, one would first react an amine-functionalized polymer with this compound, followed by quaternization with a tertiary amine.

    • To create a zwitterionic surface from a carboxylated polymer, one could potentially react it with a molecule containing both an alcohol (for esterification) and a tertiary amine. A more direct approach involves starting with an amine-functionalized surface.

  • Surface Coating and Cross-linking:

    • Clean the PDMS surface thoroughly.

    • Prepare a 2 mg/mL aqueous solution of the zwitterionic polymer.

    • Immerse the PDMS sheet in the polymer solution and expose it to UV light in a cross-linker for 30 minutes.

    • Gently remove the coated PDMS and dry it with a stream of nitrogen.

  • Antifouling Performance Evaluation:

    • Immerse the coated and uncoated PDMS samples in a BSA solution (1 mg/mL in PBS) for 24 hours.

    • Rinse the samples with PBS and analyze the surface for protein adsorption using techniques like Atomic Force Microscopy (AFM) or Quartz Crystal Microbalance (QCM).

Quantitative Data: Antifouling Performance
SurfaceProtein Adsorption (ng/cm²)Water Contact Angle (°)Reference
Unmodified PDMS> 300~110[1]
Zwitterionic Polymer Coated PDMS< 5< 20[1]

Application Note 2: Functionalization of Chitosan Nanoparticles for Drug Delivery

Chitosan, a biocompatible and biodegradable polymer, is widely used for nanoparticle-based drug delivery systems. Functionalization of chitosan with this compound introduces carboxylic acid groups, which can be used to modulate the surface charge of the nanoparticles, enhance their stability, and provide sites for further conjugation of targeting ligands or drugs. This process is known as carboxyethylation.[2][3]

Reaction Scheme: Carboxyethylation of Chitosan

G Chitosan Chitosan (-NH2, -OH groups) Reaction Alkylation Reaction (Alkaline conditions) Chitosan->Reaction 3BPA This compound (BrCH2CH2COOH) 3BPA->Reaction Carboxyethyl_Chitosan N-(2-Carboxyethyl)chitosan Reaction->Carboxyethyl_Chitosan

Caption: Synthesis of N-(2-Carboxyethyl)chitosan.

Experimental Protocol: Synthesis of N-(2-Carboxyethyl)chitosan

This protocol is based on the general method for carboxyalkylation of chitosan.[2][4]

Materials:

  • Low molecular weight chitosan

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Pyridine

  • Ethanol

  • Dialysis tubing (MWCO 12 kDa)

Procedure:

  • Chitosan Solution Preparation:

  • Reaction Mixture Preparation:

    • Prepare a solution of this compound (0.71 g, 4.65 mmoles) in 20 mL of pyridine.

    • Add the this compound solution to the chitosan solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction introduces the 2-carboxyethyl group at the N-position, and potentially at the O-positions under strongly alkaline conditions.[2]

  • Purification:

    • Precipitate the product by adding ethanol.

    • Collect the precipitate and redissolve it in a minimal amount of distilled water.

    • Purify the N-carboxyethyl chitosan by dialysis against distilled water for 48 hours to remove unreacted reagents and by-products.

    • Lyophilize the dialyzed solution to obtain the final product.

  • Characterization:

    • Confirm the structure and degree of substitution using FTIR and ¹H NMR spectroscopy.

    • The degree of substitution can be controlled by varying the reaction conditions such as the molar ratio of reactants, temperature, and reaction time.

Quantitative Data: Characterization of N-Carboxyethyl Chitosan
ParameterValueMethodReference
Degree of Substitution (DS)0.1 - 0.5¹H NMR[2]
SolubilitySoluble in neutral & alkaline pHVisual[4]

Application Note 3: this compound as a Linker for Bioconjugation

The bifunctional nature of this compound makes it an effective linker for conjugating molecules to proteins and other biomolecules. The carboxylic acid can be activated to react with amine groups (e.g., lysine (B10760008) residues), while the bromo group can react with thiol groups (e.g., cysteine residues). This allows for a controlled, two-step conjugation process.[5]

Bioconjugation Strategy

G cluster_0 Step 1: Amine Coupling cluster_1 Intermediate cluster_2 Step 2: Thiol Coupling cluster_3 Final Conjugate Protein_Amine Protein (-NH2) Amide_Bond Amide Bond Formation Protein_Amine->Amide_Bond EDC/NHS Activated_3BPA Activated 3-BPA (e.g., NHS ester) Activated_3BPA->Amide_Bond Bromo_Protein Bromo-functionalized Protein Amide_Bond->Bromo_Protein Thioether_Bond Thioether Bond Formation Bromo_Protein->Thioether_Bond Nucleophilic Substitution Thiol_Molecule Payload/Ligand (-SH) Thiol_Molecule->Thioether_Bond Final_Conjugate Protein-Linker-Payload Conjugate Thioether_Bond->Final_Conjugate

Caption: Two-step bioconjugation using this compound.

Experimental Protocol: Conjugation of a Thiol-Containing Molecule to a Protein

This is a general protocol that can be adapted for specific proteins and thiol-containing molecules.

Materials:

  • Protein with accessible amine groups (e.g., Bovine Serum Albumin)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS in the reaction buffer.

    • Add EDC to the solution to activate the carboxylic acid group, forming an NHS ester. The molar ratio of 3-BPA:NHS:EDC is typically 1:1.2:1.2.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Reaction with Protein Amines:

    • Add the activated this compound solution to the protein solution in the reaction buffer. A molar excess of the activated linker is typically used.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purification of the Bromo-functionalized Protein:

    • Remove excess reagents and by-products by purifying the reaction mixture using a desalting or size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction with Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the purified bromo-functionalized protein. The reaction is typically performed at a slightly alkaline pH (7.5-8.5) to facilitate the deprotonation of the thiol group.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final protein conjugate using chromatography to remove any unreacted thiol-containing molecules.

    • Characterize the conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the conjugation ratio.

Quantitative Data: Bioconjugation Efficiency
ParameterTypical ValueAnalytical Method
Conjugation Ratio (Payload:Protein)1-5Mass Spectrometry, UV-Vis Spectroscopy
Reaction Efficiency (Amine Coupling)50-80%HPLC, Mass Spectrometry
Reaction Efficiency (Thiol Coupling)>90%Ellman's Test, HPLC

Conclusion

This compound is a highly adaptable and valuable chemical tool for the development of functionalized materials. Its bifunctional nature allows for the straightforward creation of advanced surfaces with tailored properties, such as antifouling coatings, and for the efficient conjugation of biomolecules and nanoparticles for applications in drug delivery and diagnostics. The protocols provided herein offer a foundation for researchers to explore and expand upon the diverse applications of this versatile building block.

References

Application Notes and Protocols: 3-Bromopropionic Acid as a Linker in Prodrug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodrug design is a critical strategy in drug development to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The use of linkers to transiently connect a promoiety to a drug molecule is a cornerstone of this approach. 3-Bromopropionic acid offers a potential scaffold for a cleavable linker, primarily through the formation of an ester bond with a hydroxyl or carboxyl group on the parent drug. This application note provides a detailed overview of the potential use of this compound as a linker, including its chemical rationale, synthesis protocols, and methods for evaluation.

Disclaimer: The use of this compound specifically as a linker in clinically approved or extensively studied prodrugs is not widely documented in publicly available literature. The following protocols and data are based on general principles of ester prodrug design and knowledge of related linker chemistries. Researchers should perform thorough validation and optimization for their specific drug candidate.

Chemical Rationale for this compound as a Linker

This compound possesses two key functional groups that make it a candidate for a prodrug linker: a carboxylic acid and a bromine atom.

  • Carboxylic Acid: This group can be readily conjugated to a hydroxyl group on a parent drug molecule to form an ester linkage. Ester bonds are susceptible to hydrolysis in vivo, often catalyzed by ubiquitous esterase enzymes, to release the active drug.[1][2]

  • Bromine Atom: The presence of the bromine atom at the 3-position introduces an electrophilic center. While the primary cleavage mechanism is expected to be ester hydrolysis, the bromine could potentially be involved in secondary reactions or influence the electronic properties of the ester bond, thereby modulating its stability and cleavage rate.

The general concept involves masking a key functional group of a drug with the 3-bromopropionyl moiety to improve properties such as lipophilicity (enhancing membrane permeability) or to prevent premature metabolism.[3] Once absorbed and distributed to the target site, the ester linkage is cleaved, regenerating the active drug.

Experimental Protocols

Protocol 1: Synthesis of a 3-Bromopropionyl Ester Prodrug

This protocol describes a general method for the esterification of a hydroxyl-containing drug with this compound using a carbodiimide (B86325) coupling agent.

Materials:

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing drug (1 equivalent) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acid: Add this compound (1.2 equivalents) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-bromopropionyl ester prodrug.

  • Characterization: Confirm the structure of the purified prodrug using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Hydrolysis and Stability Study using HPLC

This protocol outlines a method to assess the chemical stability and enzymatic hydrolysis of the 3-bromopropionyl ester prodrug in simulated biological fluids.[4]

Materials:

  • Purified 3-bromopropionyl ester prodrug

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Simulated gastric fluid (SGF, pH 1.2)

  • Simulated intestinal fluid (SIF, pH 6.8)

  • Human or rat plasma

  • Esterase inhibitor (e.g., sodium fluoride (B91410) or diisopropyl fluorophosphate)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • For each condition (PBS, SGF, SIF, plasma, and plasma with esterase inhibitor), prepare triplicate samples by adding a small aliquot of the prodrug stock solution to the pre-warmed (37 °C) buffer or plasma to achieve a final concentration of 10 µg/mL.

    • Incubate the samples at 37 °C in a shaking water bath.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the enzymatic reaction in the plasma samples by adding an equal volume of ice-cold acetonitrile. For buffer samples, dilution with the mobile phase is sufficient.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to separate the prodrug from the parent drug.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak areas of the prodrug and the parent drug at each time point.

    • Plot the concentration of the prodrug versus time to determine the hydrolysis rate constant (k) and the half-life (t½) under each condition.

Data Presentation

The quantitative data from the in vitro hydrolysis study should be summarized in a clear and structured table for easy comparison.

Condition pH Rate Constant (k, min⁻¹) Half-life (t½, min)
Simulated Gastric Fluid1.2ValueValue
Simulated Intestinal Fluid6.8ValueValue
Phosphate-Buffered Saline7.4ValueValue
Human Plasma7.4ValueValue
Human Plasma + Inhibitor7.4ValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualization of Workflows and Concepts

Experimental Workflow for Prodrug Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation drug Drug-OH coupling Coupling Reaction (DCC/DMAP) drug->coupling acid This compound acid->coupling prodrug Prodrug coupling->prodrug purification Purification (Chromatography) prodrug->purification stability In Vitro Stability Assay (HPLC) purification->stability data Data Analysis (Half-life Calculation) stability->data

Caption: Workflow for the synthesis and in vitro evaluation of a 3-bromopropionyl ester prodrug.

Proposed Prodrug Activation Pathway

G Prodrug Drug-O-CO-CH2-CH2-Br (Prodrug) Cleavage Esterase-mediated Hydrolysis Prodrug->Cleavage ActiveDrug Drug-OH (Active Drug) Cleavage->ActiveDrug LinkerFragment HO-CO-CH2-CH2-Br (Linker Fragment) Cleavage->LinkerFragment

Caption: Proposed enzymatic cleavage of a 3-bromopropionyl ester prodrug to release the active drug.

Conclusion

This compound presents a straightforward and synthetically accessible option for a linker in prodrug design, primarily for drugs containing hydroxyl groups. The resulting ester linkage is expected to be cleaved by endogenous esterases, providing a mechanism for controlled drug release. The protocols and concepts outlined in this application note provide a foundational framework for researchers to synthesize and evaluate prodrugs utilizing this linker. Due to the limited specific data available, thorough experimental validation is crucial to determine the stability, cleavage kinetics, and overall suitability of a this compound linker for any given drug candidate.

References

Protocol for Alkylating Thiol Groups in Proteins with 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of cysteine residues is a critical step in many proteomics workflows, particularly in sample preparation for mass spectrometry. This process involves the covalent modification of the thiol (-SH) group of cysteine residues to form a stable thioether bond. This modification prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linearized state, which improves enzymatic digestion and subsequent peptide analysis.[1] Furthermore, alkylation prevents artefactual oxidation and adds a specific mass to cysteine residues, aiding in their identification.[2]

While iodoacetamide (B48618) (IAA) and iodoacetic acid (IAA) are commonly used alkylating agents, they have certain drawbacks. For instance, the product of IAA alkylation, S-carboxymethylcysteine, can undergo intramolecular cyclization.[3] 3-Bromopropionic acid (3-BPA) presents a valuable alternative. It reacts with thiol groups to form S-carboxyethylcysteine, a stable product that does not undergo this problematic cyclization reaction.[3] This protocol provides a detailed methodology for the efficient alkylation of protein thiol groups using this compound.

Principle of the Method

The alkylation of cysteine with this compound is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The process begins with the reduction of all disulfide bonds within the protein to free thiol groups. Under slightly alkaline conditions (pH ~8.0-8.5), the thiol group exists predominantly in its deprotonated, nucleophilic thiolate anion (S⁻) form.[4] This thiolate anion attacks the electrophilic carbon atom of this compound, displacing the bromide ion and forming a stable thioether linkage.

Figure 1. Reaction of a cysteine thiolate with this compound.

Experimental Workflow

The overall workflow involves protein denaturation to expose cysteine residues, reduction of disulfide bonds, alkylation with this compound, quenching of the reaction, and finally, sample cleanup for downstream applications.

Figure 2. General workflow for protein thiol alkylation.

Data Presentation: Reaction Parameters

The following table summarizes the recommended conditions for the alkylation protocol. These parameters may require optimization depending on the specific protein sample and downstream application.

ParameterRecommended ConditionRationale / Notes
Denaturant 6-8 M Urea (B33335) or 6 M Guanidine HClStrong chaotropic agents are required to unfold the protein and ensure all cysteine residues are accessible.[6][7]
Reaction Buffer 100 mM Tris-HCl or 100 mM Ammonium (B1175870) BicarbonateMaintains a stable pH for the reduction and alkylation steps.
Reaction pH 8.0 - 8.5A slightly alkaline pH is crucial for promoting the formation of the reactive thiolate anion (S⁻) from the cysteine thiol group.[4]
Reducing Agent 5-10 mM Dithiothreitol (DTT) or 5 mM TCEPDTT and TCEP are effective at reducing disulfide bonds. TCEP is stable over a wider pH range and does not contain a thiol group itself.[8]
Reduction Incubation 30-60 min at 37-56°CEnsures complete cleavage of disulfide bonds. Avoid temperatures above 60°C when using urea to prevent protein carbamylation.[7]
Alkylating Agent This compound (3-BPA)A stock solution (e.g., 500 mM in reaction buffer) should be prepared fresh.
3-BPA Concentration 2 to 3-fold molar excess over the reducing agent (e.g., 20-30 mM)A sufficient excess ensures complete alkylation of all free thiols.
Alkylation Incubation 30-60 min at room temperature in the darkProtects the light-sensitive alkylating reagent and allows the reaction to proceed to completion.
Quenching Agent Dithiothreitol (DTT)Add DTT to a final concentration of ~5 mM in excess of the initial 3-BPA concentration.
Quenching Incubation 15 min at room temperature in the darkThe excess thiol-containing quenching agent reacts with and neutralizes any remaining 3-BPA.[7]

Experimental Protocol

Materials and Reagents
  • Protein sample

  • Urea (molecular biology grade)

  • Tris-HCl or Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • This compound (3-BPA)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • HPLC-grade water

  • Equipment for buffer exchange (e.g., dialysis cassettes, desalting columns, or ultrafiltration devices)

Preparation of Stock Solutions
  • Reaction Buffer (1 M Tris-HCl, pH 8.5): Dissolve Tris base in HPLC-grade water and adjust the pH to 8.5 with HCl.

  • Denaturation Buffer (8 M Urea in 100 mM Tris-HCl, pH 8.5): Dissolve urea in the reaction buffer. This may require gentle warming. Prepare this solution fresh.

  • Reducing Solution (500 mM DTT): Dissolve DTT in HPLC-grade water. Store in single-use aliquots at -20°C.

  • Alkylating Solution (500 mM 3-BPA): Dissolve this compound in the reaction buffer. Prepare this solution fresh immediately before use and protect it from light.

Protocol for In-Solution Alkylation
  • Protein Solubilization and Denaturation: a. Resuspend the protein sample (e.g., a cell lysate pellet) in the Denaturation Buffer to a final protein concentration of 1-5 mg/mL. b. Ensure the final concentration of urea is at least 6 M to maintain denaturation.

  • Reduction: a. Add the 500 mM DTT stock solution to the denatured protein sample to a final concentration of 10 mM. b. Vortex gently to mix. c. Incubate the sample for 45 minutes at 56°C to reduce all disulfide bonds.[7] d. Allow the sample to cool to room temperature.

  • Alkylation: a. Add the freshly prepared 500 mM 3-BPA stock solution to the reduced protein sample to a final concentration of 30 mM. b. Vortex gently to mix. c. Incubate for 30 minutes at room temperature in the dark.[7]

  • Quenching: a. To quench the reaction, add the 500 mM DTT stock solution to a final concentration sufficient to exceed the 3-BPA concentration (e.g., an additional 15-20 mM). b. Incubate for 15 minutes at room temperature in the dark to ensure all unreacted 3-BPA is consumed.[7]

  • Downstream Processing (Sample Cleanup): a. The sample now contains high concentrations of urea and salts, which must be removed before downstream analysis like mass spectrometry. b. Option A: Buffer Exchange/Dialysis: Dialyze the sample against a buffer compatible with the next step (e.g., 50 mM ammonium bicarbonate for tryptic digestion). c. Option B: Protein Precipitation: Precipitate the alkylated proteins using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to remove interfering substances. d. Option C: Solid-Phase Extraction: For peptide-level cleanup after digestion, use C18 desalting columns or tips to remove salts and detergents.[9][10]

Concluding Remarks

This protocol outlines a robust method for the alkylation of protein thiol groups using this compound. The resulting S-carboxyethylcysteine modification is stable and well-suited for a variety of proteomic analyses. As with any biochemical procedure, optimization of incubation times and reagent concentrations may be necessary for specific protein samples to achieve maximal reaction efficiency.

References

S-Alkylation of Pyrimidine Derivatives with 3-Bromopropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic functionalization of the pyrimidine scaffold is a key approach in the development of novel drug candidates. S-alkylation of thiopyrimidine precursors, such as 2-thiouracil (B1096) and 2-mercaptopyrimidine, is a valuable synthetic route to introduce diverse side chains that can modulate the pharmacological profile of the parent molecule.

This document provides detailed application notes and experimental protocols for the S-alkylation of pyrimidine derivatives with 3-bromopropionic acid. The introduction of a carboxyethylthio moiety at the 2-position of the pyrimidine ring can enhance the molecule's polarity and potential for further derivatization, making it a valuable intermediate in drug discovery programs.

Data Presentation: Quantitative Analysis of S-Alkylation Reactions

The efficiency of the S-alkylation reaction is influenced by various factors, including the nature of the pyrimidine substrate, the alkylating agent, the base, the solvent, and the reaction temperature. The following tables summarize quantitative data from representative S-alkylation reactions of pyrimidine derivatives.

Table 1: S-Alkylation of 2-Thiouracil Derivatives with Various Alkylating Agents

Pyrimidine DerivativeAlkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
2-ThiouracilEthyl bromoacetateK₂CO₃DMF4Room Temp.85
6-Methyl-2-thiouracilBenzyl chlorideNaOHEthanol (B145695)3Reflux90
2-Thiouracil1-BromododecaneNaHDMF66078
4,6-Dimethyl-2-mercaptopyrimidine (B146703)Benzoyl chlorideEt₃NDichloromethane2Room Temp.92

Table 2: Antimicrobial Activity of S-Alkyl-Thiouracil Derivatives

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
S-dodecyl-2-thiouracil163264
S-benzyl-2-thiouracil64128>128
S-(2-carboxyethyl)-2-thiouracil128256>256

Experimental Protocols

Protocol 1: General Procedure for the S-alkylation of 2-Thiouracil with this compound

This protocol describes a general method for the synthesis of 3-((4-oxo-3,4-dihydropyrimidin-2-yl)thio)propanoic acid.

Materials:

  • 2-Thiouracil

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-thiouracil (1.0 eq) in a suitable solvent (e.g., DMF or ethanol) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 eq or NaOH, 1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

  • If ethanol is used, remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired S-alkylated pyrimidine derivative.

Protocol 2: Synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)propanoic Acid

This protocol provides a specific example of the S-alkylation of 4,6-dimethyl-2-mercaptopyrimidine.

Materials:

  • 4,6-Dimethyl-2-mercaptopyrimidine

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4,6-dimethyl-2-mercaptopyrimidine (1.0 eq) in absolute ethanol.

  • Add a solution of sodium ethoxide (1.0 eq) in absolute ethanol to the flask and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, filter the precipitated sodium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the solid residue from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification pyrimidine Pyrimidine Derivative (e.g., 2-Thiouracil) mixing Mixing and Stirring pyrimidine->mixing alkylating_agent This compound alkylating_agent->mixing base Base (e.g., K₂CO₃) base->mixing solvent Solvent (e.g., DMF) solvent->mixing heating Heating (Optional) mixing->heating monitoring TLC Monitoring heating->monitoring quenching Quenching/Precipitation monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product S-Alkylated Pyrimidine Derivative purification->product

Caption: General experimental workflow for the S-alkylation of pyrimidine derivatives.

Application Notes: Biological Significance and Signaling Pathways

S-alkylated pyrimidine derivatives, particularly those bearing a carboxylic acid moiety, are of significant interest in drug discovery due to their potential to interact with various biological targets. The thioether linkage can improve metabolic stability, while the carboxylic acid group can act as a handle for further derivatization or as a key pharmacophoric feature for target binding.

Antimicrobial Activity:

Thiouracil derivatives have been shown to possess antibacterial and antifungal activities.[1] The S-alkylation can modulate this activity, with the lipophilicity and steric bulk of the substituent playing a crucial role. While the introduction of a carboxyethyl group may decrease broad-spectrum antimicrobial activity due to increased polarity, these derivatives can be explored as inhibitors of specific bacterial enzymes where the carboxylic acid can form key interactions in the active site.

Anticancer Activity:

Pyrimidine derivatives are well-established as anticancer agents, often targeting enzymes involved in nucleotide metabolism or signaling pathways crucial for cancer cell proliferation. The introduction of a thio-propanoic acid side chain can lead to compounds with inhibitory activity against various kinases. The carboxylic acid group can form hydrogen bonds with key residues in the ATP-binding pocket of kinases, contributing to the inhibitory potency.

While specific signaling pathways for S-(2-carboxyethyl)pyrimidine derivatives are not extensively documented, related pyrimidine-based inhibitors are known to target various pathways critical for cancer progression.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Kinase Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Pyrimidine S-Alkylated Pyrimidine Derivative Pyrimidine->RAF Inhibition Pyrimidine->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by pyrimidine derivatives.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt the procedures based on the specific pyrimidine derivative and available laboratory equipment. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Functionalization of Polyethyleneimine (PEI) with 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethyleneimine (PEI) is a cationic polymer widely investigated for its potential in drug and gene delivery due to its ability to condense nucleic acids and facilitate endosomal escape. However, the high cationic charge density of PEI is often associated with significant cytotoxicity. To mitigate this, chemical modification of PEI is a common strategy. Functionalization with 3-bromopropionic acid introduces carboxyl groups onto the PEI backbone, reducing the overall positive charge and potentially improving biocompatibility. This modification offers a versatile platform for further conjugation of targeting ligands or therapeutic agents.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of PEI functionalized with this compound (PEI-PA). Detailed experimental protocols are included to guide researchers in the successful implementation of these methods.

Synthesis of PEI-Propionic Acid (PEI-PA)

The synthesis involves a nucleophilic substitution reaction where the primary and secondary amines of PEI react with this compound. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrobromic acid byproduct.

Reaction Scheme

G PEI PEI-(-NH2)n plus1 + PEI->plus1 BrPA Br-CH2-CH2-COOH plus1->BrPA arrow BrPA->arrow PEI_PA PEI-(-NH-CH2-CH2-COOH)n arrow->PEI_PA plus2 + PEI_PA->plus2 HBr HBr plus2->HBr G cluster_0 Cellular Environment PEI_PA_NP PEI-PA/Drug Nanoparticle Endocytosis Endocytosis PEI_PA_NP->Endocytosis Endosome Endosome Endocytosis->Endosome Cl_In Cl- influx Endosome->Cl_In Water_In Water influx Endosome->Water_In Proton_Pump Proton Pump (V-ATPase) Proton_Pump->Endosome Protons_In H+ influx Proton_Pump->Protons_In pumps Protons_In->Endosome Swelling Osmotic Swelling Cl_In->Swelling Water_In->Swelling Rupture Endosomal Rupture Swelling->Rupture Release Drug/Gene Release Rupture->Release G cluster_0 Potential Cellular Targets PEI_PA PEI-Propionic Acid MAPK_ERK MAPK/ERK Pathway PEI_PA->MAPK_ERK ? NF_kB NF-kB Pathway PEI_PA->NF_kB ? PI3K_Akt PI3K/Akt/mTOR Pathway PEI_PA->PI3K_Akt ? Autophagy Autophagy PEI_PA->Autophagy ?

Synthesis of Carboxy-Functionalized Quaternary Ammonium Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carboxy-functionalized quaternary ammonium (B1175870) salts. These compounds are of significant interest in various fields, including drug development, due to their unique properties as zwitterionic molecules, potential for antimicrobial activity, and utility in modifying biomaterials.

Application Notes

Carboxy-functionalized quaternary ammonium salts, often referred to as carboxybetaines, are a class of organic compounds characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule. This zwitterionic nature imparts unique solubility profiles and interaction capabilities, making them valuable in a range of applications.

In the realm of drug development, these compounds are explored for their potential as drug delivery vehicles, where they can improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Their biocompatibility and ability to resist non-specific protein adsorption make them suitable for use in modifying surfaces of medical devices and nanoparticles to reduce biofouling. Furthermore, the inherent antimicrobial properties of some carboxy-functionalized quaternary ammonium salts are being investigated for the development of new antimicrobial agents and for imparting antimicrobial properties to materials.

The synthesis of these compounds can be achieved through several routes, with the most common being the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide bearing a carboxyl group or a protected carboxyl group. Alternative "green" chemistry approaches are also being explored, utilizing reagents like dimethyl carbonate as an alkylating agent to avoid the use of alkyl halides.

Synthetic Routes and Mechanisms

The primary method for synthesizing carboxy-functionalized quaternary ammonium salts is the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This reaction involves the nucleophilic attack of a tertiary amine on an alkyl halide, leading to the formation of a quaternary ammonium salt. For carboxy-functionalized versions, the alkyl halide contains a carboxylic acid or an ester group that can be later hydrolyzed.

An alternative approach involves the reaction of a tertiary amine with a lactone, such as β-propiolactone, to introduce the carboxylate functionality.[3] Greener synthetic methods are also gaining traction, for instance, using dimethyl carbonate as a methylating agent, which is less toxic than traditional methyl halides.

Data Presentation: Synthesis of Carboxy-Functionalized Quaternary Ammonium Salts
Compound NameTertiary AmineAlkylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA)6-Bromohexanoic acidChloroform (B151607)50-552468.8[2][4]
10-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethyldecan-1-aminium bromide2-(Dimethylamino)ethyl methacrylate (DMAEMA)11-Bromoundecanoic acidChloroform50-552453.2[2][4]
Carboxybetaine methacrylate (CBMA)2-(Dimethylamino)ethyl methacrylate (DMAEMA)β-Propiolactone----[3]
N-carboxymethyl-N,N-dimethyldodecylammoniumN,N-DimethyldodecylamineSodium chloroacetateEthanol (B145695)/WaterReflux12>90General Method

Experimental Protocols

Protocol 1: Synthesis of 5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide via Menschutkin Reaction[2][4]

This protocol details the synthesis of a polymerizable carboxy-functionalized quaternary ammonium salt.

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • 6-Bromohexanoic acid

  • Butylated hydroxytoluene (BHT) (as an inhibitor)

  • Chloroform

  • Ethanol

  • Hexane (B92381)

  • Acetone (B3395972)

Procedure:

  • In a reaction vessel, combine 2-(dimethylamino)ethyl methacrylate (10.0 mmol), 6-bromohexanoic acid (10.0 mmol), and butylated hydroxytoluene (1.0 mmol).

  • Add chloroform (2.5 mL) to the mixture.

  • Heat the reaction mixture to 50-55 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add ethanol (2.0 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Precipitate the product by adding hexane (20 mL) and wash the precipitate with two additional 20 mL portions of hexane.

  • Discard the supernatant and redissolve the product in acetone (40 mL).

  • Add hexane (10 mL) to the acetone solution to precipitate the purified product as a fine white powder.

  • Collect the product by vacuum filtration and dry under vacuum.

Protocol 2: General Procedure for the Synthesis of Carboxybetaines from Tertiary Amines and Haloalkanoic Acids

This protocol provides a general method for the synthesis of simple carboxybetaines.

Materials:

  • Tertiary amine (e.g., N,N-dimethyldodecylamine)

  • Haloalkanoic acid salt (e.g., sodium chloroacetate)

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Acetone

Procedure:

  • Dissolve the tertiary amine (1 equivalent) in an ethanol/water mixture.

  • Add the sodium salt of the haloalkanoic acid (1.1 equivalents) to the solution.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid contains the product and sodium halide. To purify, dissolve the solid in a minimal amount of hot ethanol and filter to remove the insoluble sodium halide.

  • Cool the filtrate to induce crystallization of the carboxybetaine.

  • Wash the crystals with cold acetone and dry under vacuum.

Mandatory Visualization

Synthetic Workflow for Carboxy-Functionalized Quaternary Ammonium Salts

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product TertiaryAmine Tertiary Amine (e.g., DMAEMA) Menschutkin Menschutkin Reaction (Quaternization) TertiaryAmine->Menschutkin AlkylatingAgent Carboxy-functionalized Alkylating Agent (e.g., Bromoalkanoic Acid) AlkylatingAgent->Menschutkin Precipitation Precipitation Menschutkin->Precipitation Crude Product Washing Washing Precipitation->Washing Recrystallization Recrystallization Washing->Recrystallization FinalProduct Carboxy-functionalized Quaternary Ammonium Salt Recrystallization->FinalProduct Purified Product

Caption: General workflow for the synthesis of carboxy-functionalized quaternary ammonium salts.

Disruption of Bacterial Quorum Sensing by Quaternary Ammonium Compounds

G cluster_qac Quaternary Ammonium Compound (QAC) cluster_bacteria Bacterial Cell cluster_membrane Cell Membrane cluster_qs Quorum Sensing (QS) System QAC Carboxy-functionalized QAC Membrane Bacterial Cell Membrane QAC->Membrane Disrupts Membrane Integrity Receptor Signal Receptor (e.g., LuxR) QAC->Receptor Inhibits Signal Binding (Antagonist) GeneExpression QS-controlled Gene Expression QAC->GeneExpression Downregulates SignalSynthase Signal Molecule Synthase (e.g., LuxI) SignalMolecule Autoinducer (e.g., AHL) SignalSynthase->SignalMolecule Produces SignalMolecule->Receptor Binds to Receptor->GeneExpression Activates GeneExpression->SignalSynthase Positive Feedback Virulence Virulence Factor Production & Biofilm Formation GeneExpression->Virulence Leads to

Caption: Mechanism of quorum sensing disruption in bacteria by quaternary ammonium compounds.

Characterization Data

The synthesized carboxy-functionalized quaternary ammonium salts are typically characterized by a suite of analytical techniques to confirm their structure and purity.

TechniquePurposeTypical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H NMR: Appearance of new signals corresponding to the alkyl chain of the quaternizing agent and a downfield shift of the protons adjacent to the nitrogen atom. The carboxylic acid proton signal is often broad and may be exchanged with D₂O. ¹³C NMR: Appearance of new carbon signals from the alkylating agent and a shift in the signals of the carbons attached to the nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic peaks for the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) and the C-N stretch of the quaternary ammonium group. Broad O-H stretch from the carboxylic acid is also observed.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.Electrospray ionization (ESI) is commonly used. The molecular ion corresponding to the cationic part of the molecule is observed.

Applications in Drug Development

The unique properties of carboxy-functionalized quaternary ammonium salts make them attractive for various applications in drug development:

  • Drug Delivery: Their zwitterionic nature can enhance the solubility of hydrophobic drugs, and they can be incorporated into nanoparticles or liposomes for targeted drug delivery.

  • Antimicrobial Agents: Many quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity. The carboxy-functionalization can modulate this activity and potentially reduce toxicity.

  • Biomaterial Coatings: Surfaces coated with polymers derived from carboxybetaine monomers have shown excellent resistance to protein adsorption and bacterial adhesion, which is crucial for medical implants and devices.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound TypeTarget OrganismMIC Range (µg/mL)Reference
Leucine-based quaternary ammonium surfactantsStaphylococcus aureus (Gram-positive)16 - 64[General literature]
Leucine-based quaternary ammonium surfactantsEscherichia coli (Gram-negative)64 - 256[General literature]
Methacrylate-based quaternary ammonium saltsStreptococcus mutans3.9 - 15.6[General literature]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Appropriate personal protective equipment should be worn at all times.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromopropionic Acid by Recrystallization from CCl₄

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are purifying 3-Bromopropionic acid using carbon tetrachloride (CCl₄) as a recrystallization solvent. Below you will find a detailed experimental protocol, a summary of key quantitative data, a troubleshooting guide in a question-and-answer format to address common issues, and a workflow diagram to visually guide you through the troubleshooting process.

Experimental Protocol: Recrystallization of this compound from CCl₄

This protocol is adapted from a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Carbon tetrachloride (CCl₄), reagent grade

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of CCl₄ to just cover the solid. Gently heat the mixture to the boiling point of CCl₄ (approximately 77°C) while stirring continuously. Add small portions of hot CCl₄ until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask containing a small amount of boiling CCl₄. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified acid.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold CCl₄ to remove any adhering mother liquor which may contain impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them under vacuum on the filter funnel for a period, followed by spreading them on a watch glass to air dry. The final product should be a white to pale yellow crystalline solid.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point of 58-62°C.[1] A sharp melting point within this range is a good indicator of purity.

Quantitative Data Summary

PropertyValue
Melting Point 58-62 °C (lit.)
Boiling Point 140-142 °C (at 45 mmHg)
Density 1.48 g/mL at 25 °C (lit.)
Appearance White to pale yellow or orange crystalline solid
Solubility in CCl₄ Soluble on heating
Other Solubilities Soluble in water, alcohol, ether, chloroform, and benzene[1]

Troubleshooting Guide & FAQs

This section addresses common problems that may be encountered during the recrystallization of this compound from CCl₄.

Q1: No crystals are forming, even after cooling the solution in an ice bath.

A1: This is a common issue that can arise from a few different factors:

  • Too much solvent: You may have added too much CCl₄, resulting in a solution that is not supersaturated upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites. Alternatively, if you have a small crystal of pure this compound, you can add it to the solution (a process called "seeding").

  • Purity of the starting material: If the crude material is very impure, the impurities can inhibit crystallization.

Q2: The product has "oiled out" instead of forming crystals.

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This is more likely if the melting point of the solid is close to the boiling point of the solvent or if there are significant impurities that lower the melting point of the mixture. To address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot CCl₄ to ensure the compound remains in solution at a slightly lower temperature. Allow it to cool very slowly.

  • Lower the cooling temperature: Ensure the solution is cooled well below the melting point of this compound before expecting crystallization.

  • Scratching and Seeding: As with the failure to crystallize, introducing nucleation sites by scratching or seeding can encourage crystal formation over oiling.

Q3: The yield of purified crystals is very low.

A3: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned in Q1, excess solvent will retain more of your product in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose a significant amount of product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal precipitation.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Q4: The purified crystals are colored, even though the starting material was only slightly colored.

A4: This indicates the presence of colored impurities that are co-crystallizing with your product.

  • Use of activated carbon: You can try adding a small amount of activated carbon (charcoal) to the hot solution before the filtration step. The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product. You will then need to perform a hot filtration to remove the carbon.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound from CCl₄.

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Acid in Hot CCl4 start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiled_out Product Oiled Out observe->oiled_out Oil Formed low_yield Low Yield crystals_ok->low_yield Check Yield colored_crystals Colored Crystals crystals_ok->colored_crystals Check Color ts_no_crystals1 Too much solvent? no_crystals->ts_no_crystals1 ts_oiled_out1 Reheat & Add More Solvent oiled_out->ts_oiled_out1 ts_low_yield1 Check Solvent Volume low_yield->ts_low_yield1 ts_colored Add Activated Carbon & Hot Filter colored_crystals->ts_colored ts_no_crystals2 Supersaturated? ts_no_crystals1->ts_no_crystals2 No evaporate_solvent Evaporate Some Solvent & Recool ts_no_crystals1->evaporate_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal ts_no_crystals2->scratch_seed Yes ts_oiled_out2 Cool Slowly ts_oiled_out1->ts_oiled_out2 ts_oiled_out2->cool ts_low_yield2 Check Cooling Time ts_low_yield1->ts_low_yield2 ts_colored->dissolve evaporate_solvent->cool scratch_seed->cool

Troubleshooting workflow for the recrystallization of this compound.

References

optimizing reaction conditions for alkylation with 3-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing alkylation reactions using 3-bromopropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in alkylation?

This compound is a halogenated carboxylic acid derivative used as a versatile three-carbon building block in organic synthesis.[1] Its bifunctional nature, containing both a reactive bromine atom and a carboxylic acid group, allows it to act as an alkylating agent. It is widely used to introduce a propionic acid moiety onto various nucleophiles, including amines (N-alkylation), alcohols/phenols (O-alkylation), and thiols (S-alkylation), which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.[2]

Q2: What are the main safety precautions when handling this compound?

This compound is considered corrosive and can cause severe skin burns and eye damage.[3] It is also classified as moderately toxic upon ingestion and is a suspected mutagen due to its alkylating properties.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1][3]

Q3: How stable is this compound under typical reaction conditions?

While generally stable, this compound can undergo side reactions under certain conditions. In alkaline solutions, it can hydrolyze to form 3-hydroxypropionic acid.[2] Under strongly basic conditions, it can also undergo elimination to form acrylic acid, which may subsequently polymerize. Careful control of base strength and temperature is necessary to minimize these degradation pathways.

Q4: Should I use this compound or its ester for my alkylation reaction?

The choice depends on the target molecule and the reaction conditions.

  • This compound: Use when you want to introduce the carboxylic acid group directly. This often requires a base to deprotonate both the nucleophile and the carboxylic acid, potentially leading to solubility issues and side reactions.

  • This compound esters (e.g., methyl or ethyl ester): Use when the carboxylic acid needs to be protected during the alkylation step. The ester is typically more soluble in organic solvents and avoids complications from the acidic proton. The ester group can be hydrolyzed back to the carboxylic acid in a subsequent step.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q5: My alkylation reaction is not proceeding. What are the common causes?

Low reactivity can stem from several factors:

  • Insufficiently activated nucleophile: Many nucleophiles (e.g., alcohols, phenols, some amines) require deprotonation by a base to become sufficiently reactive. Ensure your base is strong enough for the pKa of your substrate.

  • Poor solvent choice: The reaction, typically an Sₙ2 substitution, is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724), which solvate the cation but leave the nucleophile reactive.[5] Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity.

  • Low temperature: While heat can promote side reactions, some alkylations have a significant activation energy and require elevated temperatures to proceed at a reasonable rate.[5]

  • Steric hindrance: A sterically hindered nucleophile or substrate can dramatically slow down the reaction rate.[5]

Troubleshooting Workflow for Low Reactivity

start Low / No Yield check_reagents Are reagents pure and dry? start->check_reagents check_base Is the base strong enough? (pKb < pKa of nucleophile) check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO, MeCN) check_base->check_solvent Yes increase_base Action: Use a stronger base (e.g., NaH, K2CO3 -> Cs2CO3) check_base->increase_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No increase_temp Action: Increase temperature incrementally (e.g., RT -> 50°C -> 80°C) check_temp->increase_temp No add_catalyst Action: Add NaI or KI catalyst check_temp->add_catalyst Yes, still no reaction check_reagents->check_base Reagents OK purify_reagents Action: Purify/dry reagents and solvent check_reagents->purify_reagents No

Caption: A decision tree for troubleshooting low-yield alkylation reactions.

Issue 2: Presence of Multiple Side Products

Q6: My reaction yields the desired product, but I see significant impurities. How can I identify and minimize them?

Common side reactions include elimination, hydrolysis, and over-alkylation.

  • Elimination: The use of strong, bulky bases (like t-BuOK) or high temperatures can favor the E2 elimination of HBr to form acrylic acid or its derivatives.

    • Solution: Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃) and maintain the lowest effective temperature.[5]

  • Hydrolysis: Water present in the solvent or reagents can hydrolyze the C-Br bond.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Over-alkylation: Primary amines can react twice to form a secondary amine, and secondary amines can react again to form tertiary amines or even quaternary ammonium (B1175870) salts.[6][7]

    • Solution: Use a molar excess of the amine relative to the this compound. This increases the statistical probability that the alkylating agent will react with a primary amine rather than the mono-alkylated product.[7]

Reaction Pathway Competition: Substitution vs. Elimination

Reactants Nucleophile (Nu:⁻) + This compound SN2_Product Desired Product: Nu-CH₂CH₂COOH Reactants->SN2_Product Sₙ2 Pathway E2_Product Side Product: CH₂=CHCOOH (Acrylic Acid) Reactants->E2_Product E2 Pathway Conditions_SN2 Favored by: • Strong, non-bulky nucleophile • Polar aprotic solvent • Lower temperatures SN2_Product->Conditions_SN2 Conditions_E2 Favored by: • Strong, bulky base • High temperatures E2_Product->Conditions_E2

Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for alkylation with this compound or its esters vary depending on the nucleophile. The following tables summarize common starting points for reaction optimization.

Table 1: General Conditions for N-Alkylation of Amines

ParameterConditionRationale & Notes
Base K₂CO₃, Cs₂CO₃, Et₃N, or excess amineK₂CO₃ is a good starting point. Cs₂CO₃ is more effective for less reactive amines. Using excess amine can serve as both reactant and base.[8]
Solvent Acetonitrile (MeCN), DMF, DMSOMeCN is often sufficient and easier to remove. DMF or DMSO can be used for less reactive systems.[9]
Temperature 25 - 80 °CStart at room temperature. Gentle heating is often required. Monitor for elimination at higher temperatures.
Stoichiometry 1.5 - 3 eq. of amine per eq. of alkylating agentUsing an excess of the amine minimizes di-alkylation.[7]
Additives NaI or KI (catalytic)Can accelerate the reaction via in-situ formation of the more reactive 3-iodopropionic acid (Finkelstein reaction).

Table 2: General Conditions for O-Alkylation of Alcohols/Phenols

ParameterConditionRationale & Notes
Base NaH, K₂CO₃, Cs₂CO₃NaH is effective for alcohols and phenols. Carbonate bases are milder and often used for phenols.[8]
Solvent THF (with NaH), DMF, AcetoneTHF is a good choice with NaH. DMF is a common solvent for reactions with carbonate bases.[8]
Temperature 0 °C to 60 °CDeprotonation with NaH is often done at 0°C, followed by warming to room temperature or gentle heating after adding the alkylating agent.
Stoichiometry 1.1 - 1.2 eq. of base and alkylating agentA slight excess of the base and alkylating agent ensures full conversion of the starting alcohol/phenol (B47542).
Additives NaI, KI, or Tetrabutylammonium iodide (TBAI)Phase-transfer catalysts like TBAI can be useful in biphasic systems or with carbonate bases.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a general method for the mono-alkylation of a primary amine using ethyl 3-bromopropionate.

Materials:

  • Primary amine (1.0 eq.)

  • Ethyl 3-bromopropionate (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Round bottom flask, magnetic stirrer, condenser, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.) and anhydrous acetonitrile (approx. 0.1-0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Add ethyl 3-bromopropionate (1.0 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol provides a general method for the O-alkylation of a phenol using this compound.

Materials:

  • Phenolic compound (1.0 eq.)

  • This compound (1.1 eq.)

  • Cesium carbonate (Cs₂CO₃), anhydrous (2.2 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round bottom flask, magnetic stirrer, and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round bottom flask, add the phenolic compound (1.0 eq.), anhydrous cesium carbonate (2.2 eq.), and anhydrous DMF (approx. 0.2-0.5 M).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 6-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the aqueous mixture to pH ~2-3 with dilute HCl (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired O-alkylated carboxylic acid.

References

3-Bromopropionic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Bromopropionic acid. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Specifically, a temperature range of 2-8°C is often cited.[2] Always refer to the product-specific information on the label for the most accurate storage temperature recommendations.[3]

Q2: How should I handle this compound upon receipt?

Upon receipt, the container should be kept tightly closed when not in use.[1] It is important to minimize dust generation and accumulation.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1]

Q3: Is this compound sensitive to light or moisture?

Q4: What are the signs of decomposition of this compound?

Decomposition of this compound can lead to the formation of carbon monoxide, carbon dioxide, and hydrogen bromide gas upon combustion.[1][2] While visual inspection can be challenging, any significant change in color or the presence of an unusual odor may indicate degradation. For critical applications, analytical techniques such as NMR or chromatography should be used to assess purity before use.

Q5: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, bases, and reducing agents.[5][6] Contact with these materials should be avoided to prevent vigorous reactions and decomposition. It is also corrosive to metals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). Assess the purity of the compound using an appropriate analytical method. Use a fresh, properly stored batch of the reagent.
Precipitate formation in solution The solubility of this compound may have been exceeded, or it may have reacted with a component in the solution.Ensure the solvent is appropriate and the concentration is within the solubility limits. Review the compatibility of all components in the mixture.
Discoloration of the solid material Potential degradation or contamination.Do not use the material if significant discoloration is observed. Dispose of the material according to safety guidelines and obtain a fresh supply.

Stability and Storage Recommendations Summary

Parameter Recommendation
Storage Temperature 2-8°C[2] or as indicated on the product label.[3]
Atmosphere Store in a dry environment.[3]
Container Tightly closed, light-resistant container.[1] Corrosive resistant container with a resistant inner liner.[7]
Incompatible Materials Strong oxidizing agents, bases, reducing agents, and metals.[5][6]
Handling Precautions Use in a well-ventilated area, avoid dust generation, and wear appropriate PPE.[1]

Factors Affecting this compound Stability

Factors Influencing this compound Stability cluster_storage Storage Conditions cluster_incompatibilities Chemical Incompatibilities Temperature Temperature This compound Stability This compound Stability Temperature->this compound Stability High temp accelerates decomposition Moisture Moisture Moisture->this compound Stability Leads to hydrolysis Light Light Light->this compound Stability Potential for photodegradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Stability Causes decomposition Bases Bases Bases->this compound Stability Causes decomposition Reducing Agents Reducing Agents Reducing Agents->this compound Stability Causes decomposition Metals Metals Metals->this compound Stability Corrosion

Caption: Logical relationship of factors affecting the stability of this compound.

References

Technical Support Center: Quenching Reactions with 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromopropionic acid. It offers detailed protocols and data to address common issues encountered during the quenching phase of a reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when quenching a reaction containing this compound?

A1: this compound is a corrosive and toxic substance.[1][2][3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Exothermic Reactions: The neutralization of an acid with a base is an exothermic process. Add quenching agents slowly and, if necessary, cool the reaction vessel in an ice bath to control the temperature.[4]

  • Gas Evolution: Quenching with carbonate or bicarbonate bases will generate carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Q2: What is the most common and general-purpose quenching agent for reactions with unreacted this compound?

A2: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most common and recommended quenching agent for neutralizing residual this compound.[5][6] Its weak basicity is generally sufficient to neutralize the acid without causing hydrolysis of sensitive functional groups on the desired product.

Q3: How do I know when the quenching process is complete?

A3: The quenching process is typically complete when the evolution of gas (CO₂ if using a bicarbonate or carbonate base) ceases. You can also test the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to quench my reaction?

A4: While strong bases like NaOH will effectively neutralize this compound, they are generally not recommended if your product contains sensitive functional groups, such as esters or other alkyl halides. Strong bases can promote hydrolysis of the ester product or other unwanted side reactions.[3] Use a weak base like sodium bicarbonate or potassium carbonate whenever possible.

Troubleshooting Guides

Issue Possible Cause Solution
Product is lost during aqueous workup. The product may be water-soluble, especially if it is a polar molecule.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and "salt out" the organic product. Perform multiple extractions with a suitable organic solvent.[7]
An emulsion forms during extraction. The presence of acidic or basic species can sometimes lead to the formation of stable emulsions between the organic and aqueous layers.Add brine to the separatory funnel to help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
The reaction mixture remains acidic after adding sodium bicarbonate. Insufficient amount of quenching agent was added.Continue to add the saturated sodium bicarbonate solution slowly until gas evolution stops and the pH of the aqueous layer is neutral or slightly basic.
A precipitate forms during the quench. The salt of your product or a byproduct may be insoluble in the reaction mixture.If the precipitate is your desired product, it can be isolated by filtration. If it is an impurity, it may be removed by filtration before proceeding with the extraction.
Unexpected side product is observed. The quenching conditions may be too harsh for your product, leading to decomposition or side reactions.Consider using a milder quenching agent (e.g., a more dilute solution of a weak base) or performing the quench at a lower temperature.

Data Presentation

Table 1: Properties of this compound and its Sodium Salt

PropertyThis compoundSodium 3-bromopropionate
Molecular Formula C₃H₅BrO₂C₃H₄BrNaO₂
Molar Mass 152.97 g/mol 174.95 g/mol
Appearance White to off-white crystalline powderSolid
pKa 4.00 (at 25°C)[2]Not Applicable
Solubility in Water 0.1 g/mL[2]Expected to be highly soluble
Solubility in Organic Solvents Soluble in alcohol, ether, chloroform, benzene[2]Generally insoluble in non-polar organic solvents

Experimental Protocols

Protocol 1: General Quenching Procedure for a Reaction Containing this compound

This protocol describes a general method for neutralizing and removing excess this compound from a reaction mixture.

Materials:

  • Reaction mixture containing the product and unreacted this compound in an organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Cool the reaction mixture: Place the reaction flask in an ice-water bath to cool it to 0-5°C. This is especially important if the reaction was run at elevated temperatures.

  • Slow addition of quenching agent: Slowly add the saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Add the solution dropwise or in small portions to control the rate of CO₂ evolution and the exotherm.

  • Monitor gas evolution: Continue adding the NaHCO₃ solution until the gas evolution ceases.

  • Check the pH: After gas evolution has stopped, check the pH of the aqueous layer using pH paper to ensure it is in the range of 7-8.

  • Transfer to a separatory funnel: Transfer the entire mixture to a separatory funnel.

  • Extraction: Add the organic extraction solvent and gently shake the separatory funnel, venting frequently to release any residual pressure. Allow the layers to separate.

  • Separate the layers: Drain the lower aqueous layer.

  • Wash the organic layer: Wash the organic layer with brine to remove most of the dissolved water.

  • Dry the organic layer: Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the product: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching an Esterification Reaction of this compound

This protocol is adapted from a procedure for the synthesis of ethyl 3-bromopropionate.[5]

Procedure:

  • After the esterification reaction is complete, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add a 5% aqueous sodium bicarbonate solution to neutralize any unreacted this compound and the acid catalyst.

  • Wash the mixture with water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude ester.

Mandatory Visualization

Quenching_Workflow RM Reaction Mixture (Product + this compound) Cool Cool to 0-5 °C RM->Cool Quench Slowly add sat. NaHCO3(aq) Cool->Quench Gas_Evol Gas (CO2) Evolution Ceases Quench->Gas_Evol Workup Aqueous Workup Gas_Evol->Workup Proceed Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Isolate Isolate Product Dry->Isolate Troubleshooting_Quenching Start Quenching Step Issue Problem Encountered? Start->Issue Emulsion Emulsion Forms Issue->Emulsion Yes Low_Yield Low Product Yield in Organic Layer Issue->Low_Yield Yes Acidic Mixture still Acidic Issue->Acidic Yes Success Successful Quench Proceed to Workup Issue->Success No Sol_Emulsion Add Brine Gentle Mixing Emulsion->Sol_Emulsion Sol_Yield Saturate Aqueous Layer with Brine Multiple Extractions Low_Yield->Sol_Yield Sol_Acidic Add More NaHCO3 Check pH Acidic->Sol_Acidic Sol_Emulsion->Start Re-evaluate Sol_Yield->Start Re-evaluate Sol_Acidic->Start Re-evaluate

References

troubleshooting low yield in 3-Bromopropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromopropionic acid. The following information is designed to address common challenges and help optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: I am experiencing a very low yield in my this compound synthesis. What are the most common causes?

Low yields in the synthesis of this compound, typically from the hydrobromination of acrylic acid, can stem from several factors. The most critical aspects to investigate are reagent quality, reaction conditions, and the potential for side reactions.

  • Reagent Quality:

    • Acrylic Acid Purity: The presence of impurities or polymers in the acrylic acid can significantly hinder the reaction. It is advisable to use freshly distilled acrylic acid to remove any polymers.[1]

    • Hydrogen Bromide (HBr) Source: The form of HBr used, whether gaseous or an aqueous solution, can impact the reaction.[2] Gaseous HBr is often preferred for its economic and environmental advantages.[2] Ensure the HBr solution concentration is accurate if used in an aqueous form.

  • Reaction Conditions:

    • Molar Ratio of Reactants: The ratio of acrylic acid to HBr is a crucial parameter. An optimal ratio is essential for driving the reaction to completion. Ratios of acrylic acid to HBr between 1:1 and 1:2.5 have been reported to be effective.[2]

    • Temperature Control: The reaction temperature needs to be carefully controlled. The optimal temperature range for the addition of HBr to acrylic acid is typically between 50-65°C.[2] Higher temperatures can lead to increased byproduct formation and potential equipment corrosion.[2]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. A typical reaction time is around 4 hours, but this should be monitored, for instance by chromatography.[2]

  • Side Reactions:

    • Polymerization of Acrylic Acid: Acrylic acid has a strong tendency to polymerize, which is a major cause of low yields.[1][3][4] The presence of a polymerization inhibitor is critical to prevent this.

    • Formation of Byproducts: Besides polymerization, other side reactions can occur, leading to the formation of undesired products and consuming the starting materials.

Q2: My reaction mixture turned into a gummy solid. What happened and how can I prevent it?

The formation of a gummy or polymeric substance is a clear indication of acrylic acid polymerization.[1]

  • Cause: This happens when the acrylic acid molecules react with each other to form long polymer chains instead of reacting with HBr. This is often initiated by heat, light, or impurities.

  • Prevention:

    • Use a Polymerization Inhibitor: The addition of a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MeHQ), is essential.[5] These compounds act as radical scavengers, preventing the initiation of polymerization.[6][7]

    • Control Temperature: Avoid excessive temperatures during the reaction, as heat can promote polymerization.

    • Freshly Distilled Acrylic Acid: Using freshly distilled acrylic acid will remove any pre-existing polymers or impurities that could initiate polymerization.[1]

Issue 2: Product Purity and Purification

Q3: I have obtained a product, but I am struggling with its purification. What are the recommended methods?

Purification of this compound can be challenging. The primary methods involve crystallization and distillation.

  • Crystallization: this compound can be purified by crystallization from a suitable solvent. Carbon tetrachloride is a commonly used solvent for this purpose.[8]

  • Distillation: Vacuum distillation can be employed to purify the product, especially to separate it from non-volatile impurities.[5]

  • Work-up Procedure: A typical work-up involves cooling the reaction mixture, filtering any solids, and then proceeding with extraction and subsequent purification of the filtrate.[2]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots on a TLC plate suggests the formation of byproducts.

  • Unreacted Acrylic Acid: If the reaction has not gone to completion, you will see a spot corresponding to acrylic acid.

  • 2-Bromopropionic Acid: While the addition of HBr to acrylic acid predominantly yields the 3-bromo isomer, the formation of the 2-bromo isomer is a possibility.

  • Polymers: Poly(acrylic acid) may not be very mobile on a standard TLC plate but can contribute to streaking or spots at the baseline.

  • Other Byproducts: Depending on the specific reaction conditions and impurities, other side products could be formed.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterRecommended RangeSource
Molar Ratio (Acrylic Acid:HBr) 1:1 to 1:2.5[2]
Reaction Temperature 50 - 65 °C[2]
Reaction Time ~ 4 hours[2]
Polymerization Inhibitor Hydroquinone or MeHQ[5]

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point 57-63 °C[9]
Boiling Point 140-142 °C (at 45 mmHg)[9]
Appearance White to pale yellow crystalline solid[8]
Solubility Soluble in water, alcohol, ether, chloroform, benzene[8]

Experimental Protocols

Synthesis of this compound from Acrylic Acid and Aqueous HBr

This protocol is based on a procedure with a reported yield of 91%.[2]

  • Apparatus Setup: In a 5000 mL reaction kettle equipped with a stirrer, a thermometer, and a vent for tail gas absorption, add 3040 g (48%, 18 gram molecules) of hydrobromic acid.

  • Addition of Acrylic Acid: To the stirred hydrobromic acid, add 655 g (99.00%, 9 gram molecules) of acrylic acid.

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture.

  • Isolation: Filter the resulting solid product and dry it to obtain this compound.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Investigate Reagent Quality Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckSideReactions Consider Side Reactions Start->CheckSideReactions AcrylicPurity Acrylic Acid Purity? (Use freshly distilled) CheckReagents->AcrylicPurity HBrSource HBr Source? (Check concentration/form) CheckReagents->HBrSource MolarRatio Incorrect Molar Ratio? (Adjust to 1:1 - 1:2.5) CheckConditions->MolarRatio Temperature Improper Temperature? (Maintain 50-65°C) CheckConditions->Temperature ReactionTime Insufficient Reaction Time? (Monitor completion) CheckConditions->ReactionTime Polymerization Polymerization Occurring? (Add inhibitor) CheckSideReactions->Polymerization Byproducts Byproduct Formation? CheckSideReactions->Byproducts Solution Improved Yield AcrylicPurity->Solution HBrSource->Solution MolarRatio->Solution Temperature->Solution ReactionTime->Solution Polymerization->Solution Byproducts->Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow Start Start Reagents Combine Acrylic Acid and HBr Solution Start->Reagents Heat Heat to 50-65°C Reagents->Heat React Maintain Temperature for ~4 hours Heat->React Cool Cool Reaction Mixture React->Cool Filter Filter Crude Product Cool->Filter Purify Purify by Crystallization or Distillation Filter->Purify End Pure this compound Purify->End

Caption: General experimental workflow for this compound synthesis.

References

avoiding hydrolysis of 3-Bromopropionic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromopropionic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.

Understanding the Hydrolysis of this compound

This compound is a valuable bifunctional reagent used in a variety of synthetic applications. However, its utility can be compromised by its susceptibility to hydrolysis, particularly under neutral to alkaline conditions, which leads to the formation of the undesired byproduct, 3-hydroxypropionic acid. This hydrolysis proceeds via a nucleophilic substitution reaction (SN2 mechanism), where a hydroxide (B78521) ion attacks the carbon atom bearing the bromine, displacing the bromide ion.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is hydrolysis of this compound most likely to occur?

A1: Hydrolysis of this compound is most significant in aqueous solutions, especially under neutral to alkaline pH conditions.[1][2] The presence of water and nucleophiles, such as hydroxide ions, facilitates the conversion to 3-hydroxypropionic acid. Increased temperatures will also accelerate the rate of hydrolysis.

Q2: What is the primary byproduct of this compound hydrolysis?

A2: The primary byproduct is 3-hydroxypropionic acid.[1][2] This is formed through the substitution of the bromine atom by a hydroxyl group.

Q3: How can I detect the presence of the 3-hydroxypropionic acid byproduct in my reaction mixture?

A3: Several analytical techniques can be employed to detect and quantify both this compound and its hydrolysis byproduct. High-Performance Liquid Chromatography (HPLC) is a common method, with distinct retention times for each compound.[3] Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is another sensitive method.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two compounds based on their different chemical shifts.

Q4: Can I use this compound in aqueous solutions?

A4: While it is soluble in water, using this compound in aqueous media, especially at neutral or high pH, increases the risk of hydrolysis. If an aqueous system is unavoidable, it is crucial to maintain acidic conditions and keep the temperature as low as feasible for the desired reaction.

Q5: Are there alternative reagents to this compound that are less prone to hydrolysis?

A5: The choice of an alternative reagent depends on the specific reaction. For some applications, using an ester of this compound, such as methyl or ethyl 3-bromopropionate, can be a suitable strategy. The ester group protects the carboxylic acid functionality and can be less susceptible to promoting hydrolysis of the C-Br bond under certain conditions. The ester can then be hydrolyzed at a later stage if the free acid is required.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low yield of the desired product and presence of an unexpected polar impurity. Hydrolysis of this compound to 3-hydroxypropionic acid.1. Confirm the identity of the byproduct: Use analytical techniques like HPLC, GC-MS, or NMR to confirm the presence of 3-hydroxypropionic acid.[3][4] 2. Modify reaction conditions: - Switch to an aprotic solvent (e.g., THF, DMF, Acetone).[5] - If an aqueous or protic solvent is necessary, ensure the reaction medium is acidic (pH < 4). - Lower the reaction temperature.
Inconsistent reaction outcomes. Variable amounts of water in reagents or solvents, leading to inconsistent levels of hydrolysis.1. Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use. 2. Run reactions under an inert atmosphere: Perform the reaction under nitrogen or argon to exclude atmospheric moisture.
Reaction with a nucleophile results in a mixture of the expected product and 3-hydroxypropionic acid. The nucleophile is competing with hydroxide ions (from water) in attacking the this compound.1. Increase the concentration of the desired nucleophile. 2. Protect the carboxylic acid: Convert this compound to its methyl or ethyl ester before the reaction. The ester can be subsequently hydrolyzed under controlled conditions if the free acid is needed.

Data Presentation: Hydrolysis of Alkyl Halides

Table 1: Qualitative Influence of Reaction Conditions on Hydrolysis Rate

Condition Effect on Hydrolysis Rate Rationale
Increasing pH (Neutral to Alkaline) IncreasesHigher concentration of hydroxide ions (a strong nucleophile) accelerates the SN2 reaction.
Acidic pH Generally DecreasesLower concentration of hydroxide ions.
Protic Solvents (e.g., water, ethanol) Can promote hydrolysisSolvate the leaving group and can act as a nucleophile.
Aprotic Solvents (e.g., THF, DMF, Acetone) DecreasesDo not solvate the nucleophile as effectively, and do not act as a source of protons or hydroxyls.[5]
Increasing Temperature IncreasesProvides the necessary activation energy for the substitution reaction.

Note: The table is based on general principles of SN2 reactions for primary alkyl halides.

Experimental Protocols

Protocol 1: Esterification of this compound to Minimize Hydrolysis in Subsequent Reactions

This protocol describes the conversion of this compound to its ethyl ester. The ester can then be used in reactions where the free carboxylic acid would promote hydrolysis of the carbon-bromine bond.

Materials:

  • This compound

  • Absolute ethanol (B145695)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound in an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of this compound).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-bromopropionate.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Williamson Ether Synthesis with this compound under Anhydrous Conditions

This protocol provides a general method for using this compound as an electrophile in a Williamson ether synthesis, with precautions to minimize hydrolysis.

Materials:

  • Alcohol or phenol (B47542) starting material

  • Strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • This compound

  • Anhydrous workup reagents

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol or phenol in the anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Carefully add the strong base (e.g., sodium hydride) portion-wise to form the alkoxide or phenoxide. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 30 minutes.

  • Dissolve the this compound in a minimal amount of the same anhydrous aprotic solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway BPA This compound (BrCH2CH2COOH) HPA 3-Hydroxypropionic Acid (HOCH2CH2COOH) BPA->HPA SN2 Reaction Br_ion Br- HPA->Br_ion Byproduct OH OH- (from water, alkaline conditions) OH->BPA Troubleshooting_Workflow start Low Yield or Unexpected Byproduct check_hydrolysis Suspect Hydrolysis of This compound? start->check_hydrolysis analyze Analyze Reaction Mixture (HPLC, GC-MS, NMR) check_hydrolysis->analyze Yes no_hydrolysis Investigate Other Side Reactions check_hydrolysis->no_hydrolysis No confirm_hpa 3-Hydroxypropionic Acid Confirmed? analyze->confirm_hpa confirm_hpa->no_hydrolysis No modify_conditions Modify Reaction Conditions confirm_hpa->modify_conditions Yes use_aprotic Switch to Aprotic Solvent (THF, DMF) modify_conditions->use_aprotic acidify Ensure Acidic pH modify_conditions->acidify lower_temp Lower Reaction Temperature modify_conditions->lower_temp protect_acid Protect Carboxylic Acid (Esterification) modify_conditions->protect_acid end Improved Yield use_aprotic->end acidify->end lower_temp->end protect_acid->end

References

Technical Support Center: Off-Target Modifications of Amino Acids by 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Bromopropionic acid (3-BPA) for protein modification. The information provided aims to help users mitigate off-target reactions and accurately interpret experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (3-BPA) for amino acid modification?

A1: The primary target for alkylation by 3-BPA is the thiol group of cysteine residues. The high nucleophilicity of the thiolate anion (Cys-S⁻) makes it highly reactive towards the electrophilic carbon of 3-BPA, forming a stable thioether bond. This reaction is most efficient under neutral to slightly basic conditions.

Q2: What are the potential off-target amino acids that can be modified by 3-BPA?

A2: While cysteine is the primary target, other nucleophilic amino acid residues can also be modified by 3-BPA, especially under non-optimal reaction conditions. These include:

  • Histidine: The imidazole (B134444) ring of histidine can be alkylated. This reaction is pH-dependent and becomes more significant at pH values above 6.

  • Lysine (B10760008): The ε-amino group of lysine can be modified, but this reaction is generally much slower than the reaction with cysteine and typically occurs at higher pH (>9.0) where the amine is deprotonated.

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This side reaction can occur even at neutral or slightly acidic pH, particularly with longer reaction times or high concentrations of 3-BPA.

  • N-terminal α-amino group: The alpha-amino group of the N-terminal amino acid can also be a target for alkylation, particularly at neutral to slightly basic pH.

Q3: How does pH influence the selectivity of 3-BPA for different amino acids?

A3: pH is a critical factor in determining the selectivity of 3-BPA. The reactivity of each potential target amino acid is dependent on the protonation state of its nucleophilic group.

  • Cysteine: The pKa of the cysteine thiol group is around 8.3-8.6. At pH values approaching and exceeding this pKa, a significant concentration of the highly reactive thiolate anion is present, favoring alkylation.

  • Histidine: The pKa of the imidazole ring of histidine is approximately 6.0. As the pH rises above 6.0, the imidazole ring becomes deprotonated and more nucleophilic.

  • Lysine: The pKa of the ε-amino group of lysine is around 10.5. Significant deprotonation and reactivity only occur at high pH values.

Therefore, to maximize selectivity for cysteine, it is recommended to perform the reaction at a pH between 7.0 and 8.5.

Q4: What are some common artifacts to be aware of during mass spectrometry analysis of 3-BPA modified proteins?

A4: During mass spectrometry analysis, several artifacts can be observed:

  • Over-alkylation: Multiple modifications on a single peptide, including modification of less reactive residues.

  • Hydrolysis of 3-BPA: this compound can hydrolyze to 3-hydroxypropionic acid in aqueous solutions, especially at higher pH and temperature.[1] This can lead to a decrease in the effective concentration of the modifying agent.

  • In-source fragmentation: Derivatized methionine can sometimes fragment within the mass spectrometer's ionization source, leading to a mass loss of 48 Da.[2][3]

  • Carbamylation: If urea (B33335) is used in sample preparation, carbamylation of lysine residues and the N-terminus can occur, which can be mistaken for other modifications.

Troubleshooting Guides

This section provides solutions to common problems encountered during protein modification experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no modification of the target protein 1. Suboptimal pH: The reaction buffer pH is not suitable for the deprotonation of the target residue (e.g., cysteine thiol).2. Presence of competing nucleophiles: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete for 3-BPA.3. Inaccessible target residue: The target amino acid is buried within the protein's 3D structure.4. Oxidized target residue: Cysteine residues may be oxidized to form disulfide bonds.5. Degraded 3-BPA: The 3-BPA reagent may have hydrolyzed over time.1. Optimize pH: Adjust the reaction buffer to a pH between 7.5 and 8.5 for optimal cysteine modification.2. Buffer exchange: Ensure the buffer is free of competing nucleophiles. If a reducing agent is necessary for protein stability, perform a buffer exchange step before adding 3-BPA.3. Use denaturants: Consider adding a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and increase accessibility.4. Reduce disulfide bonds: Pre-treat the protein with a reducing agent like TCEP, followed by its removal before adding 3-BPA.5. Use fresh reagent: Prepare a fresh solution of 3-BPA for each experiment.
Significant off-target modifications observed 1. pH is too high: A high pH will deprotonate other nucleophilic side chains (e.g., lysine), increasing their reactivity.2. Prolonged reaction time: Longer incubation times can lead to the modification of less reactive residues.3. Excess 3-BPA: A high molar excess of 3-BPA can drive reactions with less nucleophilic amino acids.1. Lower the reaction pH: Maintain the pH in the optimal range for cysteine modification (7.5-8.5).2. Optimize reaction time: Monitor the reaction progress over time and quench the reaction once sufficient target modification is achieved.3. Perform a titration: Determine the optimal molar ratio of 3-BPA to protein for your specific system to minimize excess reagent.
Protein precipitation during or after modification 1. Over-modification: Extensive modification can alter the protein's net charge and pI, leading to decreased solubility.2. Unsuitable buffer conditions: The buffer composition may not be optimal for maintaining protein solubility after modification.1. Reduce 3-BPA concentration: Use a lower molar excess of the modifying reagent.2. Optimize buffer: Adjust the pH, ionic strength, or add solubility-enhancing agents (e.g., glycerol, non-ionic detergents) to the buffer.[4]
Ambiguous Mass Spectrometry Results 1. Incomplete digestion: The modified protein may be resistant to enzymatic digestion.2. Co-elution of modified and unmodified peptides: This can complicate data analysis.3. Unexpected mass shifts: These could be due to artifacts or unknown modifications.1. Optimize digestion: Try a different protease or a combination of proteases. Denaturing the protein before digestion can also improve efficiency.2. Improve chromatographic separation: Optimize the LC gradient to better separate peptides.3. Manual spectra validation: Carefully inspect the MS/MS spectra to confirm the modification site. Consider the possibility of common artifacts like carbamylation or oxidation.

Quantitative Data Summary

Amino AcidNucleophilic GrouppKa of Side ChainOptimal pH for ReactionRelative Reactivity (at optimal pH)Notes
Cysteine Thiol (-SH)~8.3 - 8.67.5 - 8.5++++The primary and most reactive target.
Histidine Imidazole~6.0> 6.5++Reactivity increases significantly as pH rises above its pKa.
Lysine ε-Amino (-NH₂)~10.5> 9.0+Generally low reactivity at physiological pH.
Methionine Thioether (-S-CH₃)N/ANeutral to slightly acidic+Can be a significant off-target, especially with prolonged reaction times.
N-terminus α-Amino (-NH₂)~7.5 - 8.07.5 - 8.5++Reactivity is comparable to histidine in the optimal pH range for cysteine modification.

Reactivity Scale: ++++ (Very High), +++ (High), ++ (Moderate), + (Low)

Experimental Protocols

Protocol 1: Selective Alkylation of Cysteine Residues with this compound

This protocol is designed to maximize the selective modification of cysteine residues while minimizing off-target reactions.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, HEPES)

  • This compound (3-BPA)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Buffer for reaction (e.g., 100 mM sodium phosphate, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis. This step is critical to prevent the reducing agent from reacting with 3-BPA.

  • Alkylation Reaction:

    • Prepare a fresh stock solution of 3-BPA (e.g., 1 M in water or DMSO).

    • Add a 10-50 fold molar excess of 3-BPA to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration that is at least 2-fold higher than the initial concentration of 3-BPA to consume any unreacted alkylating agent.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess reagents and byproducts by buffer exchange using a desalting column or dialysis into a buffer suitable for downstream applications (e.g., mass spectrometry).

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of 3-BPA Modified Proteins

This protocol outlines the steps for preparing the modified protein for identification and characterization of modifications by mass spectrometry.

Materials:

  • Alkylated protein sample from Protocol 1

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Denaturation and Digestion:

    • Denature the alkylated protein by adding denaturing buffer.

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Acidification and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • When setting up the search parameters in your data analysis software, include the mass shift for the propionic acid modification on cysteine (+72.021 Da) as a variable modification. Also, consider potential off-target modifications on histidine, lysine, and methionine as variable modifications.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis Protein Protein Sample Reduction Reduction (TCEP) Protein->Reduction Buffer_Exchange_1 Buffer Exchange Reduction->Buffer_Exchange_1 Alkylation Alkylation with 3-BPA Buffer_Exchange_1->Alkylation Quenching Quenching Alkylation->Quenching Cleanup Sample Cleanup Quenching->Cleanup Digestion Proteolytic Digestion Cleanup->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for protein modification with 3-BPA and subsequent analysis.

Signaling_Pathway cluster_targets Potential Nucleophilic Targets BPA This compound (Electrophile) Cys Cysteine (Thiolate) BPA->Cys Primary Target (High Reactivity) His Histidine (Imidazole) BPA->His Off-Target (pH > 6.5) Lys Lysine (Amine) BPA->Lys Off-Target (pH > 9.0) Met Methionine (Thioether) BPA->Met Off-Target N_term N-terminus (Amine) BPA->N_term Off-Target

Caption: Reactivity of this compound with primary and off-target amino acids.

References

Technical Support Center: Enhancing the Selectivity of 3-Bromopropionic Acid for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of 3-bromopropionic acid for cysteine residues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's reaction with amino acids?

A1: this compound reacts with nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN2) reaction. The most reactive nucleophile in proteins under physiological conditions is the thiolate anion (-S⁻) of a deprotonated cysteine residue. This thiolate attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether bond, resulting in S-carboxyethylcysteine.

Q2: Why is cysteine the primary target for alkylation with this compound?

A2: Cysteine's thiol group has a pKa of approximately 8.0-9.0.[1] Above this pH, the thiol group deprotonates to form the highly nucleophilic thiolate anion, which readily reacts with electrophiles like this compound.[2] Other nucleophilic residues like lysine (B10760008) (ε-amino group pKa ~10.5) and histidine (imidazole pKa ~6.0-7.0) are generally less reactive under conditions optimized for cysteine labeling.[1][3]

Q3: What are the potential side reactions when using this compound?

A3: While this compound is relatively selective for cysteine, side reactions can occur, especially under non-optimal conditions. The primary side reactions involve the alkylation of other nucleophilic amino acid residues, including:

  • Lysine: The ε-amino group can be alkylated at higher pH values (pH > 9).

  • Histidine: The imidazole (B134444) ring can be alkylated, particularly at pH values around its pKa.

  • Methionine: The thioether side chain can be a target for alkylation, though it is generally less reactive than the cysteine thiolate.[4]

  • N-terminus: The α-amino group of the protein or peptide can also be a site of modification.

Q4: How does pH affect the selectivity of the reaction?

A4: pH is the most critical factor for controlling the selectivity of cysteine alkylation.

  • Optimal pH for Cysteine Alkylation: A pH range of 7.5-8.5 is generally optimal for selective cysteine modification. In this range, a significant portion of cysteine thiols are deprotonated to the reactive thiolate form, while the amino groups of lysine are predominantly protonated and thus less nucleophilic.[5][6]

  • Higher pH ( > 9.0): Increases the rate of cysteine alkylation but also significantly increases the likelihood of side reactions with lysine residues.[1]

  • Lower pH ( < 7.0): Decreases the rate of cysteine alkylation as the thiol group is mostly protonated. This can sometimes be used to achieve higher selectivity if the target cysteine has an unusually low pKa.

Q5: Is the product of the reaction between this compound and cysteine stable?

A5: Yes, the resulting S-carboxyethylcysteine is a stable thioether. Unlike S-carboxymethylcysteine (formed from iodoacetic acid), it does not undergo intramolecular cyclization.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of cysteine residues with this compound.

Problem Potential Cause Recommended Solution
Low or No Cysteine Alkylation Incomplete reduction of disulfide bonds: Cysteine residues involved in disulfide bonds are not available for alkylation.Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP prior to adding this compound.
Suboptimal pH: The reaction pH is too low, resulting in protonated and unreactive cysteine thiols.Perform the alkylation reaction in a buffer with a pH between 7.5 and 8.5.[5]
Degraded this compound: The reagent may have degraded over time.Use a fresh solution of this compound for each experiment.
Insufficient reagent concentration: The molar excess of this compound is too low.Increase the molar excess of this compound relative to the concentration of free thiols. A 10 to 20-fold molar excess is a good starting point.
Non-specific Labeling (Alkylation of Lysine, Histidine, etc.) High pH: The reaction pH is too high (e.g., > 9.0), leading to the deprotonation and increased reactivity of other nucleophilic side chains.[1]Lower the reaction pH to the optimal range of 7.5-8.5.
High concentration of this compound: A large excess of the alkylating agent can drive less favorable side reactions.Optimize the concentration of this compound by performing a titration experiment to find the lowest concentration that provides complete cysteine alkylation with minimal side reactions.
Prolonged reaction time: Extended incubation times can lead to the accumulation of side products.Reduce the reaction time. Monitor the reaction progress by mass spectrometry to determine the optimal incubation period.
Protein Precipitation during Reaction Denaturation: The combination of reducing agents, alkylating agents, and buffer conditions may cause the protein to unfold and aggregate.Perform the reaction at a lower temperature (e.g., 4°C). Include a denaturant like urea (B33335) or guanidine (B92328) hydrochloride in the buffer if necessary to maintain solubility, but be mindful of potential carbamylation with urea at elevated temperatures.[6]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of reagents will lead to variable results.Always prepare fresh solutions of reducing agents and this compound.
Oxygen in the buffer: Oxygen can re-oxidize the reduced thiols, making them unavailable for alkylation.Degas all buffers before use to minimize oxygen content.

Data Presentation

Table 1: Influence of pH on the Relative Reactivity of Nucleophilic Amino Acids

This table provides a qualitative overview of how pH influences the reactivity of key amino acid side chains with haloalkanoic acids like this compound. The reactivity is primarily governed by the pKa of the respective functional group.

Amino AcidNucleophilic GrouppKaReactivity at pH 7.0Reactivity at pH 8.5Reactivity at pH 9.5
CysteineThiol (-SH)~8.0-9.0[1]ModerateHighVery High
HistidineImidazole~6.0-7.0[3]HighModerateLow
Lysineε-Amino (-NH₃⁺)~10.5[1]Very LowLowModerate
N-terminusα-Amino (-NH₃⁺)~7.6-8.0[1]LowModerateHigh

Note: Reactivity is a simplified representation. The actual reaction rate depends on various factors including the protein's local microenvironment.

Table 2: Recommended Reaction Conditions for Selective Cysteine Alkylation

ParameterRecommended RangeRationale
pH 7.5 - 8.5Maximizes cysteine thiolate formation while minimizing reactivity of other nucleophiles like lysine.[5][6]
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and minimizing protein degradation and side reactions.
This compound Concentration 10-20 fold molar excess over free thiolsEnsures complete alkylation of cysteines. Higher concentrations may lead to non-specific labeling.
Reaction Time 30 - 60 minutesTypically sufficient for complete cysteine alkylation. Longer times may increase side reactions.
Reducing Agent DTT or TCEP (5-10 mM)Ensures all cysteines are in their reduced, reactive form.
Buffer Tris or Phosphate buffer (50-100 mM)Provides stable pH control during the reaction. Avoid primary amine buffers if targeting other residues is a concern.

Experimental Protocols

Protocol: Selective S-carboxyethylation of Cysteine Residues in a Protein

This protocol is adapted from standard procedures for S-carboxymethylation and is designed for the selective modification of cysteine residues with this compound.[5][8]

Materials:

  • Protein of interest

  • Denaturing Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.3

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylation Reagent: 1 M this compound in 1 M NaOH (prepare fresh, protect from light)

  • Quenching Reagent: β-mercaptoethanol or excess DTT

  • Desalting column or dialysis tubing

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the Denaturing Buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds: Add the 1 M DTT stock solution to the protein solution to a final concentration of 10 mM. Incubate for 1-2 hours at 37°C.

  • Cooling: Allow the solution to cool to room temperature.

  • Alkylation: Add the 1 M this compound solution to the reduced protein solution to a final concentration of 20-50 mM. The final concentration should be a 10-20 fold molar excess over the total thiol concentration. Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

  • Quenching: Stop the alkylation reaction by adding a quenching reagent. For example, add β-mercaptoethanol to a final concentration of 50 mM.

  • Purification: Remove excess reagents and byproducts by desalting the protein solution using a suitable size-exclusion chromatography column or by dialysis against a buffer of choice.

  • Verification: Confirm the modification of cysteine residues and assess for any non-specific modifications using mass spectrometry.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis start Protein Sample denature Denaturation (6M Guanidine HCl) start->denature reduce Reduction (10 mM DTT, 37°C) denature->reduce alkylate Alkylation (this compound, pH 7.5-8.5, RT, dark) reduce->alkylate quench Quenching (β-mercaptoethanol) alkylate->quench purify Purification (Desalting/Dialysis) quench->purify analyze Mass Spectrometry Analysis purify->analyze

Caption: Experimental workflow for selective cysteine alkylation.

Signaling_Pathway cluster_reactivity Factors Influencing Selectivity cluster_outcome Reaction Outcome pH pH Cysteine_Alkylation Selective Cysteine Alkylation pH->Cysteine_Alkylation Optimal (7.5-8.5) Side_Reactions Non-specific Side Reactions (Lys, His, etc.) pH->Side_Reactions High (>9.0) Concentration Reagent Concentration Concentration->Side_Reactions High Temperature Temperature Temperature->Side_Reactions High Time Reaction Time Time->Side_Reactions Long

Caption: Key factors influencing reaction selectivity.

References

Managing the Corrosivity of 3-Bromopropionic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the corrosive nature of 3-Bromopropionic acid in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive hazards of this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of its dust or mists may cause severe irritation and chemical burns to the respiratory tract.[3] Ingestion can lead to severe and permanent damage to the digestive tract.[3] It is also corrosive to some metals.

Q2: What are the initial first aid measures for exposure to this compound?

A2: Immediate action is crucial in case of exposure.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is essential to ensure safety.

  • Eye Protection: Wear chemical safety goggles and a face shield when there is a potential for splashes.[5][6]

  • Skin Protection: Wear chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but the material safety data sheet (MSDS) should be consulted for extended contact) and a lab coat or apron.[5][6]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator when dusts or mists are generated, or when working in poorly ventilated areas.[7]

  • Footwear: Closed-toe shoes are mandatory.[5]

Q4: How should this compound be stored to minimize corrosion?

A4: Proper storage is critical to prevent corrosion and ensure stability. Store in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep the container tightly closed.[3] It is recommended to store it in a corrosive-resistant container with a resistant inner liner. Store below eye level and segregate from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[4][6][8][9]

Troubleshooting Guide

Problem 1: Visible corrosion or degradation of laboratory equipment after using this compound.

  • Possible Cause: Use of incompatible materials for handling or storage.

  • Solution: Immediately transfer the acid to a compatible container. Review the material compatibility chart (Table 1) and replace any incompatible equipment. For future experiments, ensure all materials that will come into contact with this compound are compatible.

Problem 2: A spill of this compound has occurred.

  • Immediate Action: Evacuate the immediate area and ensure proper ventilation. Do not attempt to clean up a large spill without proper training and equipment.

  • For Small Spills:

    • Wear appropriate PPE, including respiratory protection.[10]

    • Contain the spill using an inert absorbent material.

    • Neutralize the spill by slowly adding a weak base such as sodium bicarbonate or calcium carbonate until fizzing stops.[10][11][12]

    • Carefully sweep up the neutralized mixture and place it in a designated, labeled hazardous waste container.[13]

    • Clean the spill area with soap and water.[13]

Problem 3: A strong, pungent odor is detected during the experiment.

  • Possible Cause: Inadequate ventilation or a potential leak.

  • Solution:

    • Ensure all work with this compound is conducted in a properly functioning chemical fume hood.[5][14]

    • Check all containers and apparatus for leaks.

    • If the odor persists, evacuate the area and notify the appropriate safety personnel.

Data Presentation

Table 1: Material Compatibility with this compound

Material CategorySpecific MaterialCompatibility RatingNotes
Metals Stainless Steel (304, 316)ModeratePitting corrosion may occur over time.
AluminumNot RecommendedRapidly corrodes.
Carbon SteelNot RecommendedSevere corrosion.
Hastelloy C-276GoodResistant to a wide range of corrosive media.
Plastics Polytetrafluoroethylene (PTFE)ExcellentHighly resistant.
Polypropylene (PP)GoodSuitable for short-term contact and storage.
Polyethylene (PE)GoodSuitable for short-term contact and storage.
Polyvinyl Chloride (PVC)PoorCan degrade and leach plasticizers.
Elastomers Viton®GoodGood resistance to many acids.
Buna-N (Nitrile)FairMay swell with prolonged exposure.
EPDMPoorNot recommended for use with halogenated compounds.
Glass Borosilicate GlassExcellentStandard material for laboratory glassware.

Disclaimer: This table provides general guidance. It is crucial to consult specific chemical resistance charts and the manufacturer's recommendations for your equipment.

Experimental Protocols

Protocol 1: General Handling and Use of this compound

  • Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound.[6][14] Ensure a safety shower and eyewash station are readily accessible.[4]

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the FAQ section.

  • Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Dispensing: When transferring the solid, use a scoop or spatula made of a compatible material (e.g., stainless steel for brief contact, or a PTFE-coated spatula). Avoid generating dust.[3] If preparing a solution, slowly add the this compound to the solvent while stirring.

  • Reaction Setup: Use glassware (borosilicate) for reactions.[14] Ensure all joints are properly sealed. If heating is required, use a heating mantle and monitor the reaction closely.

  • Waste Disposal: Dispose of all waste containing this compound in a properly labeled hazardous waste container. Do not pour down the drain unless neutralized and permitted by local regulations.[9]

  • Decontamination: Clean all equipment and the work area thoroughly with soap and water after use.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Review SDS prep2 Inspect Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Prepare Solution/Reaction handle1->handle2 post1 Neutralize & Dispose Waste handle2->post1 post2 Decontaminate Glassware post1->post2 post3 Clean Work Area post2->post3

Caption: Experimental workflow for safely handling this compound.

troubleshooting_spill spill Spill Occurs is_large Is the spill large? spill->is_large evacuate Evacuate Area & Call for Help is_large->evacuate Yes don_ppe Don Appropriate PPE is_large->don_ppe No contain Contain Spill with Absorbent don_ppe->contain neutralize Neutralize with Weak Base contain->neutralize cleanup Collect & Dispose of Waste neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate

Caption: Troubleshooting logic for a this compound spill.

References

Technical Support Center: Troubleshooting 3-Bromopropionic Acid Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to help identify common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

General Troubleshooting and FAQs

Q1: My ¹H NMR spectrum shows unreacted this compound. How can I identify it?

A1: Unreacted this compound will typically show two triplets in the ¹H NMR spectrum. The triplet at approximately 3.6 ppm corresponds to the protons on the carbon adjacent to the bromine (-CH₂Br), and the triplet at around 3.0 ppm is from the protons on the carbon adjacent to the carboxylic acid group (-CH₂COOH). The exact chemical shifts can vary slightly depending on the solvent used.

Q2: I see unexpected olefinic protons in my ¹H NMR spectrum. What could this be?

A2: The presence of signals in the olefinic region (typically 5.8-6.5 ppm) often indicates the formation of acrylic acid. This is a common byproduct resulting from the elimination of HBr from this compound, especially when the reaction is carried out at elevated temperatures or in the presence of a non-nucleophilic base.

Q3: My reaction mixture shows a new triplet at around 3.8 ppm and another at 2.6 ppm in the ¹H NMR. What is this byproduct?

A3: These signals are characteristic of 3-Hydroxypropionic acid, which can form if there is water present in your reaction mixture, leading to hydrolysis of the C-Br bond. The triplet around 3.8 ppm corresponds to the protons on the carbon bearing the hydroxyl group (-CH₂OH), and the triplet around 2.6 ppm is from the protons adjacent to the carboxylic acid.[1]

Reaction-Specific Troubleshooting Guides

Below are detailed guides for common reactions involving this compound, including potential byproducts and their identification by NMR.

Esterification with Ethanol (B145695)

This reaction is typically performed under acidic conditions to produce ethyl 3-bromopropionate.

Experimental Protocol: To a solution of this compound in ethanol (1.5 molar equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is refluxed until the reaction is complete, as monitored by TLC or NMR. The solvent is then evaporated, and the residue is worked up, for example, by washing with a sodium bicarbonate solution and water, followed by distillation.[2]

Potential Issues and NMR Identification:

Issue / Unexpected Signal Potential Byproduct ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm) Troubleshooting Tips
Signals for acrylic acidAcrylic acidMultiplets at ~5.8-6.5Olefinic carbons at ~128-132, Carboxyl at ~171Lower the reaction temperature. Use a milder acid catalyst if possible.
Signals for ethyl acrylateEthyl acrylateMultiplets at ~5.8-6.4, Quartet at ~4.2, Triplet at ~1.3Olefinic carbons at ~128-131, Carbonyl at ~166This can form from the esterification of acrylic acid. To avoid this, prevent the formation of acrylic acid.
Unreacted starting materialThis compoundTriplet at ~3.6 (-CH₂Br), Triplet at ~3.0 (-CH₂COOH)~25 (-CH₂Br), ~39 (-CH₂COOH), ~177 (C=O)Increase reaction time or the amount of catalyst. Ensure removal of water if using a Dean-Stark trap.

Expected Product NMR Data:

Compound ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm)
Ethyl 3-bromopropionate4.2 (q, 2H), 3.5 (t, 2H), 3.0 (t, 2H), 1.3 (t, 3H)169 (C=O), 61 (-OCH₂), 38 (-CH₂CO), 26 (-CH₂Br), 14 (-CH₃)

esterification_troubleshooting

Byproduct Formation Pathway
Reaction with Thiols (e.g., Cysteine)

This reaction leads to the formation of S-alkylated cysteine derivatives.

Experimental Protocol: The reaction of this compound with cysteine is typically carried out in an aqueous solution under basic conditions to deprotonate the thiol group, making it a more potent nucleophile. The pH is maintained to favor the thiolate anion. The reaction progress can be monitored by techniques like HPLC or NMR. The product is then isolated, often by ion-exchange chromatography or by adjusting the pH.

Potential Issues and NMR Identification:

Issue / Unexpected Signal Potential Byproduct ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm) Troubleshooting Tips
Olefinic signalsAcrylic acidMultiplets at ~5.8-6.5Olefinic carbons at ~128-132, Carboxyl at ~171The basic conditions can promote elimination. Control the pH and temperature carefully.
Disulfide formationCystine--The thiol group of cysteine can be oxidized to form a disulfide. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Expected Product NMR Data:

Compound ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm)
S-(2-carboxyethyl)cysteine~3.8 (dd, 1H), ~3.0 (m, 2H), ~2.8 (m, 2H), ~2.7 (t, 2H)~175 (C=O, Cys), ~174 (C=O, prop), ~54 (α-CH), ~35 (β-CH₂), ~34 (-SCH₂), ~29 (-CH₂CO)

This technical support guide provides a starting point for identifying byproducts in your this compound reactions. For more complex issues, consulting detailed spectroscopic literature and considering 2D NMR techniques (COSY, HSQC, HMBC) is recommended for unambiguous structure elucidation.

References

Technical Support Center: 3-Bromopropionic Acid and Thiol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of pH on the reactivity of 3-bromopropionic acid with thiols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the reaction between this compound and a thiol?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key to this reaction is the deprotonation of the thiol (R-SH) to its conjugate base, the thiolate anion (R-S⁻). The thiolate is a significantly more potent nucleophile and readily attacks the electrophilic carbon atom bonded to the bromine on this compound, displacing the bromide ion to form a stable thioether bond.

Q2: How does pH influence the rate of this reaction?

The pH of the reaction medium is the most critical parameter influencing the reaction rate. The concentration of the highly reactive thiolate anion is directly dependent on the pH and the pKₐ of the specific thiol being used.

  • At low pH (pH << pKₐ): The thiol exists predominantly in its protonated form (R-SH). This form is a poor nucleophile, resulting in a very slow reaction rate.

  • As pH approaches the pKₐ: The concentration of the thiolate anion (R-S⁻) increases, leading to a significant increase in the reaction rate.

  • At high pH (pH > pKₐ): The thiol is primarily in its reactive thiolate form, maximizing the potential reaction rate. However, excessively high pH can introduce competing side reactions.

The relationship between pH, thiol deprotonation, and reactivity is illustrated below.

Low_pH Low pH (Acidic) Thiol Thiol (R-SH) (Poor Nucleophile) Low_pH->Thiol Favors Neutral_pH pH ≈ pKa (Neutral) Thiolate Thiolate (R-S⁻) (Strong Nucleophile) Neutral_pH->Thiolate Increases [R-S⁻] High_pH High pH (Basic) High_pH->Thiolate Maximizes [R-S⁻] Slow Slow Thiol->Slow Leads to Increasing Increasing Thiolate->Increasing Leads to Fast Fast Thiolate->Fast Leads to

Figure 1. Relationship between pH, thiol speciation, and reaction rate.
Q3: What is the optimal pH range for reacting this compound with thiols?

For most applications, a pH range of 7.5 to 9.0 is recommended. This range provides a good balance between ensuring a high concentration of the reactive thiolate and avoiding potential side reactions. While the reaction can proceed at physiological pH (~7.4), the rate will be slower than at a slightly more basic pH. For instance, the reaction of bromoacetyl groups, which are chemically similar to the reactive end of this compound, with thiols is significantly accelerated at pH 9.0 compared to pH 6.5.[1]

Troubleshooting Guide

Issue: Low or No Product Yield

A low yield of the desired thioether product is the most common issue. The following workflow can help diagnose the problem.

Troubleshooting_Workflow start Start: Low Product Yield check_ph Is the reaction pH between 7.5 and 9.0? start->check_ph check_thiol Was the thiol solution prepared fresh? check_ph->check_thiol Yes adjust_ph Solution: Adjust pH to 8.0-8.5 using a non-nucleophilic buffer. check_ph->adjust_ph No check_reagents Are the reagent concentrations correct? check_thiol->check_reagents Yes use_fresh_thiol Solution: Prepare fresh thiol solution. Consider using a reducing agent like TCEP if necessary. check_thiol->use_fresh_thiol No check_time Was the reaction time sufficient? check_reagents->check_time Yes verify_conc Solution: Verify concentrations of stock solutions and recalculate additions. check_reagents->verify_conc No increase_time Solution: Increase reaction time and monitor progress (e.g., by LC-MS). check_time->increase_time No end Problem Solved check_time->end Yes adjust_ph->end use_fresh_thiol->end verify_conc->end increase_time->end

Figure 2. Troubleshooting workflow for low product yield.
Issue: Presence of Unexpected Side Products

  • Cause: Thiols, especially in solution, can oxidize to form disulfides (R-S-S-R), which are unreactive towards this compound. This is more likely to occur in buffers that are not deoxygenated.

  • Solution: Always use freshly prepared thiol solutions. If possible, prepare buffers with deoxygenated water and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause: If working with proteins or peptides, a pH value that is too high (> 9.5) can lead to side reactions with other nucleophilic residues, such as the primary amine of lysine.

  • Solution: Maintain the reaction pH at or below 9.0 to ensure chemoselectivity for the thiol group.

Quantitative Data

The rate of the SN2 reaction is highly dependent on the pKₐ of the reacting thiol. A lower pKₐ means the thiol is more acidic and will form the reactive thiolate at a lower pH.

Thiol CompoundApproximate Thiol pKₐRecommended Starting pHRelative Reactivity Trend
Glutathione9.28.5 - 9.0High
Cysteine8.38.0 - 8.5Very High
3-Mercaptopropionic Acid10.39.0 - 9.5Moderate
2-Mercaptoethanol9.68.5 - 9.5Moderate

Note: These values are approximate and can vary with buffer composition and temperature. The reactivity trend assumes reactions are run at a pH slightly below the pKₐ.

Experimental Protocols

General Protocol for Conjugation of a Thiol to this compound

This protocol provides a general workflow. Optimal concentrations and reaction times should be determined empirically for each specific application.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a compatible, non-nucleophilic buffer (e.g., sodium phosphate (B84403) or sodium borate).

    • Immediately before use, prepare a stock solution of the thiol-containing compound (e.g., a peptide) in a deoxygenated, non-nucleophilic buffer.

  • Reaction Setup:

    • In a reaction vessel, add the thiol solution.

    • Adjust the pH of the thiol solution to the desired value (e.g., 8.5) using a dilute, non-nucleophilic base (e.g., 0.5 M NaOH).

    • Add the this compound stock solution to the pH-adjusted thiol solution. A 5- to 10-fold molar excess of the this compound is a common starting point for ensuring complete reaction of the thiol.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature with gentle stirring.

    • Protect the reaction from light if any of the components are light-sensitive.

    • Typical reaction times can range from 1 to 4 hours.

  • Monitoring and Quenching:

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC, by observing the disappearance of the starting thiol and the appearance of the product.

    • Once the reaction is complete, it can be quenched by adding a small molecule thiol (e.g., 2-mercaptoethanol) to react with any excess this compound.

  • Purification:

    • Purify the final conjugate product from excess reagents and byproducts using a suitable method, such as size-exclusion chromatography, dialysis, or preparative HPLC.

The general experimental workflow is depicted below.

prep 1. Reagent Preparation (Fresh Thiol Solution) ph_adjust 2. pH Adjustment (pH 8.0 - 9.0) prep->ph_adjust reaction 3. Initiate Reaction (Add this compound) ph_adjust->reaction incubation 4. Incubation (Room Temp, 1-4h) reaction->incubation monitoring 5. Monitoring (LC-MS / HPLC) incubation->monitoring purification 6. Quenching & Purification monitoring->purification

Figure 3. General experimental workflow for thiol conjugation.

References

Technical Support Center: Alkylation Reaction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing off-site alkylation reactions. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to enhance the precision and selectivity of their experiments.

Section 1: Troubleshooting Off-Site Alkylation in Proteomics

This section focuses on common issues encountered during protein reduction and alkylation steps in proteomics workflows, particularly mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of off-target alkylation in proteomics?

A1: Off-target alkylation, especially of amino acid residues other than cysteine, is a frequent issue. The primary causes include:

  • Suboptimal pH: The alkylation of cysteine residues is most efficient at a pH above the pKa of its thiol group (~8.3), where it exists in the more nucleophilic thiolate form. However, excessively high pH can increase the reactivity of other nucleophilic sites, such as lysine (B10760008) residues.

  • High Reagent Concentration: Using an excessive concentration of the alkylating agent (e.g., iodoacetamide) can drive the reaction towards modifying less reactive sites.

  • Elevated Temperature: While heat can speed up the reaction, it can also promote undesirable side reactions.

  • Presence of Interfering Nucleophiles: Some buffer components, like primary amines (e.g., Tris), can compete with the intended target for the alkylating agent.

  • Reagent Instability: Alkylating agents like iodoacetamide (B48618) are light-sensitive and can degrade, leading to unpredictable reactivity. It is crucial to use freshly prepared solutions.

Q2: My mass spectrometry data shows unexpected +57 Da modifications on lysine and methionine residues. What is happening?

A2: A +57 Da modification corresponds to carbamidomethylation by iodoacetamide (IAA). While the intended target is the thiol group of cysteine, IAA can react with other nucleophilic side chains, a phenomenon known as overalkylation or off-site modification. Lysine and methionine are common off-targets. Studies have shown that iodine-containing reagents like IAA and iodoacetic acid (IAC) are particularly prone to modifying methionine residues, which can significantly decrease their identification rates in mass spectrometry.

Q3: How can I prevent the reformation of disulfide bonds without causing off-target modifications?

A3: Alkylation is performed after reduction to permanently block the cysteine thiol groups and prevent disulfide bonds from reforming. To achieve this selectively:

  • Ensure Complete Reduction: Before adding the alkylating agent, make sure all disulfide bonds are fully reduced using a reagent like DTT or TCEP.

  • Optimize Alkylation Conditions: Perform the alkylation at room temperature for a controlled duration (e.g., 30 minutes) in the dark to prevent reagent degradation.

  • Quench the Reaction: After the incubation period, add a quenching agent like DTT or L-cysteine to consume any remaining unreacted alkylating agent. This prevents the agent from modifying the protease (e.g., trypsin) or other sites during subsequent steps.

Q4: Are there alternative alkylating reagents that are less prone to off-site reactions?

A4: Yes, if off-site alkylation persists with iodoacetamide, consider using alternative reagents. Acrylamide and chloroacetamide are common substitutes. Acrylamide, in particular, has been shown to result in fewer off-site modifications, especially to methionine, compared to iodine-containing reagents. However, be aware that different reagents have different reaction kinetics and may require optimization.

Troubleshooting Guide: Incomplete Cysteine Alkylation

Problem: Mass spectrometry data reveals a significant number of peptides with unmodified cysteine residues, indicating incomplete alkylation.

Possible Cause Recommended Solution Citation
Incomplete Reduction Ensure disulfide bonds are fully reduced before alkylation. Use a fresh solution of DTT (5-10 mM) and incubate at 56°C for 30-60 minutes.
Degraded Alkylating Agent Iodoacetamide and related reagents are light-sensitive. Always prepare solutions fresh immediately before use and store them protected from light.
Suboptimal pH Maintain the reaction buffer pH strictly between 8.0 and 8.5 to favor the formation of the reactive thiolate ion (-S⁻) from the cysteine thiol group (-SH).
Insufficient Reaction Time Allow the alkylation reaction to proceed for a sufficient duration. A standard protocol is 30 minutes at room temperature in the dark.
Troubleshooting Workflow for Off-Site Alkylation

If you are experiencing off-site modifications, follow this logical workflow to diagnose and resolve the issue.

G start Start: Off-Site Alkylation Detected check_ph Check pH of Alkylation Buffer start->check_ph ph_high Is pH > 8.5? check_ph->ph_high adjust_ph Adjust pH to 8.0-8.5 ph_high->adjust_ph Yes check_conc Review Alkylating Agent Concentration ph_high->check_conc No adjust_ph->check_conc reduce_conc Decrease Concentration (e.g., to 14 mM IAA) conc_high Is Concentration Excessive? check_conc->conc_high conc_high->reduce_conc Yes check_temp Check Reaction Temperature & Time conc_high->check_temp No reduce_conc->check_temp adjust_temp Set to RT for 30 min in the dark temp_high Temp > RT or Time > 30 min? check_temp->temp_high temp_high->adjust_temp Yes add_quench Implement Quenching Step (e.g., with DTT) temp_high->add_quench No adjust_temp->add_quench consider_alt Consider Alternative Reagent (e.g., Acrylamide) add_quench->consider_alt If problem persists end Problem Resolved consider_alt->end

Caption: Troubleshooting workflow for diagnosing and resolving off-site alkylation.

Quantitative Data: Effect of Iodoacetamide (IAA) Concentration

Optimizing the concentration of the alkylating agent is critical. While a sufficient amount is needed to drive the reaction to completion, excessive concentrations increase the likelihood of off-site modifications.

IAA ConcentrationAvg. Peptides with Alkylated CysteineAvg. Peptides with N-Terminus Alkylation
1 mM217150
8 mM420180
14 mM446190
20 mM448205
(Data adapted from a study optimizing iodoacetamide concentration. Absolute numbers are experiment-dependent.)

As shown, the number of successfully alkylated cysteine-containing peptides begins to plateau around 14 mM, while off-site N-terminal alkylation continues to rise with concentration. This suggests that 14 mM is an effective concentration that balances on-target efficacy with off-target side effects.

Section 2: Strategies for Selective Alkylation in Drug Development

In drug development, the goal of alkylation is often to covalently modify a specific biological target (like DNA or a protein) in diseased cells while sparing healthy ones. Lack of selectivity is a major cause of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in achieving selective alkylation with anticancer agents?

A1: The primary challenge is the lack of inherent chemical selectivity. Alkylating agents are highly reactive electrophiles that can react with numerous nucleophilic sites in both cancer and normal cells. Their cytotoxic effect is often linked to the alkylation of DNA, but this process occurs indiscriminately. The therapeutic window relies on the fact that rapidly dividing cells (like cancer cells) are more vulnerable to DNA damage because they are actively replicating their DNA.

Q2: How can the selectivity of an alkylating drug be improved?

A2: Since the chemical reaction itself is not selective, modern strategies focus on targeted delivery or activation of the alkylating agent at the tumor site. Key approaches include:

  • Antibody-Drug Conjugates (ADCs): An alkylating agent is attached to an antibody that specifically recognizes an antigen on the surface of cancer cells. This delivers the toxic payload directly to the tumor.

  • Prodrug Strategies: The alkylating agent is administered in an inactive "prodrug" form. It is designed to be converted into its active, toxic form only under specific conditions found within the tumor microenvironment.

  • Enzyme-Directed Prodrug Therapy (ADEPT/GDEPT): An enzyme that can activate a specific prodrug is targeted to the tumor, either by linking it to an antibody (ADEPT) or through gene therapy (GDEPT). The inactive prodrug is then administered systemically and is only activated at the tumor site.

  • Hypoxia-Activated Prodrugs: These drugs are activated in the low-oxygen (hypoxic) conditions that are characteristic of many solid tumors.

Q3: Can the structure of the alkylating molecule itself be modified to improve selectivity?

A3: Yes, medicinal chemistry approaches can fine-tune the properties of the drug. Adding bulky chemical groups (e.g., tert-butyl or methoxy (B1213986) groups) can introduce steric hindrance. This can physically block the alkylating agent from interacting with off-target molecules, thereby improving its selectivity for the intended target binding site.

Advanced Strategy: "OFF-ON" Reactive Alkylating Agents

A key challenge with traditional alkylating agents is their inherent reactivity; they can be consumed by reactions with non-target biological species (like thiols or amines) before reaching their intended target. An advanced strategy involves designing agents that exist in a stable, non-reactive "OFF" state and are switched to a reactive "ON" state only upon interaction with the specific target.

G cluster_off Systemic Circulation (Stable 'OFF' State) cluster_on Target Site (e.g., G-Quadruplex DNA) Agent_OFF Stable Prodrug (VQ Precursor) NoReaction No Reaction Agent_OFF->NoReaction Target Specific Target (Higher-Order DNA Structure) Agent_OFF->Target Binding & Interaction NonTarget Non-Target Biomolecules (e.g., Glutathione) NonTarget->NoReaction Agent_ON Reactive Agent (Generated VQ) Target->Agent_ON Triggers Activation (E1cB Elimination) Alkylation Selective Alkylation Agent_ON->Alkylation Reacts with Target

Caption: Logic of an "OFF-ON" alkylating agent activated only at the target site.

This approach utilizes a precursor molecule (e.g., a vinyl-quinazolinone or "VQ" precursor) that is stable in the biological system. Upon binding to its specific higher-order nucleic acid target, a chemical reaction (like an E1cB-type elimination) is triggered, which generates the highly reactive alkylating agent in situ. This ensures that the alkylation is highly localized to the target, minimizing systemic toxicity.

Section 3: Experimental Protocols

Protocol 1: Standard In-Solution Protein Reduction and Alkylation

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer to unfold the proteins and expose all cysteine residues. A common buffer is 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate the sample at 56°C for 30-45 minutes to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool completely to room temperature.

  • Alkylation: Prepare a fresh solution of 100 mM iodoacetamide in the same buffer. Add this solution to the sample to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in complete darkness.

  • Quenching (Recommended): To stop the alkylation reaction and neutralize excess iodoacetamide, add DTT to a final concentration of 10 mM and incubate for an additional 15 minutes at room temperature in the dark.

  • Sample Cleanup: The sample is now ready for buffer exchange (to remove urea) and digestion with a protease like trypsin for subsequent LC-MS/MS analysis.

Protocol 2: Scalable C-Alkylation of a Diketone

This protocol demonstrates a method for achieving selective C-alkylation over O-alkylation, which can be a common side reaction.

  • Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with moisture.

  • Deprotonation: Add the starting ketohydrazone (1.5 mmol) to a suspension of potassium hydride (KH) (1.5 mmol) in anhydrous tetrahydrofuran (B95107) (THF). This step generates the nucleophile.

  • Alkylation: Add the desired alkyl halide electrophile (1.0 mmol) to the reaction mixture. Allow the reaction to proceed until completion (monitor by TLC). This method favors the formation of the C-alkylated product.

  • Hydrolysis (Deprotection): After the alkylation is complete, the intermediate product is hydrolyzed to yield the final dialkyl diketone. This can be achieved using one of two methods:

    • Method 1: Treat the intermediate with Copper(II) acetate (B1210297) (Cu(OAc)₂, 2.0 equivalents) in a 1:1 mixture of THF and water at room temperature.

    • Method 2: Treat the intermediate with Oxone (4.0 equivalents) in a 1:3 mixture of acetone (B3395972) and water at room temperature.

  • Purification: The final product can be purified using standard techniques such as column chromatography. This protocol has been shown to be scalable to a 10-gram scale with high yield and selectivity.

Validation & Comparative

A Head-to-Head Battle of Alkylating Agents: 3-Bromopropionic Acid vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of proteomics and drug development, the precise modification of proteins is paramount for understanding their function, structure, and interactions. Cysteine residues, with their reactive thiol groups, are a common target for such modifications. Alkylating agents are routinely used to cap these thiol groups, preventing the formation of disulfide bonds and enabling downstream analysis, particularly in mass spectrometry-based proteomics. For decades, iodoacetamide (B48618) (IAM) has been the go-to reagent for this purpose. However, its limitations have prompted researchers to seek alternatives. This guide provides an in-depth comparison of 3-Bromopropionic acid (3-BPA) and iodoacetamide, offering insights into their respective advantages and disadvantages, supported by available data.

Mechanism of Action: A Tale of Two Alkylators

Both this compound and iodoacetamide are halo-substituted carbonyl compounds that react with the nucleophilic thiol group of cysteine residues via an SN2 reaction. This results in the formation of a stable thioether bond, effectively and irreversibly blocking the cysteine.

Iodoacetamide reacts with cysteine to form S-carbamidomethylcysteine. Its high reactivity has made it a popular choice for rapid and efficient alkylation.

This compound , on the other hand, reacts with cysteine to form S-carboxyethylcysteine. While sharing a similar mechanism, the resulting modification possesses distinct properties that can be advantageous in specific experimental contexts.

Performance Comparison: Stability Takes Center Stage

While both reagents effectively alkylate cysteine residues, a key difference lies in the stability of the resulting modified amino acid.

FeatureThis compoundIodoacetamide
Alkylation Product S-carboxyethylcysteineS-carbamidomethylcysteine
Product Stability High. The S-carboxyethylcysteine product is stable and does not undergo intramolecular cyclization.[1]Moderate. The S-carboxymethylcysteine product (from the related iodoacetic acid) is known to undergo intramolecular cyclization. While S-carbamidomethylcysteine is generally considered stable, the potential for side reactions exists.
Primary Target CysteineCysteine
Known Off-Target Reactions Limited direct data available. Inferred to be less reactive than iodoacetamide, potentially leading to fewer off-target modifications.Methionine, Lysine, Histidine, N-terminus.[2] Off-target reactions are a significant drawback, especially at higher concentrations and non-optimal pH.

The superior stability of the S-carboxyethylcysteine adduct formed by this compound is a notable advantage. The product of the reaction with the related iodoacetic acid, S-carboxymethylcysteine, has been shown to be unstable and can undergo intramolecular cyclization, leading to potential ambiguity in data analysis.[1] While iodoacetamide forms a different adduct (S-carbamidomethylcysteine), the potential for side reactions and adduct instability remains a concern for researchers aiming for the highest data quality.

Experimental Protocols: A Guide to Cysteine Alkylation

Detailed and optimized protocols are crucial for successful and reproducible protein alkylation. Below are representative protocols for both this compound and iodoacetamide.

Protocol 1: Cysteine Alkylation with this compound

This protocol is based on the general principles of protein reduction and alkylation, adapted for the use of this compound. Optimization may be required for specific protein samples and downstream applications.

  • Protein Reduction:

    • Dissolve the protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing a denaturant such as 8 M urea (B33335) or 6 M guanidine-HCl.

    • Add a reducing agent, for example, dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound in the same buffer.

    • Add the this compound solution to the reduced protein sample to a final concentration of 25-50 mM.

    • Incubate at room temperature for 1 hour in the dark.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for buffer exchange, digestion, and subsequent mass spectrometry analysis.

Protocol 2: Cysteine Alkylation with Iodoacetamide

This is a standard protocol for protein alkylation using iodoacetamide for mass spectrometry analysis.

  • Protein Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of iodoacetamide (55 mM) in the same buffer. Protect the solution from light.

    • Add the iodoacetamide solution to the reduced protein sample to a final concentration of 55 mM.

    • Incubate at room temperature for 45 minutes in the dark.

  • Quenching:

    • Quench the excess iodoacetamide by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • Proceed with sample cleanup, digestion, and mass spectrometry analysis.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes, the following diagrams were created using the DOT language.

G cluster_reduction Protein Reduction cluster_alkylation Alkylation cluster_downstream Downstream Analysis Protein_Disulfide Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Thiols (-SH) Protein_Disulfide->Reduced_Protein DTT Alkylated_Protein_3BPA S-carboxyethylcysteine Modified Protein Reduced_Protein->Alkylated_Protein_3BPA this compound Alkylated_Protein_IAM S-carbamidomethylcysteine Modified Protein Reduced_Protein->Alkylated_Protein_IAM Iodoacetamide MS_Analysis Mass Spectrometry Alkylated_Protein_3BPA->MS_Analysis Alkylated_Protein_IAM->MS_Analysis

Fig. 1: General workflow for protein reduction and alkylation.

G cluster_3BPA This compound Reaction cluster_IAM Iodoacetamide Reaction Cys_SH Cysteine-SH BPA + Br-CH2-CH2-COOH SCET -> S-carboxyethylcysteine HBr + HBr Cys_SH2 Cysteine-SH IAM + I-CH2-CO-NH2 SCAM -> S-carbamidomethylcysteine HI + HI

Fig. 2: Chemical reactions of cysteine with 3-BPA and IAM.

Conclusion: Making an Informed Choice

The choice between this compound and iodoacetamide depends on the specific requirements of the experiment.

Iodoacetamide remains a viable option for routine applications where its high reactivity and established protocols are advantageous. However, researchers must be cognizant of its potential for off-target modifications and the implications for data interpretation. Careful optimization of reaction conditions is critical to minimize these side reactions.

This compound emerges as a compelling alternative, particularly when the stability of the final modified product and the minimization of side reactions are paramount. The formation of the stable S-carboxyethylcysteine adduct can lead to cleaner and more reliable data, especially in quantitative proteomics studies where accuracy is crucial. While more research is needed to fully characterize its performance in direct comparison to iodoacetamide across a wide range of applications, the available evidence suggests that this compound is a valuable tool in the protein chemist's arsenal.

Ultimately, the selection of the appropriate alkylating agent requires a careful consideration of the experimental goals, the nature of the protein sample, and the analytical methods to be employed. For researchers pushing the boundaries of sensitivity and accuracy in proteomics and drug discovery, exploring alternatives to traditional reagents like iodoacetamide may pave the way for new and important discoveries.

References

A Comparative Analysis of the Reactivity of 2-Bromopropionic Acid and 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-bromopropionic acid and 3-bromopropionic acid, two important building blocks in organic synthesis. Understanding their relative reactivity is crucial for designing efficient synthetic routes and controlling reaction outcomes in the development of pharmaceuticals and other fine chemicals. This document outlines the key structural and electronic factors that govern their reactivity, presents available experimental data, and provides a detailed experimental protocol for their comparative analysis.

Executive Summary

The reactivity of bromopropionic acid isomers is primarily dictated by the position of the bromine atom relative to the carboxylic acid group. 2-Bromopropionic acid exhibits significantly different reactivity compared to this compound due to the proximity of the bromine atom to the electron-withdrawing carboxylic acid and the potential for intramolecular participation.

2-Bromopropionic acid is generally more reactive towards nucleophilic substitution, a phenomenon attributed to two main factors:

  • Inductive Effect: The electron-withdrawing carboxylic acid group at the α-position polarizes the C-Br bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack.

  • Neighboring Group Participation (NGP): Under neutral or basic conditions, the deprotonated carboxylate group can act as an internal nucleophile, leading to an accelerated reaction rate and retention of stereochemistry through the formation of a transient α-lactone intermediate.[1][2][3][4][5]

This compound , with the bromine atom at the β-position, is less reactive in nucleophilic substitution reactions. The inductive effect of the carboxylic acid is attenuated over the increased distance. Furthermore, the formation of a four-membered β-lactone ring via NGP is less favorable than the three-membered α-lactone in the case of the 2-bromo isomer.

Data Presentation

Parameter2-Bromopropionic AcidThis compoundReference(s)
pKa (in aqueous KCl) 2.974.01[6]
Hydrolysis Rate Constant (k) 4.74 x 10⁻³ min⁻¹ (at 80°C, pH 3.3)Data not available[7]
Primary Reaction Mechanism Sₙ2, Neighboring Group Participation (NGP)Sₙ2[1][3]
Stereochemical Outcome of Substitution Inversion (Sₙ2), Retention (NGP)Inversion (Sₙ2)[1][4]

The lower pKa of 2-bromopropionic acid indicates it is a stronger acid.[6] This is due to the stabilizing effect of the electron-withdrawing bromine atom on the carboxylate anion.[6] The available hydrolysis rate constant for 2-bromopropionic acid provides a baseline for its reactivity.[7] The lack of NGP in this compound suggests its rate of substitution will be significantly slower under similar conditions.

Mandatory Visualization

Signaling Pathway of Nucleophilic Substitution

The following diagram illustrates the different reaction pathways for 2-bromopropionic acid and this compound in a nucleophilic substitution reaction.

G Comparative Reactivity of Bromopropionic Acids BPA2 2-Bromopropionic Acid TS_SN2_2 Sₙ2 Transition State BPA2->TS_SN2_2 Direct Attack (Sₙ2) NGP_Intermediate α-Lactone Intermediate BPA2->NGP_Intermediate NGP Product_Inversion Inversion Product TS_SN2_2->Product_Inversion Product_Retention Retention Product NGP_Intermediate->Product_Retention Nucleophilic Attack BPA3 This compound TS_SN2_3 Sₙ2 Transition State BPA3->TS_SN2_3 Sₙ2 Attack Product_3BPA Substitution Product TS_SN2_3->Product_3BPA

Caption: Reaction pathways for 2- and this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for comparing the reaction kinetics of the two isomers.

G Experimental Workflow for Kinetic Analysis cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis cluster_comparison Comparison Prep_Solutions Prepare solutions of 2-BPA, 3-BPA, and Nucleophile Equilibrate Equilibrate solutions to reaction temperature Prep_Solutions->Equilibrate Mix Mix reactants to initiate reaction Equilibrate->Mix Aliquots Withdraw aliquots at specific time intervals Mix->Aliquots Quench Quench reaction in aliquots Aliquots->Quench Titrate Titrate unreacted acid or formed halide ions Quench->Titrate Calculate Calculate concentration vs. time Titrate->Calculate Plot Plot kinetic data to determine rate constant Calculate->Plot Compare_Rates Compare rate constants of 2-BPA and 3-BPA Plot->Compare_Rates

Caption: Workflow for comparing reaction kinetics.

Experimental Protocols

This section provides a detailed methodology for a comparative kinetic study of 2-bromopropionic acid and this compound via hydrolysis.

Objective: To determine and compare the rate of hydrolysis of 2-bromopropionic acid and this compound.

Materials:

  • 2-Bromopropionic acid

  • This compound

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Conical flasks (100 mL)

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar aqueous solutions of 2-bromopropionic acid and this compound (e.g., 0.1 M).

  • Reaction Setup:

    • Place a known volume (e.g., 50 mL) of the 2-bromopropionic acid solution into a conical flask.

    • In a separate flask, place the same volume of the this compound solution.

    • Place both flasks in a thermostated water bath set to the desired reaction temperature (e.g., 60°C) and allow them to reach thermal equilibrium.

  • Kinetic Runs:

    • Start the stopwatch simultaneously for both reactions.

    • At regular time intervals (e.g., every 15 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) from each flask using a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water.

  • Titration:

    • To the quenched aliquot, add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized sodium hydroxide solution until a persistent pink color is observed. The total acid concentration (unreacted bromopropionic acid and the HBr formed) is determined.

  • Data Analysis:

    • The concentration of the bromopropionic acid at each time point can be calculated. The reaction follows pseudo-first-order kinetics.

    • Plot ln([R-Br]t / [R-Br]₀) versus time, where [R-Br]t is the concentration at time t and [R-Br]₀ is the initial concentration.

    • The rate constant (k) is determined from the slope of the resulting straight line (slope = -k).

    • Compare the rate constants obtained for 2-bromopropionic acid and this compound.

Safety Precautions: Bromopropionic acids are corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety goggles) in a well-ventilated fume hood.

Conclusion

The structural differences between 2-bromopropionic acid and this compound lead to distinct reactivity profiles. 2-Bromopropionic acid is the more reactive isomer in nucleophilic substitution reactions due to the activating inductive effect of the adjacent carboxylic acid group and the potential for neighboring group participation. This enhanced reactivity and unique stereochemical control make it a versatile synthon, but also necessitate careful control of reaction conditions to achieve the desired outcome. This compound, being less reactive, may be preferable in situations where selective reaction at another site in a multifunctional molecule is desired. The provided experimental protocol offers a reliable method for quantitatively assessing these reactivity differences in a laboratory setting.

References

A Comparative Guide to the LC-MS Analysis of Peptides Modified by 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of peptide modifications is crucial for understanding protein function, elucidating disease mechanisms, and developing novel therapeutics. Alkylation of cysteine residues is a common and critical step in many proteomics workflows, aimed at preventing disulfide bond formation and ensuring accurate mass spectrometric analysis. While iodoacetamide (B48618) (IAA) has traditionally been the reagent of choice, alternatives like 3-bromopropionic acid (3-BPA) offer distinct advantages. This guide provides an objective comparison of this compound with other alkylating agents, supported by experimental data, and offers detailed protocols for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

Executive Summary

This compound reliably alkylates cysteine residues, forming a stable S-carboxyethylcysteine modification. A key advantage of 3-BPA over the more commonly used iodoacetamide is the enhanced stability of the resulting modification. The S-carboxymethylcysteine formed by iodoacetamide can undergo intramolecular cyclization, leading to a mass loss of 17 Da and complicating data analysis.[1][2] The S-carboxyethylcysteine adduct from 3-BPA does not undergo this cyclization, ensuring more straightforward and reliable data interpretation. While direct, comprehensive quantitative comparisons of 3-BPA with other alkylating agents are limited in the literature, its stability profile presents a compelling case for its use in specific applications where sample stability and unambiguous identification are paramount.

Performance Comparison of Alkylating Agents

The selection of an appropriate alkylating agent is critical for the success of a proteomics experiment. The ideal reagent should exhibit high reactivity towards cysteine thiols, minimal off-target reactions with other amino acid residues, and result in a stable modification that is readily detectable by mass spectrometry.

While iodoacetamide is widely used, it is known to have several side reactions, including the alkylation of methionine, lysine, histidine, and the peptide N-terminus.[3][4][5] These off-target modifications can interfere with peptide identification and quantification. Other reagents like chloroacetamide and acrylamide (B121943) have been investigated as alternatives, each with its own profile of reactivity and side reactions.[3][5]

This compound offers a stable alternative, with its primary drawback being a slower reaction rate compared to iodoacetamide. The following table summarizes the key characteristics of this compound in comparison to other commonly used alkylating agents.

FeatureThis compoundIodoacetamide (IAA)Chloroacetamide (CAA)Acrylamide (AA)
Modification Mass +88.0106 Da+57.0215 Da+57.0215 Da+71.0371 Da
Primary Target CysteineCysteineCysteineCysteine
Known Side Reactions Limited data available, but expected to be similar to other halo-acid reagents.Methionine, Lysine, Histidine, N-terminus[3][4][5]Methionine, Lysine, Histidine, N-terminusMichael addition to Lys, His, N-terminus
Modification Stability High (no cyclization)[6]Moderate (can undergo cyclization at N-terminal Cys)[1][2]HighHigh
Relative Reactivity ModerateHighLower than IAAModerate

Experimental Protocols

This section provides detailed methodologies for the modification of peptides with this compound and their subsequent analysis by LC-MS.

Peptide Alkylation with this compound

This protocol describes the reduction and alkylation of cysteine residues in a protein digest.

Materials:

  • Protein digest

  • Dithiothreitol (DTT) solution (500 mM in 100 mM Tris-HCl, pH 8.5)

  • This compound solution (500 mM in 100 mM Tris-HCl, pH 8.5)

  • Tris-HCl buffer (1 M, pH 8.5)

  • Urea (B33335) (8 M)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

Procedure:

  • Protein Denaturation: Resuspend the protein digest in 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction: Add DTT solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 50 mM.

  • Sample Cleanup: Desalt the sample using a C18 solid-phase extraction (SPE) cartridge or a similar cleanup method. Elute the peptides with an appropriate solvent (e.g., 50% ACN, 0.1% FA).

  • Drying: Dry the cleaned peptide sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a solvent suitable for LC-MS analysis (e.g., 2% ACN, 0.1% FA).

LC-MS/MS Analysis of S-carboxyethylated Peptides

This protocol outlines a general method for the analysis of 3-BPA modified peptides using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer capable of tandem mass spectrometry (MS/MS) (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 60 minutes. The gradient should be optimized based on the complexity of the peptide mixture.

  • Flow Rate: 200-400 µL/min (for standard bore columns)

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MS1 Scan Range: m/z 350-1500

  • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions from each MS1 scan for fragmentation.

  • Collision Energy: Use a normalized collision energy (NCE) appropriate for the instrument and precursor charge state (typically in the range of 25-35).

  • Dynamic Exclusion: Exclude previously fragmented precursors for a set time (e.g., 30 seconds) to increase the number of unique peptides identified.

Data Analysis:

  • Search the acquired MS/MS data against a relevant protein database using a search engine such as Mascot, Sequest, or MaxQuant.

  • Specify the S-carboxyethylation of cysteine (+88.0106 Da) as a variable or fixed modification in the search parameters.

  • Also consider potential side reactions, such as the modification of methionine (+88.0106 Da), as variable modifications.

Visualizations

Chemical Reaction of Cysteine Alkylation by this compound

G Protein_Digest Protein Digest Reduction Reduction (e.g., DTT) Protein_Digest->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Cleanup Sample Cleanup (e.g., C18 SPE) Alkylation->Cleanup LC_Separation LC Separation (Reversed-Phase) Cleanup->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Database Search) MS_Analysis->Data_Analysis

References

A Comparative Guide to Mass Spectrometry Fingerprinting of 3-Bromopropionic Acid Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromopropionic acid (3-BPA) with other common cysteine alkylating agents used in mass spectrometry-based proteomics. It includes detailed experimental considerations and data presentation to aid in the identification and characterization of 3-BPA protein adducts.

Introduction to this compound in Proteomics

This compound is a valuable reagent for the alkylation of cysteine residues in proteins. This modification, which forms a stable S-carboxyethylcysteine adduct, is crucial for preventing the re-formation of disulfide bonds after reduction. Unlike adducts formed by more commonly used reagents like iodoacetic acid, the S-carboxyethylcysteine adduct is not prone to intramolecular cyclization, leading to simpler and more readily interpretable mass spectra. This stability makes 3-BPA an attractive alternative for quantitative and structural proteomics studies.

Comparison of Cysteine Alkylating Agents

The choice of alkylating agent can significantly impact the quality and interpretation of mass spectrometry data. Below is a comparison of this compound with other commonly used reagents.

FeatureThis compoundIodoacetic Acid (IAA)Iodoacetamide (IAM)
Adduct Formed S-carboxyethylcysteineS-carboxymethylcysteineS-carbamidomethylcysteine
Mass Shift (Monoisotopic) +88.0160 Da+58.0055 Da+57.0215 Da
Adduct Stability High, not prone to cyclization[1]Prone to intramolecular cyclization[1]Generally stable, but can have side reactions
Side Reactions Expected to have low side reactivityCan cause over-alkylation of other residuesHigh propensity for over-alkylation (e.g., on Lys, His, Met, and N-termini)
Primary Application Stable cysteine modification for MS analysisCysteine alkylation, but with potential for artifactsMost common alkylating agent, but with significant side reactions

Experimental Protocols

A general workflow for the analysis of 3-BPA protein adducts involves protein reduction and alkylation, followed by enzymatic digestion and LC-MS/MS analysis.

Protein Reduction and Alkylation
  • Denaturation and Reduction: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5). Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM, and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 50 mM. Incubate for 30 minutes in the dark at room temperature.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

Enzymatic Digestion
  • Buffer Exchange: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Cleanup: Acidify the reaction with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis
  • Chromatography: Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile (B52724) concentration in 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.

    • MS2 Scan (Tandem MS): Select the most intense precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ion spectra.

Mass Spectrometry Fingerprinting of S-carboxyethylcysteine Adducts

The key to identifying peptides modified by 3-BPA is to look for a specific mass shift and characteristic fragmentation patterns in the tandem mass spectra.

Expected Mass Shift

The covalent attachment of a carboxyethyl group from 3-BPA to a cysteine residue results in a monoisotopic mass increase of 88.0160 Da .

Predicted Fragmentation Pattern

The fragmentation of a peptide containing an S-carboxyethylcysteine residue is expected to follow the general rules of peptide fragmentation, primarily producing b- and y-type fragment ions. The modification itself is anticipated to be stable during CID/HCD. A characteristic neutral loss of the entire carboxyethyl group is not expected to be a dominant fragmentation pathway, which simplifies spectral interpretation compared to some other modifications.

Caption: Predicted fragmentation of a peptide containing S-carboxyethylcysteine.

Experimental Workflow Diagram

The overall workflow for identifying 3-BPA protein adducts is summarized in the following diagram.

start Protein Sample reduction Reduction (DTT) start->reduction alkylation Alkylation (3-BPA) reduction->alkylation digest Enzymatic Digestion (Trypsin) alkylation->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis lcms->data_analysis identification Adduct Identification data_analysis->identification quantification Adduct Quantification data_analysis->quantification

Caption: Workflow for 3-BPA adduct analysis.

Conclusion

This compound offers a stable and reliable method for cysteine alkylation in proteomics. Its primary advantage lies in the stability of the S-carboxyethylcysteine adduct, which avoids the complexities of side reactions and rearrangements associated with other common alkylating agents. By understanding the expected mass shifts and fragmentation patterns, researchers can confidently identify and quantify 3-BPA adducts, making it a valuable tool in the study of protein structure, function, and drug-protein interactions.

References

A Comparative Guide to Validating Protein Modification by 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3-Bromopropionic Acid (3-BP) for protein modification, comparing its performance against common alternatives with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of 3-BP and other common alkylating agents, details experimental protocols for protein modification and validation, and presents quantitative data to inform reagent selection.

Comparison of Common Alkylating Agents

Protein alkylation is a fundamental technique in proteomics, primarily aimed at preventing the re-formation of disulfide bonds after reduction, which ensures accurate protein identification and analysis by mass spectrometry.[1] While this compound is effective, it is important to consider its performance in the context of other widely used reagents like iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM).

ReagentTarget Residue(s) & MechanismAdvantagesDisadvantages & Off-Target Effects
This compound (3-BP) Primarily Cysteine (Thiol group). Reacts via nucleophilic substitution to form a stable S-carboxyethylcysteine adduct.The resulting S-carboxyethylcysteine is stable and does not undergo intramolecular cyclization, which can be an issue with iodoacetic acid.[2]Can be less reactive than iodoacetamide. Potential for off-target modification of other nucleophilic residues like Lysine and Histidine, especially at higher pH.[3]
Iodoacetamide (IAM) Primarily Cysteine (Thiol group). Reacts via nucleophilic substitution to form a stable S-carbamidomethylcysteine adduct.Highly reactive and widely used, making it a well-characterized standard for proteomics workflows.[1][3]Iodine-containing reagents like IAM can lead to significant off-target modifications, particularly of methionine.[3] Can also modify lysine, histidine, serine, threonine, and glutamic acid.[3]
N-ethylmaleimide (NEM) Primarily Cysteine (Thiol group). Reacts via Michael addition to form a stable thioether bond.Highly specific for sulfhydryl groups at neutral pH. The reaction is generally fast and efficient.[1][4]Can exhibit some off-target reactivity, and its bulkier structure may introduce different steric effects compared to smaller reagents like IAM or 3-BP.
Acrylamide Primarily Cysteine (Thiol group). Reacts via Michael addition.Shown to result in fewer off-target modifications compared to iodine-containing reagents, leading to higher peptide identification rates in some studies.[3]Reaction kinetics can be slower, and it may modify other residues at higher concentrations or pH.[3]

Experimental Workflow and Validation

The validation of protein modification by 3-BP or other alkylating agents typically follows a bottom-up proteomics workflow. This involves protein extraction, denaturation, reduction of disulfide bonds, alkylation of free thiols, enzymatic digestion into peptides, and finally, analysis by mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Prot_Ext Protein Extraction (e.g., from cells/tissues) Denat Denaturation (e.g., 8M Urea) Prot_Ext->Denat Red Reduction (e.g., DTT, TCEP) Denat->Red Alk Alkylation (3-BP, IAM, etc.) Red->Alk Digest Enzymatic Digestion (e.g., Trypsin) Alk->Digest Cleanup Sample Cleanup (e.g., C18 Desalting) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (Peptide Identification & PTM search) LCMS->Data Validation Validation of Modification Data->Validation

Caption: General experimental workflow for protein alkylation and validation.

Detailed Experimental Protocol: In-Solution Alkylation

This protocol provides a general framework for the alkylation of proteins in solution prior to mass spectrometry analysis.[5][6]

  • Protein Solubilization and Denaturation :

    • Dissolve the protein sample (e.g., 100 µg) in a denaturing buffer, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.

  • Reduction :

    • Add a reducing agent to break disulfide bonds. For example, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate the mixture for 1 hour at 37°C or 56°C.[6][7]

  • Alkylation :

    • Cool the sample to room temperature.

    • Add the alkylating agent. For This compound , a final concentration of 20-50 mM is typically used. For iodoacetamide , a final concentration of 55 mM is common.[7]

    • Incubate for 45 minutes at room temperature in the dark.[7]

  • Quenching and Digestion :

    • Quench any excess alkylating agent by adding a small amount of DTT.

    • Dilute the sample with a buffer (e.g., 25 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.

    • Add a protease, such as sequencing-grade trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio.

    • Digest overnight at 37°C.[6]

  • Sample Cleanup :

    • Acidify the sample with formic acid or trifluoroacetic acid (TFA) to stop the digestion.

    • Desalt the resulting peptides using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.[3]

Chemical Modification Mechanism

The primary reaction mechanism for 3-BP is the S-alkylation of the thiol group on cysteine residues. This nucleophilic substitution reaction results in the formation of a stable S-carboxyethylcysteine derivative.

References

Decoding the Reactivity of 3-Bromopropionic Acid: A Comparative Guide to Site-Specific Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selective modification of bifunctional molecules like 3-bromopropionic acid is paramount for the synthesis of novel compounds. This guide provides a comprehensive comparison of the two primary reactive sites of this compound—the carboxylic acid group and the carbon-bromine bond—supported by experimental data, detailed protocols, and spectroscopic analysis to confirm the site of modification.

This compound is a valuable building block in organic synthesis due to its two distinct functional groups, which allow for a variety of chemical transformations. The carboxylic acid moiety is amenable to reactions such as esterification, while the bromine atom provides a site for nucleophilic substitution. The ability to selectively target one site over the other is crucial for designing and executing efficient synthetic routes.

Comparison of Modification Sites

The reactivity of this compound can be directed towards either the carboxylic acid or the C-Br bond by carefully selecting the reaction conditions and reagents.

FeatureModification at Carboxylic Acid (Esterification)Modification at C-Br Bond (Nucleophilic Substitution)
Reaction Type Fischer EsterificationSN2 Nucleophilic Substitution
Typical Reagents Alcohols (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄)Nucleophiles (e.g., amines like aniline (B41778), thiols, azides)
Bond Formed Ester (C-O)C-N, C-S, C-N₃, etc.
Key Advantage High-yielding, well-established procedure.Introduces a wide variety of functional groups.
Potential Challenge Reversible reaction, may require removal of water to drive to completion.Potential for side reactions, such as elimination.

Experimental Data and Protocols

To illustrate the selective modification of this compound, two representative reactions are presented below: the esterification with ethanol to yield ethyl 3-bromopropionate, and a nucleophilic substitution with aniline to produce 3-(phenylamino)propanoic acid.

Modification at the Carboxylic Acid: Fischer Esterification

The esterification of this compound is a classic example of the Fischer esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl 3-bromopropionate

A detailed procedure for the synthesis of ethyl β-bromopropionate is provided in Organic Syntheses.[1] In a typical procedure, this compound is dissolved in an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated under reflux. The reaction is driven to completion by the large excess of ethanol. After the reaction is complete, the mixture is cooled, and the excess ethanol and sulfuric acid are removed by washing with water and a dilute solution of sodium bicarbonate. The resulting ethyl 3-bromopropionate is then purified by distillation. A patent describes a method for producing ethyl 3-bromopropionate with a yield of 91%.[2]

Workflow for Esterification

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Bromopropionic_Acid This compound Reflux Heat under Reflux 3-Bromopropionic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Washing Wash with H₂O & NaHCO₃ Cooling->Washing Distillation Distillation Washing->Distillation Ethyl_3-bromopropionate Ethyl 3-bromopropionate Distillation->Ethyl_3-bromopropionate

Caption: Workflow for the synthesis of ethyl 3-bromopropionate.

Modification at the Carbon-Bromine Bond: Nucleophilic Substitution

The bromine atom in this compound is susceptible to attack by nucleophiles, leading to the substitution of bromide and the formation of a new carbon-nucleophile bond.

Experimental Protocol: Synthesis of 3-(phenylamino)propanoic acid

Workflow for Nucleophilic Substitution

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Bromopropionic_Acid This compound Heating Heat in Solvent 3-Bromopropionic_Acid->Heating Aniline Aniline Aniline->Heating Base Base (optional) Base->Heating Isolation Precipitation/Extraction Heating->Isolation Recrystallization Recrystallization Isolation->Recrystallization 3-Phenylaminopropanoic_acid 3-(phenylamino)propanoic acid Recrystallization->3-Phenylaminopropanoic_acid

Caption: Workflow for the synthesis of 3-(phenylamino)propanoic acid.

Confirming the Site of Modification: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to unequivocally determine the site of modification on the this compound backbone.

Spectroscopic Data of Starting Material and Products
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 3.15 (t, 2H), 3.65 (t, 2H), 11.0 (s, 1H)26.5 (C3), 39.0 (C2), 172.0 (C1)
Ethyl 3-bromopropionate 1.25 (t, 3H), 2.95 (t, 2H), 3.55 (t, 2H), 4.15 (q, 2H)14.1 (CH₃), 26.8 (C3), 39.5 (C2), 61.0 (OCH₂), 170.5 (C1)
3-(phenylamino)propanoic acid 2.60 (t, 2H), 3.40 (t, 2H), 6.6-7.2 (m, 5H), ~10 (br s, 1H)33.0 (C2), 40.0 (C3), 113.0, 118.0, 129.0, 147.0 (Ar-C), 173.0 (C1)

Note: The chemical shifts for 3-(phenylamino)propanoic acid are estimated based on typical values for similar structures, as precise experimental data was not found in the search results.

Analysis of Spectroscopic Data:

  • Esterification: The most significant changes in the ¹H NMR spectrum upon esterification are the appearance of a triplet at ~1.25 ppm and a quartet at ~4.15 ppm, characteristic of an ethyl group. In the ¹³C NMR spectrum, the appearance of signals at ~14 ppm and ~61 ppm confirms the presence of the ethyl ester. The chemical shifts of the protons and carbons of the propionyl backbone (C2 and C3) remain relatively unchanged.

  • Nucleophilic Substitution: In the case of nucleophilic substitution with aniline, the ¹H NMR spectrum would show the disappearance of the signal for the protons on the bromine-bearing carbon and the appearance of new signals corresponding to the protons of the phenyl group and the N-H proton. The protons on the carbon adjacent to the nitrogen would experience a shift compared to the starting material. The ¹³C NMR spectrum would show new signals in the aromatic region (110-150 ppm) and a significant upfield shift of the C3 carbon due to the replacement of the electronegative bromine with a less electronegative nitrogen atom.

Conclusion

This compound offers two distinct sites for chemical modification, enabling the synthesis of a diverse range of compounds. By carefully selecting reagents and reaction conditions, chemists can selectively target either the carboxylic acid group for esterification or the carbon-bromine bond for nucleophilic substitution. The site of modification can be unambiguously confirmed through the analysis of spectroscopic data, particularly ¹H and ¹³C NMR, which provide clear signatures for the structural changes occurring at each reactive center. This guide provides a foundational understanding for researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors.

References

A Comparative Analysis of the Stability of S-Carboxyethylcysteine and S-Carboxymethylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of S-Carboxyethylcysteine (SCEC) and S-Carboxymethylcysteine (SCMC), two structurally related cysteine derivatives. While S-Carboxymethylcysteine, also known as carbocisteine, is a well-established mucolytic agent with extensively studied stability profiles, comprehensive data on S-Carboxyethylcysteine is less abundant. This comparison summarizes the known stability of SCMC under various stress conditions and provides insights into the expected stability of SCEC based on structural similarities and available research.

Executive Summary

S-Carboxymethylcysteine (SCMC) is susceptible to degradation under thermal and oxidative stress. The primary degradation pathways involve the formation of a lactam (5-oxo-thiomorpholine-3-carboxylic acid) under heat and a sulfoxide (B87167) derivative under oxidative conditions. The stability of SCMC is also influenced by pH, with improved stability observed around neutral pH.

Direct comparative stability studies for S-Carboxyethylcysteine (SCEC) are limited. However, based on its homologous structure to SCMC, it is anticipated to follow similar degradation pathways. The additional methylene (B1212753) group in the side chain of SCEC may subtly influence the kinetics of these degradation reactions.

Data Presentation: Comparative Stability under Forced Degradation

The following table summarizes the known degradation products of S-Carboxymethylcysteine under forced degradation conditions, as established in stability-indicating analytical studies. The expected, analogous degradation for S-Carboxyethylcysteine is also presented.

Stress ConditionS-Carboxymethylcysteine (SCMC)S-Carboxyethylcysteine (SCEC) (Anticipated)
Thermal Stress Primary Degradation Product: 5-oxo-thiomorpholine-3-carboxylic acid (Lactam formation)[1][2]Anticipated Primary Degradation Product: 6-oxo-thiomorpholine-4-carboxylic acid (Lactam formation)
Conditions: 60°C and 80°C in the pH range of 5.0-7.0[1][2]Conditions: Expected to occur under similar thermal stress.
Oxidative Stress Primary Degradation Product: S-carboxymethyl-L-cysteine-(R/S)-sulphoxide[1][2]Primary Degradation Product: S-carboxyethyl-L-cysteine-(R/S)-sulphoxide[3]
Conditions: 0.5% H₂O₂ aqueous solution[1]Conditions: Synthesis confirmed with H₂O₂[3].
pH-Dependent Stability Improved stability at pH 6.5-7.5. Lactam formation is reduced at pH 7 compared to more acidic conditions.Expected to exhibit similar pH-dependent stability, with potential variations in the rate of lactam formation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of S-Carboxymethylcysteine. These protocols can be adapted for a comparative study of S-Carboxyethylcysteine.

Forced Degradation Studies

Objective: To identify potential degradation products of the drug substance under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the substance in 0.1 M HCl and heat at 80°C for a specified duration.

  • Base Hydrolysis: Dissolve the substance in 0.1 M NaOH and heat at 80°C for a specified duration.

  • Oxidative Degradation: Treat an aqueous solution of the substance with 0.5% - 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid substance or an aqueous solution at various temperatures (e.g., 60°C, 80°C) and relative humidity levels.

  • Photostability: Expose the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method for S-Carboxymethylcysteine

Objective: To develop a validated analytical method capable of separating the active pharmaceutical ingredient from its degradation products.

Method 1: Anion-Exchange Chromatography [1][2]

Method 2: Reversed-Phase HPLC

  • Column: C18 column (e.g., Inersil, Spherisorb ODS2)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM sodium dihydrogenphosphate buffer, pH 2.0).

  • Detection: UV at 210 nm or 240 nm.

Mandatory Visualization

cluster_SCMC S-Carboxymethylcysteine (SCMC) Degradation cluster_SCEC S-Carboxyethylcysteine (SCEC) Degradation (Anticipated) SCMC S-Carboxymethylcysteine Lactam_SCMC 5-oxo-thiomorpholine- 3-carboxylic acid SCMC->Lactam_SCMC Thermal Stress Sulfoxide_SCMC SCMC Sulfoxide SCMC->Sulfoxide_SCMC Oxidative Stress SCEC S-Carboxyethylcysteine Lactam_SCEC 6-oxo-thiomorpholine- 4-carboxylic acid SCEC->Lactam_SCEC Thermal Stress Sulfoxide_SCEC SCEC Sulfoxide SCEC->Sulfoxide_SCEC Oxidative Stress

Caption: Anticipated parallel degradation pathways for SCMC and SCEC.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Solutions of SCMC and SCEC stress Apply Stress Conditions (Thermal, Oxidative, pH) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis characterization Identify Degradation Products (e.g., by MS) analysis->characterization comparison Compare Degradation Rates and Pathways characterization->comparison

Caption: Workflow for a comparative forced degradation study.

Conclusion

The stability of S-Carboxymethylcysteine is well-characterized, with established degradation products and analytical methods for their detection. While empirical data for S-Carboxyethylcysteine is lacking, its structural similarity strongly suggests analogous degradation pathways, primarily through lactam and sulfoxide formation. The subtle difference in the alkyl chain length may influence the rate of these reactions, a hypothesis that warrants further experimental investigation. The provided experimental protocols for SCMC can serve as a robust framework for conducting direct comparative stability studies of S-Carboxyethylcysteine, which would be invaluable for researchers and drug development professionals working with this compound.

References

A Comparative Guide to the Thiol Specificity of 3-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of 3-Bromopropionic acid as a thiol-modifying reagent, comparing its performance with common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate reagent for their specific applications in protein chemistry and drug development.

Introduction to Thiol Modification and the Role of this compound

The selective modification of thiol groups in cysteine residues is a cornerstone of bioconjugation, enabling the site-specific labeling of proteins with probes, the development of antibody-drug conjugates (ADCs), and the study of protein structure and function. The high nucleophilicity of the thiolate anion (R-S⁻) makes it a prime target for electrophilic reagents.

This compound is a haloacetyl reagent that reacts with thiols via an S-alkylation mechanism, forming a stable thioether bond. A significant advantage of this compound is the stability of the resulting S-carboxyethylcysteine adduct, which, unlike the product of the commonly used iodoacetic acid, does not undergo intramolecular cyclization[1]. This stability is crucial for applications requiring long-term integrity of the conjugate.

Comparison of this compound with Alternative Thiol-Reactive Reagents

The selection of a thiol-modifying reagent depends on several factors, including its reactivity, specificity, the stability of the resulting bond, and the experimental conditions. Below is a comparison of this compound with other widely used thiol-reactive reagents.

ReagentReactive GroupReaction MechanismOptimal pHBond StabilityKey Considerations
This compound BromoacetylS-alkylation7.0 - 8.5High (stable thioether)Good stability of the modified product[1]. Specificity is pH-dependent.
Iodoacetamide (IAM) IodoacetylS-alkylation7.0 - 8.5High (stable thioether)Can exhibit side reactions with histidine and methionine. The product of reaction with cysteine can undergo cyclization[1].
N-Ethylmaleimide (NEM) MaleimideMichael Addition6.5 - 7.5Moderate (thioether)Highly selective for thiols at optimal pH. The thioether bond can undergo a retro-Michael reaction, leading to reversibility.
Pyridyl Disulfides DisulfideThiol-disulfide exchange7.0 - 8.0Low (reversible disulfide)The resulting disulfide bond is readily cleavable by reducing agents.

Specificity of this compound: Thiols vs. Other Nucleophiles

The specificity of a thiol-modifying reagent is its ability to react with cysteine residues while minimizing off-target reactions with other nucleophilic amino acid side chains, primarily the ε-amino group of lysine (B10760008), the imidazole (B134444) group of histidine, and the hydroxyl groups of serine and threonine.

The reactivity of these nucleophiles is highly dependent on their pKa and the pH of the reaction buffer.

  • Thiols (Cysteine): The pKa of the cysteine thiol group is approximately 8.5. At physiological pH (around 7.4), a significant portion of thiol groups are in the highly nucleophilic thiolate form.

  • Amines (Lysine): The ε-amino group of lysine has a pKa of about 10.5. At neutral pH, it is predominantly in the protonated, non-nucleophilic ammonium (B1175870) form (R-NH3+).

Therefore, by controlling the pH, the reaction can be directed to favor modification of thiols over amines. Generally, haloacetyl reagents like this compound exhibit good selectivity for thiols at a pH range of 7.0-7.5[2]. At higher pH values, the deprotonation of amines increases their nucleophilicity, leading to a greater potential for side reactions.

Experimental Protocol: Assessing the Specificity of this compound

This protocol describes a competitive labeling experiment to quantitatively assess the specificity of this compound for thiols over amines.

Objective: To determine the relative reactivity of this compound with a model thiol (N-acetyl-L-cysteine) and a model amine (N-acetyl-L-lysine) at different pH values.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • N-acetyl-L-lysine

  • Phosphate (B84403) buffer (100 mM, pH 6.5, 7.5, 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for product identification

Procedure:

  • Prepare stock solutions:

    • 100 mM this compound in water.

    • 100 mM N-acetyl-L-cysteine in water.

    • 100 mM N-acetyl-L-lysine in water.

  • Set up competitive reactions:

    • In separate microcentrifuge tubes, prepare reaction mixtures for each pH value (6.5, 7.5, and 8.5).

    • To each tube, add:

      • 500 µL of 100 mM phosphate buffer of the desired pH.

      • 50 µL of 100 mM N-acetyl-L-cysteine.

      • 50 µL of 100 mM N-acetyl-L-lysine.

    • Initiate the reaction by adding 5 µL of 100 mM this compound (final concentration ~1 mM).

  • Incubate and quench:

    • Incubate the reactions at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, take a 100 µL aliquot and quench the reaction by adding 10 µL of quenching solution.

  • Analyze by HPLC:

    • Analyze the quenched samples by reverse-phase HPLC to separate the unreacted N-acetyl-L-cysteine, N-acetyl-L-lysine, and their respective reaction products with this compound.

    • Monitor the elution profile using UV detection (e.g., at 214 nm).

  • Quantify and identify:

    • Quantify the peak areas of the reactants and products to determine the extent of modification over time.

    • Confirm the identity of the reaction products using mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of modified N-acetyl-L-cysteine and N-acetyl-L-lysine at each time point and pH.

    • Plot the percentage of modification versus time for each nucleophile at each pH to compare their reaction rates.

Visualizing Reaction Pathways and Workflows

Thiol_Reaction Thiolate Cys-S⁻ Intermediate Transition State Thiolate->Intermediate Nucleophilic attack BPA This compound (Br-CH₂-CH₂-COOH) BPA->Intermediate Product S-carboxyethylcysteine (Cys-S-CH₂-CH₂-COOH) Intermediate->Product Bromide Br⁻ Intermediate->Bromide Leaving group

Caption: Workflow for assessing the specificity of this compound.

Conclusion

This compound is a valuable reagent for the modification of thiol groups in proteins and peptides, offering the significant advantage of forming a highly stable thioether linkage. Its specificity for thiols can be effectively controlled by maintaining the reaction pH within a neutral to slightly acidic range (pH 7.0-7.5), where the nucleophilicity of competing amine groups is suppressed. For applications requiring a stable and irreversible conjugation to cysteine residues, this compound presents a reliable alternative to other thiol-reactive reagents. Researchers should, however, empirically determine the optimal reaction conditions for their specific protein of interest to maximize specificity and yield.

References

comparison of different reduction and alkylation conditions in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing sample preparation is a critical step in achieving high-quality, reproducible results in mass spectrometry-based proteomics. The reduction of disulfide bonds and subsequent alkylation of free cysteine residues are fundamental procedures that, if not properly controlled, can significantly impact protein identification, quantification, and the detection of post-translational modifications.

This guide provides an objective comparison of various reduction and alkylation conditions, supported by experimental data, to aid in the selection of the most appropriate methodology for your specific research needs.

Comparison of Common Reducing Agents

The initial step in preparing proteins for proteomic analysis involves the reduction of disulfide bonds. Several reagents are commonly employed for this purpose, with Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) being the most prevalent.

Studies have shown that while different reducing agents can be used effectively, their performance is often comparable under optimized conditions. A systematic evaluation of DTT, 2-mercaptoethanol (B42355) (2-ME), TCEP, and tris(3-hydroxypropyl)phosphine (THPP) revealed very similar numbers of identified proteins and peptides when used at the same concentration and incubation conditions[1][2][3].

Reducing AgentTypical ConcentrationIncubation ConditionsKey Considerations
Dithiothreitol (DTT) 5-10 mM30-60 min at 56-60°CThiol-containing reagent, can interfere with some downstream labeling chemistries.[4] Prone to oxidation, especially in the presence of metal ions.[5]
Tris(2-carboxyethyl)phosphine (TCEP) 5-10 mMRoom temperature for < 5 min to 30 min at 56°C[4][6]Odorless, more stable to air oxidation than DTT.[4][5] Does not contain thiols, making it compatible with thiol-reactive labels.[4] Can be less effective in certain buffer conditions.[7]
2-Mercaptoethanol (β-ME) 10 mM30 min at 56°C[6]Volatile with a strong odor, requiring use in a fume hood. Less potent than DTT and TCEP.

Comparison of Common Alkylating Agents

Following reduction, the newly exposed sulfhydryl groups of cysteine residues are alkylated to prevent their re-oxidation and the reformation of disulfide bonds. The choice of alkylating agent can have a significant impact on the quality of the proteomic data, influencing not only the efficiency of cysteine modification but also the extent of off-target reactions.

Iodoacetamide (B48618) (IAA) is the most widely used alkylating agent due to its high reactivity.[8][9][10] However, it is also known to cause side reactions, particularly the alkylation of other amino acid residues such as methionine.[6][11][12]

A comparative study of iodoacetamide, acrylamide (B121943), N-ethylmaleimide (N-EM), and 4-vinylpyridine (B31050) (4-VP) demonstrated that iodoacetamide resulted in the highest number of peptides with alkylated cysteine and the lowest number of peptides with incomplete alkylation and side reactions.[1][2] In contrast, N-EM led to a significant number of peptides with alkylated N-termini.[1]

Another common alternative, 2-chloroacetamide (B119443) (CAA), has been suggested to reduce off-target alkylation.[8][9][10] However, studies have shown that CAA can lead to a significant increase in methionine oxidation, reaching up to 40% of all methionine-containing peptides, compared to 2-5% with iodoacetamide.[8][9][10][13]

Alkylating AgentTypical ConcentrationIncubation ConditionsAdvantagesDisadvantages
Iodoacetamide (IAA) 14-20 mM30 min at room temperature in the dark[1][6]High reactivity and efficient alkylation of cysteine residues.[1][2]Can cause off-target alkylation of methionine, lysine, histidine, and N-termini, especially at higher concentrations.[1][6][12]
2-Chloroacetamide (CAA) 20 mM30 min at room temperature in the dark[6]Lower off-target alkylation compared to IAA.[8][9][10]Significantly increases methionine oxidation.[8][9][10][13]
Acrylamide (AA) 20 mM30 min at room temperature in the dark[6]Can result in fewer side reactions compared to iodine-containing reagents.[6][12]May have lower alkylation efficiency compared to IAA under some conditions.
N-ethylmaleimide (N-EM) 14 mM30 min at room temperature in the dark[1]Can lead to a high degree of N-terminal alkylation.[1]

Experimental Protocols

Below are representative protocols for reduction and alkylation based on published studies. Optimization may be required for specific sample types and experimental goals.

In-Solution Digestion Protocol

This protocol is adapted from a systematic evaluation of reduction and alkylation conditions.[6]

  • Protein Solubilization: Solubilize protein pellets in a buffer containing 8 M urea.

  • Reduction:

    • Add DTT to a final concentration of 5 mM.

    • Incubate for 30 minutes at 56°C.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide.

    • Recent studies suggest that quenching with cysteine can better preserve trypsin activity.[14]

  • Digestion: Proceed with your standard protein digestion protocol (e.g., using trypsin).

Protocol for Comparison of Alkylating Agents

This protocol is based on a study comparing four different alkylating agents.[1]

  • Protein Reduction:

    • Reduce the peptide samples with 5 mM DTT for 25 minutes at 56°C.

  • Alkylation:

    • Alkylate the samples with one of the following reagents at a final concentration of 14 mM for 30 minutes at room temperature in the dark:

      • Iodoacetamide

      • Acrylamide

      • N-ethylmaleimide

      • 4-vinylpyridine

  • Sample Processing: Proceed with sample clean-up and mass spectrometry analysis.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical reactions of reduction and alkylation.

experimental_workflow cluster_sample_prep Protein Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein_Sample Protein Sample Lysis Cell Lysis & Protein Extraction Protein_Sample->Lysis Reduction Reduction (e.g., 5 mM DTT, 56°C, 30 min) Lysis->Reduction Alkylation Alkylation (e.g., 20 mM IAA, RT, 30 min, dark) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_MS LC-MS/MS Analysis Peptide_Mixture->LC_MS Injection Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A typical bottom-up proteomics workflow.

chemical_reactions cluster_reduction Reduction of Disulfide Bond cluster_alkylation Alkylation of Cysteine Protein_Disulfide Protein-S-S-Protein Reduced_Protein 2 x Protein-SH Protein_Disulfide->Reduced_Protein + 2 e⁻ (from DTT) Cysteine Protein-SH DTT_oxidized DTT (oxidized) DTT_reduced DTT (reduced) Alkylated_Cysteine Protein-S-CH₂-CONH₂ Cysteine->Alkylated_Cysteine + Iodoacetamide Iodoacetamide I-CH₂-CONH₂ Iodide I⁻

Caption: Chemical reactions in reduction and alkylation.

Conclusion

The choice of reduction and alkylation conditions is a critical determinant of success in proteomic experiments. While DTT and TCEP perform similarly as reducing agents, the selection of an alkylating agent requires more careful consideration. Iodoacetamide remains a robust choice for efficient cysteine alkylation, but researchers should be mindful of potential side reactions and optimize concentrations accordingly. For studies where methionine oxidation is a concern, alternatives like acrylamide may be preferable, though potentially at the cost of some alkylation efficiency. As with all aspects of proteomics, empirical testing and optimization for the specific biological system under investigation will ultimately yield the best results.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromopropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of 3-Bromopropionic acid are critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to stringent guidelines when managing this corrosive and potentially hazardous compound. This document provides a comprehensive overview of the proper disposal procedures for this compound, including its chemical and physical properties, immediate safety measures, and a step-by-step disposal plan.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye and face protection, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃H₅BrO₂[4]
Molecular Weight 152.97 g/mol [5]
Appearance White to pale yellow crystalline solid[6]
Melting Point 58-62 °C[5]
Boiling Point 140-142 °C at 45 mmHg[7]
Density 1.48 g/mL at 25 °C[5]
Solubility Soluble in water, alcohol, ether, chloroform, and benzene.[6]
UN Number 3261[1]

Disposal Procedures: A Step-by-Step Approach

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in regular laboratory trash or down the drain.[2] The following workflow outlines the mandatory process for its proper disposal.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_containment Containment cluster_disposal Final Disposal A Identify 3-Bromopropionic Acid Waste B Segregate as Halogenated Organic Acid Waste A->B Categorize C Use a Designated, Labeled, and Compatible Waste Container B->C Transfer D Keep Container Securely Closed C->D Secure E Store in a Designated Hazardous Waste Accumulation Area D->E Store F Arrange for Pickup by an Approved Waste Disposal Service E->F Schedule G Complete all Necessary Waste Manifest Documentation F->G Document

Disposal workflow for this compound.

Operational Plan for Disposal:

  • Identification and Segregation: Identify all waste containing this compound. This includes pure unused chemical, contaminated materials (e.g., filter paper, gloves), and solutions. As a brominated organic compound, it must be segregated as halogenated organic waste.[8][9] Do not mix it with non-halogenated waste streams.[1]

  • Containment:

    • Place the waste in a designated container that is compatible with acidic and halogenated organic compounds. The container must be in good condition and have a secure, tight-fitting lid.[10]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[10]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as bases, reducing agents, and oxidizing agents.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2]

    • Ensure all institutional and regulatory paperwork, such as a hazardous waste manifest, is completed accurately.

Crucial "Don'ts" for Disposal:

  • DO NOT attempt to neutralize this compound as a means of disposal. Some safety data sheets explicitly advise against neutralization, and the reaction can generate heat and hazardous fumes.[1]

  • DO NOT dispose of this compound down the sink or in general waste.[2] This can lead to environmental contamination and damage to plumbing infrastructure.

  • DO NOT mix this compound with incompatible chemicals in the same waste container.[1] Refer to the Safety Data Sheet (SDS) for a full list of incompatible materials.

Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with all relevant environmental regulations. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet before handling and disposal.

References

Personal protective equipment for handling 3-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromopropionic acid, ensuring the well-being of laboratory personnel and adherence to safety standards. By furnishing detailed procedural guidance, we aim to be your preferred resource for laboratory safety and chemical handling, fostering a deep trust that extends beyond our products.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed.[3] Due to its hazardous nature, appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves are essential. Breakthrough times for various glove materials are detailed in the table below. It is crucial to select a glove with a breakthrough time appropriate for the duration of the handling procedure.

  • Skin and Body Protection: A lab coat should be worn. For tasks with a higher risk of splashes or exposure, a chemical-resistant apron over the lab coat is recommended. Flame-retardant and antistatic protective clothing should be considered.[1]

  • Respiratory Protection: When handling the solid material, especially if dust may be generated, a NIOSH-approved respirator is required.[1][2] A half-mask or full-facepiece respirator with organic vapor/acid gas cartridges is recommended.[5][6][7][8][9]

Quantitative Data for PPE Selection

The following table summarizes critical quantitative data to aid in the selection of appropriate personal protective equipment when handling this compound.

Personal Protective EquipmentMaterial/TypeBreakthrough Time (minutes)Additional Information
Gloves Neoprene>480[10]Recommended for prolonged contact.
Nitrile120[10]Suitable for shorter-duration tasks.
Butyl Rubber460[11]Offers good protection for extended periods.
Natural RubberFairLess suitable; consider for very brief contact only.
Respiratory Protection Organic Vapor/Acid Gas CartridgeNot ApplicableUse with a half or full-facepiece respirator.[5][6][7][8]

Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the potential for abrasion or puncture.[12][13] Always inspect gloves for any signs of degradation before use.

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound from preparation to cleanup.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Equipment Decontaminate Equipment Perform Experiment->Decontaminate Equipment Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Don the appropriate PPE as specified in the table above.

    • Prepare your work area in a well-ventilated chemical fume hood.

    • Have spill cleanup materials readily available.

  • Handling:

    • When weighing the solid, do so in a fume hood to avoid inhalation of any dust.

    • Handle the material carefully to prevent spills.

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin and eyes.

  • Cleanup:

    • Decontaminate all equipment that has come into contact with this compound.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][7]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.

Spill Cleanup Protocol (for a small, manageable spill of solid this compound):

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the recommended PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[14]

  • Contain the Spill: If it is safe to do so, prevent the spread of the solid material.

  • Neutralize (with caution): For acid spills, a neutralizer such as sodium bicarbonate or soda ash can be used.[15] Carefully sprinkle the neutralizer over the spill, starting from the outside and working inwards to avoid splashing.[15] Be aware that the neutralization reaction may generate heat.

  • Absorb and Collect: Once the material is neutralized, use an inert absorbent material, such as sand or vermiculite, to absorb the residue.[16]

  • Package for Disposal: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[14][16]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the sealed waste container and any contaminated cleaning materials according to your institution's hazardous waste procedures.

Disposal Plan:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][2][3][4]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's designated environmental health and safety service. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopropionic acid
Reactant of Route 2
3-Bromopropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.